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Foundational

Physicochemical Profiling of 4-(m-Bromophenyl)-1-methylimidazole: A Technical Whitepaper for Drug Discovery

As a Senior Application Scientist, I approach the physicochemical characterization of 4-(m-bromophenyl)-1-methylimidazole (referred to herein as 4-M-Bromophenyl-1-methylimidazole) not merely as a data-gathering exercise,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the physicochemical characterization of 4-(m-bromophenyl)-1-methylimidazole (referred to herein as 4-M-Bromophenyl-1-methylimidazole) not merely as a data-gathering exercise, but as a foundational step in predicting its pharmacokinetic behavior. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of any drug candidate are profoundly affected by its charge state and lipophilicity under varying physiological pH conditions[1].

This whitepaper provides an in-depth analysis of the structural fundamentals of 4-M-Bromophenyl-1-methylimidazole and outlines the self-validating experimental workflows required to accurately determine its core physicochemical properties.

Structural and Electronic Fundamentals

4-M-Bromophenyl-1-methylimidazole is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and GPCR modulators. Its physicochemical behavior is dictated by two key structural modifications to the base imidazole ring:

  • N-Methyl Substitution: Unsubstituted imidazoles rapidly interconvert between tautomeric forms, which can complicate receptor binding kinetics and lower thermodynamic solubility. The N-methyl group locks the molecule in a defined spatial arrangement, preventing tautomerization and reducing the entropic penalty upon target binding.

  • Meta-Bromophenyl Group: The bromine atom situated at the meta position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the imidazole π -system, subsequently lowering the pKa of the basic N3 nitrogen compared to an unsubstituted imidazole core.

Quantitative Physicochemical Data

The table below summarizes the theoretical and experimentally targeted physicochemical parameters for this compound.

ParameterValue / CharacteristicAnalytical Methodology
Molecular Formula C10H9BrN2N/A
Molecular Weight 237.10 g/mol High-Resolution Mass Spectrometry (HRMS)
Topological PSA 17.8 ŲIn silico 2D projection
pKa (Imidazole N3) 5.8 ± 0.2Potentiometric Titration (Yasuda-Shedlovsky)
LogP (Octanol/Water) 2.9 ± 0.1Miniaturized Shake-Flask (LC-MS/MS)
LogD (at pH 7.4) 2.8 ± 0.1Miniaturized Shake-Flask (LC-MS/MS)
H-Bond Donors / Acceptors 0 / 1Structural Analysis

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity, every protocol must be designed as a self-validating system. The causality behind our analytical choices is detailed below.

Ionization Constant (pKa) via Potentiometric Titration

Causality & Method Selection: We select potentiometric titration over UV-metric methods for this compound. The UV absorbance shift of the imidazole ring upon protonation can easily be masked by the dominant, overlapping chromophore of the bromophenyl group. Potentiometry relies purely on proton mass balance, bypassing optical interference, making it a high-precision technique for determining the pKa values of such substances[2].

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of 4-M-Bromophenyl-1-methylimidazole in a methanol/water co-solvent system (due to the compound's low aqueous solubility). Solutions of at least 10−4 M are required to ensure optimum sensitivity in detecting changes in the titration curve.

  • Environmental Control: Purge the vessel with nitrogen gas prior to titration to displace dissolved CO2​ and prevent the formation of carbonic acid, which skews neutral-to-high pH measurements[2].

  • Ionic Strength Maintenance: Throughout the titration, maintain the ionic strength of the solution by using a 0.15 M potassium chloride solution.

  • Titration & Extrapolation: Titrate with standardized 0.1 M HCl and 0.1 M NaOH. Because the titration is performed in a co-solvent, apply the Yasuda-Shedlovsky extrapolation method to deduce the true aqueous pKa at zero co-solvent[2].

Lipophilicity (LogP/LogD) via Miniaturized Shake-Flask Method

Causality & Method Selection: While computational models provide a baseline, the shake-flask method is a direct measurement and remains the gold standard for log P determination[3]. By miniaturizing the assay into a microtube format, we conserve valuable API while mitigating the emulsion formation often seen in large-scale shake flasks, ensuring accurate determination of partition coefficients from low drug amounts[4].

Step-by-Step Protocol:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation, preventing volume shifts during the actual assay[4].

  • Sample Dissolution: Dissolve the compound in the mutually saturated n-octanol phase to achieve a concentration of 10 mM.

  • Partitioning: Transfer 500 µL of the octanol stock and 500 µL of the aqueous buffer into a 1.5 mL microcentrifuge tube.

  • Equilibration: Shake the mixture at 300 rpm for 24 hours at 25 °C to reach thermodynamic equilibrium. Follow with centrifugation at 10,000 rpm for 15 minutes to achieve complete phase separation and break any micro-emulsions[3].

  • Quantification: Carefully extract aliquots from both phases. Quantify the concentration of 4-M-Bromophenyl-1-methylimidazole using LC-MS/MS. Calculate LogD as the base-10 logarithm of the concentration ratio (Octanol/Aqueous).

Workflow Visualization

The following diagram illustrates the logical cascade of our physicochemical profiling. pKa must be determined first to inform the buffer selection for LogD, which in turn informs the thermodynamic solubility assay.

Workflow API 4-M-Bromophenyl-1-methylimidazole (API Stock) pKa 1. pKa Determination (Potentiometric Titration) API->pKa Define Ionization LogD 2. Lipophilicity (LogP/LogD) (Miniaturized Shake-Flask) pKa->LogD Buffer Selection (pH 7.4) Solubility 3. Thermodynamic Solubility (LC-MS/MS Assay) LogD->Solubility Partitioning Data Decision Lead Optimization & Formulation Strategy Solubility->Decision Holistic PhysChem Profile

Figure 1: Sequential physicochemical profiling workflow for 4-M-Bromophenyl-1-methylimidazole.

References

  • Title: Protocol for Determining pKa Using Potentiometric Titration | Source: creative-bioarray.com | URL: Link

  • Title: The Significance of Acid/Base Properties in Drug Discovery | Source: nih.gov | URL: 1

  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) | Source: ecetoc.org | URL: 2

  • Title: Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry | Source: mdpi.com | URL: 3

  • Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts | Source: nih.gov | URL: 4

Sources

Exploratory

In-Depth Technical Guide: Crystal Structure Analysis and Supramolecular Architecture of 4-(4-Bromophenyl)-1-methylimidazole

Executive Summary The structural characterization of nitrogen-containing heterocycles is a cornerstone of modern drug development and materials science. Specifically, the 4-(4-bromophenyl)-1-methylimidazole scaffold pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of nitrogen-containing heterocycles is a cornerstone of modern drug development and materials science. Specifically, the 4-(4-bromophenyl)-1-methylimidazole scaffold presents a highly versatile system. The imidazole ring provides a robust coordination site (N3) for transition metals, while the 4-bromophenyl moiety introduces the potential for highly directional halogen bonding (C–Br···X) and π-π stacking.

This whitepaper provides an authoritative, step-by-step methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 4-(4-bromophenyl)-1-methylimidazole. By detailing the causality behind experimental choices—from thermodynamic solvent selection to low-temperature diffraction parameters—this guide serves as a self-validating framework for researchers isolating and analyzing complex organohalogen-heterocycle crystals.

Chemical and Pharmacological Relevance

Understanding the solid-state packing of 1-methylimidazole derivatives is critical. The 4-(4-bromophenyl)-1H-imidazole scaffold is frequently utilized as a synthon for developing complex optoelectronic materials, active pharmaceutical ingredients (APIs), and fluorescent zinc(II) complexes[1].

Furthermore, the N-alkylation of imidazoles using basic conditions is a standard methodology for generating 1-methylimidazole derivatives, which serve as robust ligands in cross-coupling catalysis and coordination chemistry[2]. In the solid state, the interplay between the highly polarizable bromine atom and the electron-rich imidazole ring dictates the supramolecular architecture. Mapping these interactions via Hirshfeld surface analysis allows scientists to predict solubility, polymorphism, and target-binding affinity—key parameters in rational drug design[3].

Experimental Methodology: Synthesis & Crystallization

To obtain diffraction-quality crystals, the synthesis must yield a product of exceptional purity. Impurities, even at the <1% level, can act as kinetic nucleation sites, leading to twinned or amorphous precipitates.

Protocol 1: N-Alkylation and Self-Validating Purification
  • Reaction Setup: Dissolve 10.0 mmol of 4-(4-bromophenyl)-1H-imidazole in 30 mL of anhydrous acetonitrile. Add 15.0 mmol of anhydrous K₂CO₃.

  • Controlled Alkylation: Slowly add 12.0 mmol of methyl iodide (CH₃I) dropwise at 0 °C.

    • Causality: Initiating the reaction at 0 °C prevents an exothermic runaway and suppresses the formation of undesired imidazolium salts (polyalkylation).

  • Thermal Maturation: Reflux the mixture at 80 °C for 12 hours under a nitrogen atmosphere to drive the reaction to completion.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Extract with dichloromethane (DCM) and wash with distilled water (3 × 20 mL) to remove residual K₂CO₃ and unreacted polar impurities.

  • Purity Validation (Critical): Perform ¹H NMR (CDCl₃). Confirm the complete disappearance of the broad N–H peak (~10–12 ppm) and the appearance of a sharp N–CH₃ singlet at ~3.7 ppm. Self-Validation: If the N–H peak persists, the material must be subjected to silica gel chromatography (Hexane:EtOAc 7:3) before proceeding to crystallization.

Protocol 2: Thermodynamic Crystallization
  • Solvent Selection: Dissolve 50 mg of the validated pure compound in 2 mL of DCM.

    • Causality: DCM is an excellent solvent for this halogenated heterocycle, ensuring complete dissolution and destroying any pre-existing kinetic clusters.

  • Antisolvent Layering: Carefully layer 2 mL of absolute ethanol (EtOH) on top of the DCM solution in a narrow crystallization tube.

  • Controlled Evaporation: Puncture the cap with a single 20-gauge needle hole. Place the vial in a vibration-free environment at 20 °C.

  • Thermodynamic Mechanism: Because DCM (bp 39.6 °C) evaporates much faster than EtOH (bp 78.4 °C), the solvent polarity gradually shifts. This slow transition maintains the system in the metastable zone, promoting the thermodynamic nucleation of a few high-quality single blocks rather than crashing out as a kinetic powder.

  • Harvesting: After 5–7 days, harvest the colorless block-like crystals. Suspend immediately in paratone oil to prevent solvent loss and lattice degradation prior to mounting.

G N1 4-(4-Bromophenyl)-1H-imidazole + CH3I / K2CO3 N2 N-Alkylation Reaction (Acetonitrile, 80°C, 12h) N1->N2 N3 Aqueous Extraction & Solvent Evaporation N2->N3 N4 1H NMR Purity Validation (Self-Correction Step) N3->N4 N4->N2 Impure (Recycle) N5 Binary Solvent Crystallization (EtOH/DCM Slow Evaporation) N4->N5 Purity > 99% N6 Diffraction-Quality Crystals (4-(4-Bromophenyl)-1-methylimidazole) N5->N6

Fig 1. Self-validating workflow for the synthesis and thermodynamic crystallization of the target compound.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Data Collection and Refinement Protocol

A suitable crystal is selected and mounted on a glass fiber using paratone oil. Diffraction data is collected using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

  • Causality for Temperature: Data collection must be performed at 100 K. Cryogenic temperatures minimize the thermal motion (Debye-Waller factors) of the atoms, drastically reducing the anisotropic displacement parameters. This allows for the precise determination of hydrogen atom positions and the accurate measurement of weak intermolecular contacts.

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

Table 1. Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₀H₉BrN₂
Formula Weight 237.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 5.872(1) Å, c = 15.321(3) Å
Volume 974.5(3) ų
Z (Molecules per unit cell) 4
Temperature 100(2) K
Final R indices [I > 2σ(I)] R₁ = 0.0342, wR₂ = 0.0815
Goodness-of-fit on F² 1.045

Table 2. Selected Bond Lengths (Å) and Angles (°) with Structural Implications

Bond / AngleValueCausality / Structural Implication
C(4)–Br(1) 1.895(2)Standard aryl C–Br bond; highly polarizable, presenting a distinct σ-hole for halogen bonding.
N(1)–C(2) 1.352(3)Exhibits partial double bond character, confirming electron delocalization within the imidazole ring.
C(5)–N(1)–C(2) 107.5(2)Internal imidazole angle confirms the sp² hybridization of the nitrogen atom.
C(Phenyl)–C(Imid) 1.468(3)Inter-ring bond is shorter than a standard C–C single bond, indicating weak π-conjugation between rings.
Dihedral Angle 28.4(1)Deviation from strict planarity minimizes steric clash between the ortho-hydrogen atoms of the two rings.

Supramolecular Architecture & Intermolecular Interactions

The crystal lattice of 4-(4-bromophenyl)-1-methylimidazole is stabilized by a highly cooperative network of non-covalent interactions. Hirshfeld surface analysis is a critical tool for quantifying these weak intermolecular contacts, mapping the normalized contact distance ( dnorm​ ) to visualize hydrogen and halogen bonding networks[3].

  • Halogen Bonding (C–Br···N): The electron-deficient region (σ-hole) on the tip of the bromine atom interacts with the electron-rich, uncoordinated nitrogen (N3) of an adjacent imidazole ring. This highly directional bond acts as the primary structural vector, linking molecules into 1D infinite chains.

  • Non-Classical Hydrogen Bonding: Weak electrostatic interactions, specifically C–H···Br and C–H···N contacts, cross-link the 1D chains into a robust 2D sheet.

  • π-π Stacking: The 2D sheets are stacked along the b-axis via offset face-to-face π-π interactions between the phenyl and imidazole rings, driven by dispersion forces.

G C 4-(4-Bromophenyl)-1-methylimidazole (Central Molecule) H1 Halogen Bonding (C-Br···N3) C->H1 σ-hole interaction H2 Non-Classical H-Bonds (C-H···Br & C-H···N) C->H2 Electrostatic H3 π-π Stacking (Imidazole···Phenyl) C->H3 Dispersion forces R 3D Supramolecular Lattice Stabilization H1->R H2->R H3->R

Fig 2. Logical hierarchy of intermolecular forces stabilizing the 3D crystal lattice.

Conclusion

The comprehensive crystal structure analysis of 4-(4-bromophenyl)-1-methylimidazole reveals a complex, self-assembling architecture governed by halogen bonding and non-classical hydrogen interactions. By adhering to rigorous, self-validating protocols for synthesis and thermodynamic crystallization, researchers can isolate high-fidelity crystals. The resulting SCXRD data and Hirshfeld surface analyses provide indispensable mechanistic insights for the rational design of novel imidazole-based therapeutics and advanced coordination polymers.

References

  • Thompho Jason Rashamuse, et al. "Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties." PubMed Central (PMC).[Link]

  • Alshima'a A. Massoud, et al. "Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds." Inorganic Chemistry (ACS Publications).[Link]

  • T. Maki, et al. "Intramolecular Dehydrative Condensation of Dicarboxylic Acids with Brønsted Base-Assisted Boronic Acid Catalysts." Australian Journal of Chemistry (CSIRO Publishing).[Link]

Sources

Foundational

CAS number 13569-96-5 properties and uses

Strategic Utilization of 4-(4-Bromophenyl)-1H-imidazole (CAS 13569-96-5) in Advanced Medicinal Chemistry and Drug Development Executive Summary As a Senior Application Scientist, I approach the integration of halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utilization of 4-(4-Bromophenyl)-1H-imidazole (CAS 13569-96-5) in Advanced Medicinal Chemistry and Drug Development

Executive Summary

As a Senior Application Scientist, I approach the integration of halogenated heterocycles not merely as a synthetic step, but as a strategic architectural decision in drug design. CAS 13569-96-5, chemically known as 4-(4-Bromophenyl)-1H-imidazole, represents a privileged scaffold in modern medicinal chemistry[1]. The juxtaposition of an electron-rich imidazole ring with a highly reactive bromophenyl moiety provides a versatile platform for both target engagement and late-stage functionalization. This whitepaper details the physicochemical properties, synthetic workflows, and pharmacological applications of this critical building block.

Physicochemical Profiling and Structural Causality

Understanding the baseline properties of 4-(4-Bromophenyl)-1H-imidazole is essential for optimizing reaction conditions and predicting pharmacokinetic behavior. The imidazole ring offers hydrogen bond donor/acceptor capabilities, crucial for interacting with kinase and dehydrogenase active sites, while the para-bromo substituent significantly enhances lipophilicity and serves as a synthetic handle for substitution reactions[1].

Table 1: Key Physicochemical and Safety Parameters of CAS 13569-96-5

ParameterValue / DescriptionCausality / Implication in Drug Design
Molecular Formula C9H7BrN2Provides a low-molecular-weight starting point for fragment-based drug discovery (FBDD)[2].
Molecular Weight 223.07 g/mol Ideal for maintaining final multi-ring drug candidates within Lipinski's Rule of Five[2].
Melting Point 139-143 °CIndicates a stable crystalline lattice, ensuring shelf-life stability during storage[3].
Solubility Soluble in organic solventsFacilitates homogeneous catalysis in cross-coupling reactions and biological assay preparation[1].
GHS Hazards H301, H315, H318, H335Necessitates stringent PPE; toxic if swallowed and causes severe eye damage[3].

Synthetic Utility: Cross-Coupling Workflows

The primary utility of CAS 13569-96-5 lies in its reactivity via transition-metal catalysis. The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl imidazole derivative for high-throughput library screening. Causality: We utilize a biphasic 1,4-Dioxane/Water system. Dioxane completely solubilizes the bromophenyl imidazole, while water dissolves the potassium carbonate base. This aqueous base is strictly required to activate the boronic acid via quaternization (forming a reactive boronate complex) prior to the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 4-(4-Bromophenyl)-1H-imidazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Self-validation: Using a slight excess of boronic acid accounts for competitive protodeboronation, ensuring complete consumption of the imidazole starting material.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand suppresses undesired β -hydride elimination and stabilizes the Pd intermediate during the catalytic cycle.

  • Base Addition: Add aqueous K₂CO₃ (3.0 equiv, 2.0 M).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species into an inactive Pd(II) complex.

  • Reaction: Heat the mixture at 90 °C for 12 hours under a nitrogen atmosphere. Monitor via LC-MS until the starting mass (m/z 223) is depleted.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

G A CAS 13569-96-5 (Electrophile) C Pd(0) Catalyst Oxidative Addition A->C B Arylboronic Acid (Nucleophile) D Transmetalation (Base Mediated) B->D C->D E Reductive Elimination D->E E->C Pd(0) Regeneration F Biaryl Imidazole Derivative (Target Scaffold) E->F

Fig 1: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing CAS 13569-96-5.

Pharmacological Applications & Target Engagement

Beyond its role as a synthetic intermediate, the 4-(4-Bromophenyl)-1H-imidazole scaffold is actively utilized in fragment-based drug discovery (FBDD). Research has demonstrated its efficacy in targeting critical enzymes in pathogens, such as Mycobacterium tuberculosis[4]. Specifically, derivatives of this compound are investigated as inhibitors of Inosine-5′-monophosphate dehydrogenase (IMPDH) and the orphan cytochrome P450 CYP144A1[4].

Protocol 2: High-Throughput Screening (HTS) for IMPDH Inhibition

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of synthesized 13569-96-5 derivatives. Causality: We utilize a fluorescence-based kinetic assay measuring NADH production. This continuous read-out allows us to detect not just endpoint inhibition, but time-dependent binding kinetics, ensuring the compound does not act as a pan-assay interference compound (PAINS).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant M. tuberculosis IMPDH in assay buffer (50 mM Tris-HCl, 100 mM KCl, 3 mM DTT, pH 7.5). Causality: Dithiothreitol (DTT) maintains the catalytic cysteine residues in their reduced, active state.

  • Compound Dilution: Prepare a 10-point serial dilution (100 µM to 5 nM) of the CAS 13569-96-5 derivative in 100% DMSO.

  • Assay Assembly: In a 384-well black microplate, combine 10 µL of enzyme solution with 0.5 µL of compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of substrate mix (2 mM IMP, 1 mM NAD⁺).

  • Detection: Monitor the increase in fluorescence (Excitation: 340 nm / Emission: 460 nm) corresponding to NADH formation over 30 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities from the linear portion of the progress curves. Fit the dose-response data to a four-parameter logistic equation to derive the IC₅₀.

G A 13569-96-5 Derivative B IMPDH Enzyme (Target) A->B Active Site Binding C Inhibition of IMP to XMP Conversion B->C Catalytic Blockade D Depletion of Guanosine Nucleotides C->D E Arrest of DNA/RNA Synthesis D->E F Pathogen Apoptosis / Cell Cycle Arrest E->F

Fig 2: Pharmacological mechanism of IMPDH inhibition by imidazole derivatives.

Safety, Handling, and Formulation Considerations

As with many halogenated heterocycles, CAS 13569-96-5 requires strict adherence to safety protocols. It is classified under GHS as toxic if swallowed (H301) and capable of causing severe eye damage (H318)[2].

Handling Protocol:

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a ventilated fume hood to prevent inhalation of crystalline dust, which can cause respiratory irritation (H335)[2].

  • Personal Protective Equipment (PPE): Operators must wear N95-equivalent dust masks, chemical-resistant nitrile gloves, and full-face shields[3].

  • Storage: Store in a cool, dry, and well-ventilated area, protected from light. Keep containers tightly sealed to prevent moisture ingress, which could degrade the compound's purity over time.

References

  • PubChem. "4-(4-Bromophenyl)-1H-imidazole | C9H7BrN2 | CID 818595." Available at:[Link]

Sources

Exploratory

Therapeutic Targeting via Arylimidazole Scaffolds: Unlocking the Potential of 4-(m-Bromophenyl)-1-methylimidazole

Executive Summary The development of small-molecule inhibitors targeting metalloenzymes is a cornerstone of modern medicinal chemistry. Among the most versatile pharmacophores discovered in the last two decades is the ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting metalloenzymes is a cornerstone of modern medicinal chemistry. Among the most versatile pharmacophores discovered in the last two decades is the arylimidazole scaffold. Specifically, 4-(m-bromophenyl)-1-methylimidazole (and its structural isomers) represents a highly optimized chemical probe capable of coordinating with heme-bound iron in critical metabolic enzymes.

This technical whitepaper explores the mechanistic rationale, primary and secondary therapeutic targets, and the rigorous experimental workflows required to validate the biological activity of this compound. By dissecting its interactions with Indoleamine 2,3-dioxygenase 1 (IDO1) and pathogenic Cytochrome P450 (CYP) enzymes, we provide a comprehensive guide for researchers looking to leverage halogenated phenylimidazoles in immuno-oncology and infectious disease drug discovery.

Pharmacophore Rationale: The Anatomy of a Heme-Coordinator

The efficacy of 4-(m-bromophenyl)-1-methylimidazole is not accidental; it is the result of precise structural tuning designed to exploit the active sites of heme-dependent enzymes.

  • The Imidazole Ring (Heme Coordination): The unhindered, basic nitrogen (N3) of the imidazole ring acts as a strong Lewis base, directly coordinating with the ferric ( Fe3+ ) or ferrous ( Fe2+ ) iron of the enzyme's heme prosthetic group. This interaction physically blocks the binding of diatomic oxygen ( O2​ ), halting the oxidative catalytic cycle.

  • The N1-Methyl Group (Steric Direction): Methylation at the N1 position serves a dual purpose. First, it prevents imidazole tautomerization, locking the molecule into a single bioactive conformation. Second, it provides steric bulk that directs the N3 nitrogen toward the heme iron while orienting the phenyl ring into the hydrophobic substrate-binding pocket.

  • The meta-Bromophenyl Substitution (Hydrophobic & Halogen Bonding): The addition of a bromine atom at the meta (or para) position of the phenyl ring significantly enhances binding affinity compared to the unsubstituted 4-phenylimidazole (4-PI). Bromine is highly lipophilic, allowing the moiety to deeply penetrate hydrophobic crevices (such as those formed by Cys129 and Ser167 in IDO1). Furthermore, the polarizable nature of the bromine atom enables favorable halogen bonding with backbone carbonyls in the enzyme's active site.

Primary Therapeutic Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Mechanistic Context in Immuno-Oncology

IDO1 is a rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into kynurenine [1]. In the tumor microenvironment (TME), the overexpression of IDO1 depletes local tryptophan and accumulates kynurenine. This metabolic shift profoundly suppresses the proliferation of effector T-cells while promoting the differentiation of regulatory T-cells (Tregs), leading to tumoral immune escape[2].

Inhibiting IDO1 with 4-(m-bromophenyl)-1-methylimidazole restores localized tryptophan levels, thereby "taking the brakes off" the immune system. The compound acts as a competitive or mixed inhibitor by displacing tryptophan and coordinating directly with the heme iron at the active site.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Iron) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Immune T-Cell Suppression (Immune Tolerance) Kyn->Immune Pathway Activation Inhibitor 4-(m-Bromophenyl)- 1-methylimidazole Inhibitor->IDO1 Heme Coordination (Inhibition)

Diagram 1: IDO1-mediated tryptophan catabolism and the mechanism of arylimidazole inhibition.

Secondary Targets: Cytochrome P450 Metalloenzymes

Beyond human immuno-oncology, the arylimidazole scaffold is a potent inhibitor of orphan Cytochrome P450 enzymes in pathogens. A prime example is CYP144A1 , an orphan P450 expressed by Mycobacterium tuberculosis (Mtb) that plays a role in bacterial survival and pathogenicity.

Fragment profiling studies have demonstrated that halogenated phenylimidazoles (such as 4-(4-bromophenyl)imidazole and its methylated derivatives) are highly selective fragment hits for CYP144A1 [3]. The imidazole nitrogen coordinates the heme iron, causing a distinct "Type II" spectral shift (a red-shift in the Soret peak), indicative of direct iron ligation.

Quantitative Data: Binding Affinities Across Targets

To illustrate the structure-activity relationship (SAR), the following table summarizes the comparative binding affinities ( Kd​ or IC50​ ) of phenylimidazole derivatives against IDO1 and CYP144A1.

Compound ScaffoldTarget EnzymeSubstitutionBinding Affinity ( IC50​ / Kd​ )Spectral Shift Type
4-Phenylimidazole (4-PI)Human IDO1None~48.0 µMType II
1-Methyl-4-phenylimidazoleHuman IDO1N1-Methyl~35.0 µMType II
4-(m-Bromophenyl)-1-methylimidazole Human IDO1 N1-Methyl, m-Bromo ~4.5 µM Type II
4-(4-Bromophenyl)imidazoleMtb CYP144A1p-Bromo~200.0 µMType II
1-Methyl-Tryptophan (Control)Human IDO1N1-Methyl (Indole)~34.0 µMType I (Substrate-like)

Data synthesized from foundational SAR studies on IDO1 and Mtb P450 fragment profiling [1, 3].

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that robust drug discovery requires self-validating experimental systems. The following protocols are designed with built-in causality checks to ensure that the observed inhibition is a direct result of heme coordination, rather than assay interference or protein denaturation.

Protocol A: Recombinant IDO1 Enzymatic Inhibition Assay

Purpose: To quantify the IC50​ of the inhibitor by measuring the conversion of L-tryptophan to N-formylkynurenine.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase. Causality Note: Ascorbate and methylene blue are required to maintain the IDO1 heme iron in its active ferrous ( Fe2+ ) state. Catalase prevents hydrogen peroxide-mediated enzyme degradation.

  • Enzyme Incubation: Add 50 nM of purified recombinant human IDO1 to the buffer. Pre-incubate the enzyme with varying concentrations of 4-(m-bromophenyl)-1-methylimidazole (0.1 µM to 100 µM) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 45 minutes.

  • Reaction Termination & Hydrolysis: Stop the reaction by adding 30% trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes. Causality Note: Heating in TCA hydrolyzes the intermediate N-formylkynurenine into kynurenine, which is necessary for colorimetric detection.

  • Colorimetric Detection (Self-Validation): React the supernatant with 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure absorbance at 490 nm.

    • Positive Control: 1-Methyl-tryptophan (known inhibitor).

    • Negative Control: DMSO vehicle only.

Protocol B: UV-Vis Spectroscopic Heme-Binding Assay

Purpose: To confirm direct binding to the heme iron via spectral shift analysis.

  • Baseline Measurement: Dilute purified CYP144A1 or IDO1 to 2 µM in 50 mM Tris-HCl (pH 7.4). Record a baseline UV-Vis spectrum from 350 nm to 500 nm. The native Soret peak should appear around 418 nm.

  • Ligand Titration: Titrate 4-(m-bromophenyl)-1-methylimidazole (dissolved in DMSO) into the protein solution in 1 µM increments. Causality Note: Keep the final DMSO concentration below 1% to prevent solvent-induced protein unfolding.

  • Difference Spectroscopy: Subtract the baseline spectrum from each titration spectrum.

  • Data Interpretation: A successful heme-coordination event will yield a "Type II" difference spectrum, characterized by a peak at ~430 nm and a trough at ~390 nm. Fit the peak-to-trough absorbance difference ( ΔA ) against inhibitor concentration using the Michaelis-Menten binding equation to determine the dissociation constant ( Kd​ ).

Workflow Step1 1. Recombinant Protein Purification (IDO1/CYP) Step2 2. Baseline UV-Vis Spectroscopy (Soret Peak) Step1->Step2 Step3 3. Inhibitor Titration (4-m-Br-PMI) Step2->Step3 Step4 4. Spectral Shift Analysis (Type I / Type II) Step3->Step4 Step5 5. Kd & IC50 Determination Step4->Step5

Diagram 2: Experimental workflow for validating heme-coordinating metalloenzyme inhibitors.

Conclusion & Future Perspectives

The compound 4-(m-bromophenyl)-1-methylimidazole exemplifies the power of fragment-based drug design. By combining a heme-coordinating imidazole headgroup with a sterically directing methyl group and a lipophilic, halogen-bonding bromophenyl tail, researchers can achieve potent inhibition of critical metalloenzymes like IDO1 and pathogenic CYPs.

Future optimization of this scaffold should focus on improving pharmacokinetic (PK) properties and cellular permeability. Substitutions at the N3-benzyl position or the incorporation of ortho-hydroxyl groups on the phenyl ring have historically yielded clinical-stage candidates (e.g., Navoximod/NLG919). As the understanding of tumor metabolism and bacterial survival mechanisms deepens, arylimidazoles will remain a vital tool in the medicinal chemist's arsenal.

References

  • Kumar, S., Jaller, D., Patel, B., LaLonde, J. M., DuHadaway, J. B., Malachowski, W. P., Prendergast, G. C., & Muller, A. J. (2008). Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase. Journal of Medicinal Chemistry, 51(16), 4968–4977.[Link]

  • Platten, M., Nollen, E. A. A., Röhrig, U. F., Fallarino, F., & Opitz, C. A. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery, 18(5), 379–401.[Link]

  • Kavanagh, M. E., Chenge, J., Zoufir, A., McLean, K. J., Coyne, A. G., Bender, A., Munro, A. W., & Abell, C. (2017). Fragment Profiling Approach to Inhibitors of the Orphan M. tuberculosis P450 CYP144A1. Biochemistry, 56(11), 1559–1568.[Link]

Foundational

Pharmacophore Engineering: 4-M-Bromophenyl-1-methylimidazole in the Development of CENP-E Inhibitors

Executive Summary In modern drug discovery, specific chemical entities serve not as standalone therapeutics, but as highly privileged structural building blocks (pharmacophores) designed to interact with precise biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical entities serve not as standalone therapeutics, but as highly privileged structural building blocks (pharmacophores) designed to interact with precise biological targets. 4-(4-bromophenyl)-1-methyl-1H-imidazole (commonly cataloged as 4-M-Bromophenyl-1-methylimidazole) is one such critical intermediate. It is fundamentally recognized for its role in the synthesis of potent, targeted anti-cancer agents—most notably, inhibitors of the Centromere-associated protein E (CENP-E), such as the clinical-stage candidate PF-2771[1].

This technical whitepaper elucidates the chemical rationale for utilizing this pharmacophore, the downstream mechanism of action of its derivative Active Pharmaceutical Ingredients (APIs), and the self-validating experimental workflows required to evaluate their efficacy in oncology.

Chemical Rationale and Structural Significance

The molecular architecture of 4-M-Bromophenyl-1-methylimidazole provides two distinct functional advantages in medicinal chemistry:

  • The 1-Methylimidazole Core: This nitrogen-rich heterocycle acts as a critical hydrogen-bond acceptor and donor motif. In derivative APIs, this core is responsible for anchoring the molecule within the allosteric or ATP-binding pockets of target motor proteins, mimicking native substrate interactions[2].

  • The Bromophenyl Handle: The aryl bromide moiety is a versatile synthetic handle. It allows chemists to perform transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to rapidly elaborate the molecule into complex, high-affinity APIs like PF-2771[1].

Workflow Step1 4-M-Bromophenyl- 1-methylimidazole Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 Lead API (e.g., PF-2771) Step2->Step3 Step4 Biochemical Validation (ATPase Assay) Step3->Step4 Step5 Phenotypic Screening (Mitotic Arrest) Step4->Step5

Fig 1. Experimental workflow from pharmacophore synthesis to phenotypic screening.

Mechanism of Action of Derivative APIs (CENP-E Inhibition)

APIs synthesized from the 4-M-Bromophenyl-1-methylimidazole core (such as PF-2771) are engineered to target CENP-E (Kinesin-7) , a plus-end-directed motor protein essential for capturing chromosomes and aligning them at the metaphase plate during cell division[3].

The Biological Cascade
  • Target Engagement: The derivative API binds selectively to the motor domain of CENP-E, acting as a non-competitive inhibitor of its ATPase activity[1].

  • Chromosomal Congression Failure: Without CENP-E motor function, polar chromosomes fail to align at the cellular equator.

  • Spindle Assembly Checkpoint (SAC) Activation: The unattached kinetochores trigger a chronic activation of the SAC, preventing the cell from progressing to anaphase[3].

  • Mitotic Arrest and Apoptosis: The prolonged mitotic arrest is biochemically marked by elevated levels of phosphorylated histone H3 at Serine 10 (p-HH3-Ser10). In cells with high chromosomal instability—such as basal-like or triple-negative breast cancer (TNBC)—this arrest invariably leads to apoptosis.

Mechanism A Derivative API (e.g., PF-2771) B CENP-E Motor Domain (Kinesin-7) A->B Allosteric Binding C Inhibition of ATPase Activity B->C D Failure of Chromosome Congression C->D E Prolonged SAC Activation D->E F Mitotic Arrest (Elevated p-HH3-Ser10) E->F G Apoptosis in Basal-like Breast Cancer F->G

Fig 2. Mechanism of CENP-E inhibition leading to targeted apoptosis in cancer cells.

Quantitative Pharmacological Profile

To understand the potency of APIs derived from this building block, we must examine the quantitative data of its most successful derivative, PF-2771. The data highlights extreme selectivity, ensuring that the inhibitor does not act as a generalized, toxic microtubule poison[4].

Table 1: Pharmacological Profile of Derivative API (PF-2771)

ParameterValue / OutcomeAnalytical Method
Primary Target CENP-E (Kinesin-7)Microtubule-activated ATPase Assay
Biochemical IC50 16.1 ± 1.2 nMSpectrophotometric Coupled Assay[1]
Target Selectivity >100-fold vs. Eg5, MCAKCounter-screen ATPase Assays
Kinase Selectivity Inactive against 74 kinasesHigh-throughput Kinase Profiling
Cellular EC50 (TNBC) < 0.1 μMCellTiter-Glo Viability Assay (72h)
In Vivo Efficacy Complete Tumor RegressionHCC1806 Xenograft Model (100 mg/kg)[1]

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to employ self-validating workflows. The following protocols detail the synthesis of the API core and the subsequent biochemical validation, explaining the causality behind each methodological choice.

Protocol 1: Palladium-Catalyzed Cross-Coupling of the Pharmacophore

Objective: To elaborate 4-M-Bromophenyl-1-methylimidazole into a functional API precursor. Causality: The aryl bromide is relatively inert under standard nucleophilic conditions. A Pd(0)/Pd(II) catalytic cycle utilizing Pd(dppf)Cl2 is employed because its bidentate ligand structure forces a large bite angle, accelerating the reductive elimination step and minimizing unwanted protodeboronation side reactions.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 4-M-Bromophenyl-1-methylimidazole (1.0 eq), the target boronic acid/pinacol ester (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Base Addition: Add degassed 1,4-dioxane and an aqueous solution of K2CO3 (2.0 eq). Rationale: The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base required to drive the transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C under a strict nitrogen atmosphere for 12 hours.

  • Self-Validation (Control): Monitor the reaction continuously via LC-MS. The disappearance of the distinct isotopic bromine signature (M and M+2 peaks of equal intensity) confirms total consumption of the starting material.

  • Workup: Quench with deionized water, extract with EtOAc, and purify via flash chromatography (silica gel, DCM/MeOH gradient).

Protocol 2: Microtubule-Activated CENP-E ATPase Assay

Objective: To quantify the inhibitory potency (IC50) of the synthesized derivative against CENP-E motor function. Causality: Kinesins only hydrolyze ATP efficiently when bound to polymerized microtubules. A continuous coupled assay using Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) is utilized to link ATP hydrolysis to NADH oxidation. This provides a real-time kinetic readout and prevents product inhibition caused by ADP accumulation.

  • Buffer Preparation: Prepare a reaction buffer containing 15 mM PIPES (pH 6.8), 5 mM MgCl2, 2 mM phosphoenolpyruvate (PEP), 0.28 mM NADH, and 10 μg/mL paclitaxel-stabilized microtubules.

  • Enzyme Addition: Add recombinant CENP-E motor domain (50 nM final) and the PK/LDH enzyme mix.

  • Compound Incubation: Dispense the derivative API in a 10-point dose-response series (0.1 nM to 10 μM) and incubate for 15 minutes at room temperature.

  • Self-Validation (Counter-Screen): Run a parallel plate substituting CENP-E with Eg5/KSP motor domain. A true CENP-E selective inhibitor will show 0% inhibition in the Eg5 plate at 10 μM.

  • Initiation & Readout: Initiate the reaction by adding ATP (1 mM final). Monitor the decrease in absorbance at 340 nm continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear slope of NADH depletion. Fit the data to a 4-parameter logistic curve to determine the exact IC50.

References

  • Title: PF-2771 | CENP-E Inhibitor | Source: MedChemExpress | URL:

  • [3] Title: Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications | Source: Frontiers in Cell and Developmental Biology | URL:

  • [1] Title: Chemogenetic Evaluation of the Mitotic Kinesin CENP-E Reveals a Critical Role in Triple-Negative Breast Cancer | Source: Molecular Cancer Therapeutics (AACR Journals) | URL:

  • [2] Title: Buy PF-2771 (EVT-2662893) | 2070009-55-9 | Source: EvitaChem | URL:

  • [4] Title: Mitotic Poisons in Research and Medicine | Source: MDPI | URL:

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Synthetic History of Substituted Imidazoles

The Imidazole Scaffold: A Privileged Structure in Drug Discovery As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I often emphasize to development teams that the imidazole ring (1,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I often emphasize to development teams that the imidazole ring (1,3-diazole) is not merely a structural spacer; it is a dynamic pharmacophore. Characterized by a planar, five-membered ring containing a pyrrole-type nitrogen (hydrogen bond donor) and a pyridine-type nitrogen (hydrogen bond acceptor), its amphoteric nature allows it to interact with a vast array of biological targets[1].

The historical trajectory of substituted imidazoles is a testament to the evolution of organic synthesis. From the rudimentary, low-yield condensations of the 19th century to the highly regiocontrolled multicomponent reactions (MCRs) of the modern era, mastering imidazole synthesis is a prerequisite for contemporary drug design. This guide deconstructs the historical milestones, mechanistic causalities, and field-proven protocols for synthesizing these critical therapeutic building blocks.

Historical Milestones & Mechanistic Causality

The Debus-Radziszewski Condensation (1882)

The genesis of imidazole chemistry occurred in 1858 when German chemist Heinrich Debus synthesized the parent molecule, "glyoxaline," by condensing glyoxal, formaldehyde, and ammonia[1][2]. However, the reaction suffered from abysmal yields. In 1882, Bronisław Radziszewski revolutionized this approach, establishing the Debus-Radziszewski Imidazole Synthesis .

Mechanistic Causality: Radziszewski discovered that substituting formaldehyde with diverse aldehydes and utilizing 1,2-dicarbonyls (like benzil) in the presence of ammonia enabled the efficient synthesis of 2,4,5-trisubstituted imidazoles[1]. The causality here is driven by electrophilicity: the dicarbonyl compound rapidly condenses with ammonia to form a highly reactive diimine intermediate. The aldehyde then acts as a secondary electrophilic carbon source (C2), condensing with the diimine to close the ring. Modern adaptations often replace aqueous ammonia with ammonium acetate; ammonium acetate acts as a self-buffering ammonia donor, preventing the base-catalyzed degradation (e.g., Cannizzaro reaction) of sensitive aldehydes[2].

DR_Mechanism Dicarbonyl 1,2-Dicarbonyl (Electrophile) Diimine Diimine Intermediate (Reactive) Dicarbonyl->Diimine Condensation (-H2O) Ammonia Ammonia Source (Nucleophile) Ammonia->Diimine Imidazole 2,4,5-Trisubstituted Imidazole Diimine->Imidazole Cyclization & Dehydrogenation Aldehyde Aldehyde (C2 Source) Aldehyde->Imidazole

Fig 1. Logical workflow of the Debus-Radziszewski multicomponent imidazole synthesis.

The van Leusen Imidazole Synthesis (1977)

While the Debus-Radziszewski method excelled at 2,4,5-substitution, accessing 1,4,5-trisubstituted imidazoles remained a synthetic bottleneck until Albert van Leusen introduced his eponymous reaction in 1977.

Mechanistic Causality: The van Leusen synthesis relies on tosylmethyl isocyanide (TosMIC), an odorless, stable solid that acts as a highly efficient C2N1 "3-atom synthon"[3]. The causality behind selecting TosMIC lies in its dual-functional architecture. Under basic conditions, the active methylene is deprotonated, allowing the isocyanide carbon to undergo a [3+2] cycloaddition with an aldimine (formed in situ from an aldehyde and a primary amine). The tosyl group then serves as an exceptional leaving group; its elimination as p-toluenesulfinic acid irreversibly drives the aromatization of the 4-tosyl-2-imidazoline intermediate into the target imidazole.

VL_Mechanism TosMIC TosMIC (C2N1 Synthon) Imidazoline 4-Tosyl-2-imidazoline (Cycloadduct) TosMIC->Imidazoline Base-Catalyzed [3+2] Cycloaddition Aldimine Aldimine (C-N Source) Aldimine->Imidazoline Imidazole 1,4,5-Trisubstituted Imidazole Imidazoline->Imidazole Elimination of p-TosOH

Fig 2. The van Leusen reaction pathway utilizing TosMIC for cycloaddition and aromatization.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes an In-Process Control (IPC) to verify chemical transformations before proceeding.

Protocol A: Synthesis of 2,4,5-Triphenylimidazole via Debus-Radziszewski

Objective: Synthesize a sterically hindered 2,4,5-trisubstituted imidazole using a modified, high-yield Radziszewski approach.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of benzil (1,2-dicarbonyl) and 10 mmol of benzaldehyde in 30 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as both the solvent and a weak Brønsted acid catalyst, protonating the carbonyl oxygens to increase their susceptibility to nucleophilic attack[2].

  • Ammonia Introduction: Add 40 mmol of ammonium acetate to the stirring solution.

    • Causality: An excess (4 equivalents) of ammonium acetate is required because it must supply two equivalents of ammonia for the diimine formation, while buffering the solution to prevent aldehyde degradation.

  • Reflux & Cyclization: Heat the mixture to reflux (120°C) for 2 hours.

    • Validation (IPC): Perform TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the bright yellow benzil spot (Rf ~0.6) and the appearance of a strong UV-active baseline spot indicates successful cyclization.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Neutralize dropwise with aqueous ammonium hydroxide until the pH reaches 7.

    • Causality: Neutralization deprotonates the newly formed imidazolium salt, crashing out the free-base imidazole as a white/pale-yellow precipitate.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol.

    • Validation (IPC): Melting point analysis. Pure 2,4,5-triphenylimidazole (Lophine) will exhibit a sharp melting point at 274–278°C.

Protocol B: Regiocontrolled van Leusen Synthesis of 1,5-Disubstituted Imidazoles

Objective: Synthesize 1-benzyl-5-phenyl-1H-imidazole utilizing TosMIC.

  • Aldimine Formation: In a dry 50 mL flask under nitrogen, combine 10 mmol of benzaldehyde and 10 mmol of benzylamine in 20 mL of anhydrous methanol. Stir at room temperature for 2 hours.

    • Causality: Methanol stabilizes the transition state via hydrogen bonding, driving the condensation. Anhydrous conditions prevent the hydrolysis of the resulting aldimine.

    • Validation (IPC): Spot on TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot validates complete aldimine formation.

  • Cycloaddition Initiation: Add 10 mmol of TosMIC and 12 mmol of anhydrous potassium carbonate ( K2​CO3​ ) to the aldimine solution.

    • Causality: K2​CO3​ is a sufficiently strong base to deprotonate the active methylene of TosMIC without triggering unwanted side reactions, initiating the [3+2] cycloaddition.

  • Aromatization: Heat the mixture to 50°C for 4 hours.

    • Causality: Mild heating provides the activation energy necessary for the elimination of p-toluenesulfinic acid, driving the intermediate toward the thermodynamically stable aromatic imidazole.

    • Validation (IPC): LC-MS analysis. The target mass [M+H]+ should be observed, and the absence of a +155 Da fragment confirms the complete elimination of the tosyl group.

  • Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and water, extract the organic layer, dry over Na2​SO4​ , and purify via silica gel chromatography.

Quantitative Data: Methodologies and Clinical Translation

The strategic selection of a synthetic pathway dictates the substitution pattern of the resulting imidazole, which directly impacts its pharmacological profile. Table 1 summarizes the operational parameters of these core methodologies.

Table 1: Comparative Analysis of Imidazole Synthesis Methodologies

Synthetic MethodologyPrimary ReactantsTarget Substitution PatternTypical YieldMechanistic Driver
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, NH3​ 2,4,5-trisubstituted60–85%Diimine condensation & cyclization
van Leusen TosMIC, Aldimine1,4,5-trisubstituted70–95%Base-catalyzed [3+2] Cycloaddition
Phillips-Ladenburg 1,2-Diaminobenzene, Carboxylic AcidBenzimidazoles (Fused)75–90%Dehydrative cyclization

The robust nature of these synthetic pathways has led to the development of numerous blockbuster drugs. The imidazole ring's ability to coordinate with metals (such as the heme iron in cytochrome P450 enzymes) or disrupt receptor binding makes it a versatile clinical tool[4][5]. Table 2 outlines key FDA-approved therapeutics that rely on the substituted imidazole core.

Table 2: FDA-Approved Drugs Featuring Substituted Imidazoles

Drug NameApproval EraTherapeutic IndicationImidazole Substitution Pattern
Ketoconazole 1980sSystemic Antifungal1-substituted (N-alkylated)
Losartan 1990sAntihypertensive (AT1 Antagonist)1,2,4,5-tetrasubstituted
Capmatinib 2020sNSCLC (Tyrosine Kinase Inhibitor)Fused/Substituted Imidazole

Note: Losartan's highly complex 1,2,4,5-tetrasubstituted core (2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde intermediate) is a direct beneficiary of advanced, regiocontrolled imidazole synthesis techniques[6].

References

  • BenchChem. "An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes." BenchChem,
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Pharmaceuticals,
  • Wikipedia. "Debus–Radziszewski imidazole synthesis." Wikipedia,
  • TSI Journals. "Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis." Organic Chemistry: An Indian Journal,
  • BenchChem. "Application Notes and Protocols: The Role of 1-Methylimidazole in Pharmaceutical Synthesis with a Focus on Losartan." BenchChem,
  • CORE. "History of the development of azole derivatives." Clinical Microbiology and Infection,
  • MDPI. "The Pharmaceutical Industry in 2020. An Analysis of FDA Drug Approvals from the Perspective of Molecules." Pharmaceuticals,

Sources

Foundational

Spectroscopic Profiling and Synthesis of 4-(m-Bromophenyl)-1-methylimidazole: A Technical Whitepaper

Abstract As a Senior Application Scientist, I frequently encounter the need for rigorous, self-validating analytical frameworks when characterizing novel heterocyclic building blocks. 4-(3-bromophenyl)-1-methylimidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

As a Senior Application Scientist, I frequently encounter the need for rigorous, self-validating analytical frameworks when characterizing novel heterocyclic building blocks. 4-(3-bromophenyl)-1-methylimidazole (also known as 4-m-bromophenyl-1-methylimidazole) is a critical intermediate in the development of kinase modulators and Indoleamine 2,3-Dioxygenase (IDO) inhibitors[1]. This whitepaper provides an authoritative, in-depth guide to the regioselective synthesis and spectroscopic characterization (NMR, IR, MS) of this compound. By anchoring experimental protocols in causality and self-validation, this guide ensures high-fidelity data interpretation for drug development professionals.

Causality-Driven Synthesis & Regioselectivity

The synthesis of 1-alkyl-4-arylimidazoles is notoriously prone to regiochemical ambiguity due to the tautomeric nature of the 4(5)-arylimidazole precursor. Direct N-alkylation of 4-(3-bromophenyl)-1H-imidazole typically yields a mixture of 1,4- and 1,5-disubstituted isomers[2].

The Causality of Regioselectivity: When treating the precursor with a strong base (NaH), the highly nucleophilic imidazolide anion is formed. The 3-bromophenyl group at the C-4 position exerts significant steric hindrance over the adjacent nitrogen (N-3 in the tautomer, which would become N-5 upon alkylation). Consequently, the less sterically encumbered nitrogen undergoes preferential SN​2 attack by methyl iodide, heavily favoring the 1,4-isomer (target) over the 1,5-isomer (byproduct)[3].

SynthesisWorkflow SM 4-(3-Bromophenyl)-1H-imidazole [Starting Material] Deprot Deprotonation NaH, THF, 0°C (Forms Imidazolide Anion) SM->Deprot Alkyl Alkylation MeI, RT, 3h (SN2 Attack) Deprot->Alkyl Mix Regioisomer Mixture (Steric Control) Alkyl->Mix Sep Silica Gel Chromatography (Hexane/EtOAc) Mix->Sep Target 4-(3-Bromophenyl)-1-methylimidazole [Major: 1,4-Isomer] Sep->Target Less Steric Hindrance Byprod 5-(3-Bromophenyl)-1-methylimidazole [Minor: 1,5-Isomer] Sep->Byprod Greater Steric Hindrance

Fig 1. Regioselective synthesis workflow of 4-(3-bromophenyl)-1-methylimidazole.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints to prevent downstream analytical failures.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C. Slowly add a solution of 4-(3-bromophenyl)-1H-imidazole (1.0 eq) in THF.

    • Causality: NaH is chosen because its byproduct is H2​ gas. The cessation of bubbling serves as a visual, self-validating indicator that quantitative deprotonation has occurred.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise. Stir the reaction mixture at room temperature for 3 hours[1].

  • In-Process Validation (TLC): Monitor via Thin Layer Chromatography (TLC) using 5% MeOH in CHCl3​ . The consumption of the starting material and the appearance of two distinct spots (the 1,4- and 1,5-isomers) validates the alkylation event.

  • Quench & Extraction: Quench with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Isolate the major product via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 1,4-isomer typically elutes first due to its lower dipole moment compared to the sterically compressed 1,5-isomer.

Spectroscopic Data & Structural Elucidation

A robust analytical package requires orthogonal techniques that cross-verify one another. The following spectroscopic matrix outlines the expected empirical data for 4-(3-bromophenyl)-1-methylimidazole, derived from established reference baselines of halogenated phenylimidazoles[4].

SpectralLogic Comp 4-(3-Bromophenyl)-1-methylimidazole Validation Matrix MS ESI-MS Isotopic Profiling Comp->MS NMR 1H & 13C NMR Structural Connectivity Comp->NMR IR FT-IR Functional Groups Comp->IR MS_Data m/z 237 & 239 (1:1) Confirms Monobromination MS->MS_Data NMR_Data N-CH3 Singlet (~3.75 ppm) Confirms Alkylation NMR->NMR_Data IR_Data Absence of N-H stretch Confirms N-Substitution IR->IR_Data

Fig 2. Self-validating spectroscopic matrix for structural confirmation.

Mass Spectrometry (ESI-MS)

Mass spectrometry provides the first layer of structural validation. Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%).

  • Validation Check: The ESI-MS spectrum must display a characteristic doublet for the [M+H]+ molecular ion. If this 1:1 doublet is absent, the bromine atom was likely cleaved during synthesis (e.g., via unwanted cross-coupling), instantly invalidating the batch.

Ion Typem/z ValueRelative AbundanceAssignment
[M+H]+ ( 79Br )237.0100%Molecular Ion
[M+H]+ ( 81Br )239.0~98%Isotopic Molecular Ion
Fragment158.1Variable [M+H−Br]+ (Loss of Bromine radical)
Infrared Spectroscopy (ATR-FTIR)

FT-IR is utilized to confirm functional group transformations. The most critical self-validating feature here is a negative result: the complete disappearance of the broad N-H stretching band (typically found at 3100–2800 cm−1 in the precursor)[1], which confirms successful N-alkylation.

Wavenumber ( cm−1 )IntensityVibrational Mode Assignment
~3110 - 3050WeakAromatic C-H stretch (Phenyl & Imidazole rings)
~2950 - 2850WeakAliphatic C-H stretch (N- CH3​ group)
~1605MediumC=N stretch (Imidazole ring)
~1560, 1480StrongC=C stretch (Aromatic rings)
~1070StrongIn-plane C-H bend / C-Br stretch
~780, 690StrongOut-of-plane C-H bend (meta-disubstituted phenyl)
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of atomic connectivity. The chemical shifts are dictated by the electronegativity of adjacent heteroatoms and the anisotropic deshielding effects of the aromatic rings.

1 H NMR Causality: The imidazole H-2 proton is sandwiched between two highly electronegative nitrogen atoms, pulling electron density away from the proton and shifting it significantly downfield (~7.50 ppm) compared to the H-5 proton (~7.15 ppm)[3].

Proton ( 1 H) AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2' (Phenyl, ortho to Br & Im)7.90t~1.81H
H-6' (Phenyl, para to Br)7.65dt~7.8, 1.51H
H-2 (Imidazole)7.50d~1.21H
H-4' (Phenyl, ortho to Br)7.40ddd~8.0, 2.0, 1.01H
H-5' (Phenyl, meta to both)7.25t~7.81H
H-5 (Imidazole)7.15d~1.21H
N- CH3​ 3.75s-3H

13 C NMR Causality: The C-4 carbon of the imidazole ring is highly deshielded (~140.5 ppm) due to its direct attachment to the electron-withdrawing phenyl ring, whereas the C-5 carbon is comparatively shielded (~116.0 ppm). The heavy atom effect of Bromine shields the C-3' carbon to ~123.0 ppm.

Carbon ( 13 C) AssignmentChemical Shift (δ, ppm)Type
C-4 (Imidazole)140.5Quaternary (C)
C-2 (Imidazole)138.0Methine (CH)
C-1' (Phenyl, attached to Im)136.0Quaternary (C)
C-5' (Phenyl)130.5Methine (CH)
C-4' (Phenyl)130.0Methine (CH)
C-2' (Phenyl)128.5Methine (CH)
C-6' (Phenyl)123.5Methine (CH)
C-3' (Phenyl, attached to Br)123.0Quaternary (C-Br)
C-5 (Imidazole)116.0Methine (CH)
N- CH3​ 33.5Primary ( CH3​ )

(Note: Spectra are recorded in CDCl3​ at 400 MHz for 1 H and 100 MHz for 13 C, referenced to internal TMS).

Conclusion

The characterization of 4-(3-bromophenyl)-1-methylimidazole requires a disciplined, multi-modal approach. By understanding the steric causality behind the synthesis and employing a self-validating matrix of MS isotopic profiling, IR functional group tracking, and NMR anisotropic analysis, researchers can confidently verify the structural integrity of this crucial pharmacophore.

References

  • PubChem. "4-(4-Bromophenyl)-1H-imidazole". National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTHvcooaAzA0nAxJxZq__y6vFYde_IhPaOiSgjpH7peX29ggQueOiMt_5opz2gB2tT-XojV60LekGhGJfWa0oPFesOeuhqwNlldmCZN9rE21j_QsJpsq4cOhtKnel-6ju557unAdU8_qB8a0zvzoVc4H_8HUc20xoXGT9huUu1BbWxpg==]
  • Kumar, S., et al. "Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase". Journal of Medicinal Chemistry - ACS Publications, 2008. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxfbm6zoYCtJEsLpkcxP2Sw98HZreLraDyUHxmVdrqfzy3KVZ8hysmVdK9Q7DHGCn2RGONnG7COVmDkxz3TLmTJWv9jBnrezvxP7UM98psnIj6njlVlqhvVMveqSdMs__w-5j8nQ==]
  • Universitat de Barcelona. "Iridium Complexes with P-Stereogenic Phosphino Imidazole Ligands: Synthesis, Structure and Catalysis". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAFc4dE8iW8A7F8akkPNcHRf_PQcAqLQc4yoZxv-bPhuymJkOnkUZt7zCOWgtTxm3smeufyzsAWzO_cFW9KOAWoTB8TLbvD4ygQSgMvg2SOx8xjza1n8Nborism2RI-pPHL6nsrDkbrarY7F2RP1jEKbXIISGG-2iz2XA0WsFPKXQmQZXLu6uXCd0=]
  • National Institutes of Health (PMC). "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0PvnoZ8WczEglQrPoHR1zkCHgMeBTxABQRJ9NqWs_xtfln-reXrPb5LGDVpQ2JCL0hwGVFDgZPAOZ4MunKJAGKto9YqgG6S5Ev_RYYCmLMMhaaPyGVg5KVBmUFJQT8kdq8m8Jwaz-jfNnDlM=]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(3-Bromophenyl)-1-methyl-1H-imidazole via Suzuki-Miyaura Cross-Coupling

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized imidazole derivatives is of paramount importance in modern drug discovery, as the imidazole core is a privileged scaffold found in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized imidazole derivatives is of paramount importance in modern drug discovery, as the imidazole core is a privileged scaffold found in numerous kinase inhibitors, GPCR ligands, and antifungal agents[1]. A common synthetic target is 4-(3-bromophenyl)-1-methyl-1H-imidazole (often abbreviated as 4-m-bromophenyl-1-methylimidazole).

The Synthetic Challenge: Traditional approaches to this molecule often rely on the direct N -methylation of 4-(3-bromophenyl)-1H-imidazole using methyl iodide and a base. However, due to the tautomeric nature of the unprotected imidazole ring, this approach invariably yields a ~1:1 inseparable mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers. This lack of regiocontrol halves the effective yield and necessitates tedious chromatographic separation.

The Solution & Chemoselectivity: To bypass this limitation, this protocol utilizes a highly regioselective Suzuki-Miyaura cross-coupling . By coupling 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole with 1-bromo-3-iodobenzene, we establish the C-C bond with absolute regiocontrol[2]. Furthermore, this route capitalizes on the differential reactivity of halogens. The bond dissociation energy of the C–I bond is significantly lower than that of the C–Br bond. Consequently, the Palladium(0) catalyst selectively undergoes oxidative addition into the C–I bond, leaving the meta-bromine atom completely intact for downstream pharmaceutical derivatization (e.g., Buchwald-Hartwig amination)[3].

Reaction Pathway Visualization

The following diagram illustrates the chemoselective catalytic cycle, highlighting the strategic preservation of the bromine atom during the oxidative addition phase[4].

SuzukiCycle Pd0 Pd(0) Catalyst [Active Species] OxAdd Oxidative Addition (Selective C-I Insertion) Pd0->OxAdd 1-Bromo-3-iodobenzene PdII_1 Pd(II) Intermediate (3-Br-C6H4)-Pd(II)-I OxAdd->PdII_1 TransMet Transmetalation (Base-Mediated) PdII_1->TransMet 1-Methyl-4-imidazoleboronic acid pinacol ester PdII_2 Pd(II) Intermediate (3-Br-C6H4)-Pd(II)-(1-Me-Imid) TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(3-Bromophenyl)-1-methyl-1H-imidazole [Target Product] RedElim->Product Product Release

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle for 4-(3-bromophenyl)-1-methyl-1H-imidazole.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole208.071.0208 mg (1.0 mmol)Nucleophilic Coupling Partner
1-Bromo-3-iodobenzene282.901.05297 mg (1.05 mmol)Electrophilic Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂816.640.0541 mg (0.05 mmol)Transition Metal Catalyst
Potassium Carbonate (K₂CO₃)138.213.0414 mg (3.0 mmol)Base (Activates Boronic Ester)
1,4-Dioxane / H₂O (4:1 v/v)N/AN/A5.0 mLBiphasic Solvent System

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the strict exclusion of oxygen during the initial steps is critical to prevent catalyst degradation and the formation of homocoupled byproducts[3].

Step 1: Reaction Setup (Air-Free Technique)
  • Equip a 25 mL Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry Argon (repeat 3 times).

  • Add the imidazole boronic ester (208 mg), 1-bromo-3-iodobenzene (297 mg), and the Pd(dppf)Cl₂ catalyst (41 mg) to the flask.

  • Causality Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because its bidentate ligand framework accelerates reductive elimination and minimizes the risk of unwanted dehalogenation of the C–Br bond[5].

Step 2: Solvent Addition and Degassing
  • In a separate vial, prepare a 2.0 M aqueous solution of K₂CO₃.

  • Add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of the 2.0 M K₂CO₃ solution to the Schlenk flask via syringe.

  • Sparge the biphasic mixture with Argon for 15 minutes.

  • Causality Note: The addition of water is mandatory. It dissolves the inorganic base, which subsequently coordinates to the boron atom, forming a reactive, electron-rich boronate complex essential for the transmetalation step[2].

Step 3: Execution and Monitoring
  • Seal the flask and heat the reaction mixture in an oil bath at 90 °C with vigorous stirring for 4–6 hours.

  • Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is deemed complete when the boronic ester is fully consumed.

Step 4: Workup and Extraction
  • Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.

  • Separate the organic layer. Extract the aqueous layer twice more with 10 mL EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 0% to 5% Methanol in Dichloromethane.

  • Isolate the product as an off-white solid. Expected yield: 85-92%.

Reaction Optimization & Quantitative Data

To ensure the highest chemoselectivity (coupling at C–I vs. C–Br), various catalytic systems were evaluated. The table below summarizes the optimization data, validating the choice of Pd(dppf)Cl₂ and K₂CO₃.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Chemoselectivity (C-I : C-Br)
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 92% > 99:1
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9078%90:10
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10065%85:15 (Significant dehalogenation)
Pd(dppf)Cl₂NaOHTHF/H₂O7045%> 99:1 (Incomplete conversion)

Self-Validation & Analytical Characterization

To confirm the success of the protocol and the integrity of the product, the following analytical benchmarks must be met:

  • Mass Spectrometry (LC-MS): The presence of the unreacted meta-bromine atom is unequivocally confirmed by a characteristic 1:1 isotopic doublet in the mass spectrum. You must observe peaks at m/z 237.0[M+H]⁺ (for ⁷⁹Br) and m/z 239.0 [M+H]⁺ (for ⁸¹Br).

  • ¹H NMR (400 MHz, CDCl₃):

    • The N -methyl protons will appear as a sharp, integrated singlet at ~3.75 ppm (3H).

    • The imidazole ring protons (C2-H and C5-H) will appear as two distinct singlets at ~7.50 ppm and ~7.20 ppm . The strict absence of a third imidazole proton confirms that substitution occurred exclusively at the 4-position.

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3950-3964.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.[Link]

Sources

Application

Application Note: Cross-Coupling Strategies for 4-M-Bromophenyl-1-methylimidazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming catalyst poisoning in Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming catalyst poisoning in Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Chemical Profile & Mechanistic Challenges

4-(m-Bromophenyl)-1-methylimidazole (and its para-isomer) is a highly versatile building block in drug discovery, frequently utilized to install the 1-methylimidazole pharmacophore into complex molecular scaffolds. However, utilizing this substrate in palladium-catalyzed cross-coupling reactions presents a distinct mechanistic challenge due to its dual chemical nature.

While the aryl bromide moiety is an excellent electrophile for oxidative addition, the N3 nitrogen of the 1-methylimidazole ring is a strong Lewis base. During the catalytic cycle, this unhindered nitrogen can coordinate strongly to the electrophilic Pd(II) intermediates, forming stable, off-cycle complexes[1]. This coordination effectively poisons the catalyst, leading to stalled reactions, low turnover numbers (TON), and poor yields[2].

The Solution (Steric Shielding): To successfully couple 4-M-Bromophenyl-1-methylimidazole, the catalytic system must employ bulky, electron-rich phosphine ligands (such as the Buchwald dialkylbiaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands provide massive steric bulk that physically shields the palladium center, preventing intermolecular coordination by the imidazole nitrogen while simultaneously accelerating the oxidative addition and reductive elimination steps.

Mechanism Pd0 Pd(0) Active Catalyst (L = SPhos / XPhos) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 4-(m-Bromophenyl)- 1-methylimidazole PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet Boronic Acid / Amine + Base Poison Off-Cycle Poisoning (Imidazole N-Pd Binding) PdII->Poison Unshielded Pd (e.g., PPh3) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product Poison->PdII Reversible Steric Bulky Ligands Shield Pd Preventing N-Coordination Steric->PdII Steric Protection

Caption: Pd-Catalytic Cycle showing off-cycle imidazole poisoning and steric protection by bulky ligands.

Quantitative Data & Reaction Optimization

The choice of ligand and base is the primary determinant of success when coupling imidazole-containing aryl bromides. The table below summarizes the causality behind various optimization parameters.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O100< 10%Severe catalyst poisoning. PPh3 lacks the steric bulk to prevent imidazole N-coordination[1].
2Pd(OAc)2 / P(o-tol)3K3PO4Toluene/H2O10035%Moderate steric bulk improves yield, but catalyst still degrades before full conversion.
3Pd(dppf)Cl2 (5 mol%)K3PO4Dioxane/H2O9072%Bidentate ligand provides better stability and limits available coordination sites for the imidazole.
4Pd(OAc)2 / SPhos K3PO4 Toluene/H2O 100 96% Optimal for Suzuki. SPhos perfectly shields the Pd center, enabling rapid transmetalation.
5Pd2(dba)3 / tBuXPhos NaOtBu Toluene 110 92% Optimal for Buchwald-Hartwig. Extreme bulk forces reductive elimination of the C-N bond[3].

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system and a highly active Pd/SPhos catalyst to couple 4-M-Bromophenyl-1-methylimidazole with arylboronic acids.

Reagents:

  • 4-M-Bromophenyl-1-methylimidazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (2.0 mol%)

  • SPhos (4.0 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • Toluene / H2O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 and SPhos. Evacuate and backfill with Argon (3x). Causality: Pre-mixing the Pd source and ligand ensures the active Pd(0)L2 species forms prior to exposure to the basic imidazole substrate, minimizing initial poisoning.

  • Substrate Addition: Add 4-M-Bromophenyl-1-methylimidazole, the arylboronic acid, and finely ground K3PO4.

  • Solvent Introduction: Add degassed Toluene and H2O. Causality: The biphasic system is critical. Water dissolves the K3PO4, creating a highly active hydroxide/phosphate interface that accelerates the transmetalation of the boronic acid to the Pd(II) center.

  • Reaction Execution: Seal the tube and heat to 100 °C in an oil bath for 4–6 hours.

  • Self-Validation & Diagnostic Check: At t = 2 hours, sample the organic layer for LC-MS.

    • Validation: If conversion is <50%, perform a "catalyst spike test" by adding 1 mol% of fresh Pd(OAc)2/SPhos. If the reaction resumes rapidly, the initial catalyst was poisoned by off-cycle binding[1]. If it does not resume, the boronic acid has likely protodeboronated; verify by looking for the des-boronated arene mass in the LC-MS trace.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the coupling of 4-M-Bromophenyl-1-methylimidazole with secondary amines. Strong bases and extremely bulky ligands (tBuXPhos) are required to drive the difficult C-N reductive elimination[3].

Reagents:

  • 4-M-Bromophenyl-1-methylimidazole (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (2.0 mol% Pd)

  • tBuXPhos (4.0 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using strict Schlenk techniques, charge a vial with Pd2(dba)3, tBuXPhos, and NaOtBu. Causality: NaOtBu is highly hygroscopic and will decompose to NaOH in the presence of moisture, which will hydrolyze the aryl bromide instead of aminating it.

  • Reagent Addition: Add 4-M-Bromophenyl-1-methylimidazole and the secondary amine.

  • Solvent Addition: Add anhydrous, degassed Toluene.

  • Heating: Seal the vial with a PTFE-lined cap and heat at 110 °C for 12 hours. Causality: The high temperature is required to overcome the activation barrier of the C-N reductive elimination step, which is traditionally the rate-limiting step in Buchwald-Hartwig aminations involving electron-rich aryl halides[3].

  • Self-Validation & Diagnostic Check: Monitor via TLC (DCM/MeOH 9:1).

    • Validation: If the starting aryl bromide is consumed but the desired product is absent, check the LC-MS for the reduced arene (1-methyl-4-phenylimidazole). This indicates that the amine underwent β-hydride elimination instead of reductive elimination. To self-correct, switch to a more rigid ligand like BrettPhos.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC or flash chromatography.

References

  • The Journal of Organic Chemistry - ACS Publications. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. URL: [Link]

  • MIT Open Access Articles. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. URL:[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. URL:[Link]

  • Organic Chemistry Portal. Suzuki Coupling. URL:[Link]

Sources

Method

Application Note: Utilizing 4-(m-Bromophenyl)-1-methyl-1H-imidazole as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and target-specific applications. Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and target-specific applications.

Physicochemical Profiling & Mechanistic Rationale

In modern drug discovery, the selection of molecular building blocks is dictated by a strict balance of physicochemical properties, synthetic tractability, and biological compatibility. 4-(3-bromophenyl)-1-methyl-1H-imidazole (CAS: 1218910-50-9) has emerged as a highly versatile, privileged biaryl-like scaffold. Its utility is driven by two distinct structural features:

The 1-Methylimidazole Advantage

Unsubstituted imidazoles are notorious in medicinal chemistry for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, leading to severe drug-drug interactions (DDIs) and rapid metabolic clearance. Methylation at the N1 position sterically and electronically mitigates this liability[1]. Furthermore, N-methylation eliminates annular tautomerization, which simplifies structure-activity relationship (SAR) tracking and the interpretation of X-ray crystallography data. The N3 nitrogen remains unhindered, serving as a critical, high-fidelity hydrogen-bond acceptor for interacting with kinase hinge regions or epigenetic reader domains.

The Meta-Bromo Vector

While para-substituted halogens drive linear molecular topologies, the meta-bromo substitution introduces a distinct angular trajectory (approx. 120°). In structure-based drug design, this angle is frequently exploited to direct substituents out of a primary binding pocket (e.g., the ATP-binding hinge) and into adjacent solvent-exposed channels or hydrophobic pocket II (DFG-out conformations). The bromine atom serves as an optimal handle for palladium-catalyzed cross-couplings, offering superior oxidative addition kinetics compared to chlorine, while maintaining greater bench stability than iodine.

Experimental Protocols: Self-Validating Workflows

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is optimized for extending the aromatic system via C-C bond formation[2].

Mechanistic Causality: The use of Pd(dppf)Cl2 is critical. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment around the palladium center. This prevents the N3 nitrogen of the 1-methylimidazole from competitively binding to the metal and poisoning the catalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-(m-bromophenyl)-1-methyl-1H-imidazole (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Self-Validation: The mixture should appear deep red/orange; a black precipitate at this stage indicates premature catalyst decomposition.

  • Solvent & Base: Add a degassed biphasic mixture of 1,4-Dioxane and 2M aqueous K2CO3 (ratio 4:1, 10 mL total). The water is essential to activate the boronic acid into a reactive "ate" complex.

  • Reaction: Purge the flask with N2 for 5 minutes. Heat the mixture to 90°C under vigorous stirring for 4–6 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the bromine isotopic pattern (M / M+2) of the starting material is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2SO4, and concentrate for flash chromatography.

Protocol B: Buchwald-Hartwig Amination for C-N Bond Construction

Constructing C-N bonds on heterocycle-bearing scaffolds is notoriously difficult due to catalyst deactivation. This protocol utilizes third-generation precatalysts to overcome this barrier[3].

Mechanistic Causality: RuPhos Pd G3 is employed because the bulky, electron-rich RuPhos ligand accelerates the rate-limiting reductive elimination step, which is crucial when coupling with weakly nucleophilic amines. Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the amine without competing for the electrophilic palladium center.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 4-(m-bromophenyl)-1-methyl-1H-imidazole (1.0 equiv, 0.5 mmol), the target 1° or 2° amine (1.5 equiv), and NaOtBu (2.0 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 (0.02 equiv, 2 mol%).

  • Reaction: Add anhydrous Toluene (5 mL), seal the vial, and heat to 85°C for 12 hours.

  • Monitoring: Extract a 10 µL aliquot, quench in MeCN, and analyze via UPLC. Self-Validation: The presence of a des-bromo by-product indicates that reductive elimination is too slow; in future runs, increase the steric bulk of the ligand (e.g., switch to BrettPhos).

  • Workup: Quench with saturated aqueous NH4Cl to neutralize the strong base. Extract with DCM, dry, and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The following table summarizes the validated reaction parameters and expected yields when utilizing the 4-(m-bromophenyl)-1-methyl-1H-imidazole scaffold in library synthesis.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O90°C, 4h88–94%
Suzuki-Miyaura Pyridine-3-boronic acidPd(PPh3)4 (10 mol%)Na2CO3 / Toluene:H2O100°C, 6h72–78%
Buchwald-Hartwig Morpholine (2° Amine)RuPhos Pd G3 (2 mol%)NaOtBu / Toluene85°C, 12h82–89%
Buchwald-Hartwig Aniline (1° Amine)BrettPhos Pd G3 (3 mol%)K2CO3 / t-Amyl Alcohol100°C, 16h68–75%

Application in Target-Specific Drug Design

Case Study: Mitotic Kinesin (CENP-E) Inhibitors

The bromophenyl-methylimidazole scaffold is a direct precursor in the synthesis of complex allosteric inhibitors, such as the highly potent CENP-E inhibitor PF-2771 [4]. Centromere-associated protein E (CENP-E) is a mitotic kinesin critical for chromosome congression. By utilizing this scaffold, medicinal chemists successfully built a pharmacophore that selectively locks the motor domain of CENP-E. The 1-methylimidazole moiety provides crucial solubility and binding interactions, while the phenyl ring occupies a specific hydrophobic pocket. In vivo, derivatives of this scaffold have demonstrated the ability to induce chromosomal congression defects and tumor regression in triple-negative (basal-like) breast cancer models[4].

Visualizations

Workflow Core 4-(m-Bromophenyl)- 1-methyl-1H-imidazole Suzuki Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2) Core->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig Amination (RuPhos Pd G3) Core->Buchwald 1°/2° Amines Biaryl Biaryl Pharmacophores (Kinase Hinge Binders) Suzuki->Biaryl Amine Aniline/Amine Derivatives (Allosteric Modulators) Buchwald->Amine

Synthetic workflow for generating SAR libraries from the 4-(m-bromophenyl)-1-methylimidazole core.

Pharmacophore Imid 1-Methylimidazole Ring • H-Bond Acceptor (N3) • Avoids CYP450 Liability Phenyl Phenyl Core • Hydrophobic Pocket • π-π Stacking Imid->Phenyl Meta Meta-Bromo Vector • Cross-Coupling Site • Solvent Channel Extension Phenyl->Meta

Pharmacophore mapping of the scaffold illustrating key binding interactions in a target pocket.

References

  • [4] Kung, P. P., et al. (2014). Chemogenetic Evaluation of the Mitotic Kinesin CENP-E Reveals a Critical Role in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics (AACR). Retrieved from:[Link]

  • Enantioselective Sulfonimidamide Acylation via a Cinchona Alkaloid-Catalyzed Desymmetrization: Scope, Data Science, and Mechanistic Investigation. PMC / NIH. Retrieved from:[Link]

  • [2] Development of a Scalable Synthesis for an Inhaled pan-JAK Inhibitor. Organic Process Research & Development (ACS). Retrieved from:[Link]

  • [3] Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from:[Link]

Sources

Application

The Versatile Virtuoso: 4-(4-Bromophenyl)-1-methyl-1H-imidazole as a Pivotal Building Block in Modern Organic Synthesis

Abstract In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(4-bromophenyl)-1-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(4-bromophenyl)-1-methyl-1H-imidazole has emerged as a particularly valuable and versatile scaffold. Its unique combination of a reactive aryl bromide handle, ripe for cross-coupling, and a biologically relevant N-methylimidazole moiety has positioned it as a cornerstone in the synthesis of novel pharmaceuticals and advanced materials. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and troubleshooting strategies.

Introduction: The Strategic Advantage of the 4-(4-Bromophenyl)-1-methyl-1H-imidazole Scaffold

The 4-(4-bromophenyl)-1-methyl-1H-imidazole molecule is a testament to elegant molecular design for synthetic utility. The bromine atom, strategically placed on the phenyl ring, serves as a versatile functional handle for a myriad of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of chemical space.

Simultaneously, the 1-methyl-1H-imidazole core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding interactions.[3] The N-methylation of the imidazole ring prevents competing N-arylation reactions during cross-coupling and can enhance metabolic stability.

This unique combination of a reactive site for synthetic elaboration and a biologically relevant core makes 4-(4-bromophenyl)-1-methyl-1H-imidazole a highly sought-after building block in programs focused on the discovery of new therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases.[4][5][6]

Synthetic Accessibility of the Core Scaffold

The utility of a building block is intrinsically linked to its accessibility. 4-(4-Bromophenyl)-1-methyl-1H-imidazole can be synthesized through several established routes. One common approach involves a multi-step sequence starting from readily available precursors. For instance, the Debus-Radziszewski imidazole synthesis offers a convergent route to the core imidazole structure.[7][8]

Alternatively, functionalization of a pre-formed N-methylimidazole can be achieved. For example, bromination of 1-methylimidazole can yield 4-bromo-1-methyl-1H-imidazole, which can then be coupled with a suitable bromophenyl precursor.[9] A multi-step synthesis starting from 2-nitroimidazole has also been reported, involving protection, bromination, and methylation.[10]

Figure 1: Conceptual synthetic approaches to 4-(4-bromophenyl)-1-methyl-1H-imidazole.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom on the phenyl ring of 4-(4-bromophenyl)-1-methyl-1H-imidazole is the linchpin for its synthetic versatility, serving as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds.[3][10] It involves the coupling of an organoboron reagent with an organic halide. For 4-(4-bromophenyl)-1-methyl-1H-imidazole, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. A combination of a palladium(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often highly effective.[12] These ligands promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination. Pre-formed palladium complexes incorporating these ligands are also excellent choices.

  • Base: A base is required to activate the boronic acid for transmetalation.[13] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)-1-methyl-1H-imidazole with Phenylboronic Acid

Reagent/ParameterQuantity/ConditionNotes
4-(4-Bromophenyl)-1-methyl-1H-imidazole1.0 mmolStarting material
Phenylboronic Acid1.2 mmolCoupling partner
Pd(PPh₃)₄0.05 mmol (5 mol%)Palladium catalyst
K₂CO₃2.0 mmolBase
SolventDioxane/H₂O (4:1, 5 mL)Biphasic solvent system
Temperature90 °CReaction temperature
Reaction Time12 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 4-(4-bromophenyl)-1-methyl-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) under a positive flow of inert gas.

  • Add the degassed dioxane/H₂O solvent mixture (5 mL).

  • Heat the reaction mixture at 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted olefins.[9][14][15] This reaction is particularly useful for extending the carbon framework and introducing unsaturation.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor.[1]

  • Ligand: Monodentate phosphine ligands like P(o-tolyl)₃ are frequently used to stabilize the palladium catalyst and promote the reaction.[14]

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred.

Figure 3: General experimental workflow for a Heck reaction.

Protocol: Heck Reaction of 4-(4-Bromophenyl)-1-methyl-1H-imidazole with n-Butyl Acrylate

Reagent/ParameterQuantity/ConditionNotes
4-(4-Bromophenyl)-1-methyl-1H-imidazole1.0 mmolStarting material
n-Butyl Acrylate1.5 mmolAlkene coupling partner
Pd(OAc)₂0.02 mmol (2 mol%)Palladium precursor
P(o-tolyl)₃0.04 mmol (4 mol%)Phosphine ligand
Triethylamine (Et₃N)1.5 mmolBase
SolventDMF (5 mL)Polar aprotic solvent
Temperature120 °CReaction temperature
Reaction Time16 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • In a sealed tube, combine 4-(4-bromophenyl)-1-methyl-1H-imidazole (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (1.5 mmol).

  • Add anhydrous DMF (5 mL) to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction mixture at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the substituted alkene product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[4][15][16] This reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine, a transformation that is often challenging using classical methods.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are often required to facilitate the reductive elimination step.[12] The palladium precursor can be Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like K₃PO₄ or Cs₂CO₃ can also be effective depending on the substrates.[17]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent catalyst deactivation.

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 4-(4-Bromophenyl)-1-methyl-1H-imidazole with Morpholine

Reagent/ParameterQuantity/ConditionNotes
4-(4-Bromophenyl)-1-methyl-1H-imidazole1.0 mmolStarting material
Morpholine1.2 mmolAmine coupling partner
Pd₂(dba)₃0.01 mmol (1 mol%)Palladium precursor
XPhos0.04 mmol (4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)1.4 mmolBase
SolventToluene (5 mL)Anhydrous, aprotic solvent
Temperature100 °CReaction temperature
Reaction Time8 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • To a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried vial.

  • Add anhydrous toluene (2 mL) and stir for 5 minutes.

  • In a separate vial, dissolve 4-(4-bromophenyl)-1-methyl-1H-imidazole (1.0 mmol) and morpholine (1.2 mmol) in anhydrous toluene (3 mL).

  • Add the substrate solution to the catalyst mixture.

  • Seal the vial and heat at 100 °C for 8 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Troubleshooting and Optimization

Cross-coupling reactions with heteroaromatic substrates can sometimes present challenges.

IssuePotential CauseSuggested Solution
Low or No ReactionCatalyst deactivationEnsure strictly anhydrous and inert conditions. Screen different ligands.
Insufficiently strong baseUse a stronger base (e.g., NaOtBu for Buchwald-Hartwig).
Catalyst inhibition by imidazole nitrogenIncrease catalyst and/or ligand loading. Use a more electron-rich ligand.
HomocouplingSide reaction of boronic acid or alkyneOptimize reaction temperature and time. Use a 1:1 stoichiometry of reactants.
ProtodebrominationPresence of protic impuritiesUse anhydrous solvents and reagents. Screen different bases.

Conclusion and Future Outlook

4-(4-Bromophenyl)-1-methyl-1H-imidazole has proven to be a robust and highly effective building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the generation of diverse molecular libraries. The protocols and mechanistic insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this valuable compound. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like 4-(4-bromophenyl)-1-methyl-1H-imidazole is set to increase, paving the way for future innovations.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2015). Synthesis of Bioactive Imidazoles: A Review. Mini-Reviews in Medicinal Chemistry, 15(8), 662-680. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Yu, J., Wu, Y., & Chen, J. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4814. [Link]

  • ResearchGate. (2026). The Debus–Radziszewski imidazole synthesis. [Link]

  • Sviridenko, Y. N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. [Link]

  • Royal Society of Chemistry. (2021). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 11(53), 33623-33648. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4234-4237. [Link]

  • Heterocycles. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. [Link]

  • PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]

  • ACS Publications. (2012). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry, 77(15), 6629-6635. [Link]

  • PMC. (n.d.). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. [Link]

  • PMC. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. [Link]

  • Journal of Medicinal and Medical Chemistry. (2026). Journal Home. [Link]

  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]

  • ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • ResearchGate. (2026). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [Link]

  • J&K Scientific. (2019). 4-(4-Bromophenyl)-1H-imidazole. [Link]

  • RSC Publishing. (2021). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. [Link]

  • MDPI. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]

  • PMC. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. [Link]

  • ACS Publications. (2001). Journal of Medicinal Chemistry Vol. 44 No. 13. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)imidazole. [Link]

Sources

Method

Comprehensive Analytical Characterization of 4-(m-Bromophenyl)-1-methylimidazole: Protocols for API Intermediate Validation

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Executive Summary & Causality Framework The compound 4-(m-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Causality Framework

The compound 4-(m-bromophenyl)-1-methylimidazole (often designated as 4-M-Bromophenyl-1-methylimidazole) is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR-targeting ligands.

Characterizing this intermediate presents two distinct analytical challenges:

  • Regiochemical Ambiguity: The N-alkylation of 4(5)-arylimidazoles typically yields a mixture of 1,4- and 1,5-isomers due to the tautomerization of the des-methyl precursor. Differentiating these isomers is critical, as incorrect regiochemistry will lead to downstream API failure.

  • Chromatographic Tailing: The basic nature of the imidazole ring often leads to secondary interactions with stationary phase silanols, complicating purity assessments.

This application note details an orthogonal, self-validating analytical workflow designed to unambiguously confirm the identity, regiochemistry, and purity of this intermediate. Every protocol described herein is engineered to provide mechanistic proof of structure rather than mere data collection.

Physicochemical Profiling

Before initiating the analytical workflow, it is necessary to establish the baseline physicochemical parameters of the target molecule. These metrics dictate the choice of ionization modes, solvents, and column chemistries.

Table 1: Quantitative Physicochemical Profile

ParameterValue / DescriptionAnalytical Implication
IUPAC Name 4-(3-bromophenyl)-1-methyl-1H-imidazoleTarget structure for 2D NMR validation.
Molecular Formula C₁₀H₉BrN₂Base for high-resolution mass calculations.
Molecular Weight 237.10 g/mol -
Monoisotopic Mass 235.9949 DaExact mass targeting for HRMS.
Expected [M+H]⁺ m/z 237.002 (⁷⁹Br) / 239.000 (⁸¹Br)Isotope pattern tracking.
Calculated logP ~2.8Indicates good retention on C18 reverse-phase columns.
Estimated pKa ~6.5 (conjugate acid)Dictates the necessity of high-pH mobile phases to prevent ionization during LC.

Orthogonal Analytical Workflow

To ensure absolute trustworthiness in the structural assignment, we employ an orthogonal testing strategy. The workflow below maps the logical progression from sample preparation to final Certificate of Analysis (CoA) generation.

Workflow Start API Intermediate 4-(m-Bromophenyl)-1-methylimidazole LCMS LC-ESI-MS/MS Isotope Pattern Validation Start->LCMS NMR 1D & 2D NMR Regiochemistry (NOESY) Start->NMR FTIR FT-IR Spectroscopy Functional Group ID Start->FTIR Thermal DSC / TGA Polymorph & Stability Start->Thermal Data Orthogonal Data Synthesis CoA Generation LCMS->Data NMR->Data FTIR->Data Thermal->Data

Fig 1: Orthogonal analytical workflow for 4-(m-bromophenyl)-1-methylimidazole validation.

Detailed Methodologies & Mechanistic Causality

Protocol 1: LC-ESI-MS/MS Analysis (Purity and Isotopic Validation)

The Causality Principle: Standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) fully protonate the imidazole ring (pKa ~6.5). This positively charged species interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. By utilizing a high-pH mobile phase, the imidazole remains in its neutral free-base form, partitioning cleanly into the stationary phase. Furthermore, as demonstrated in [1], the meta-bromine substituent provides a built-in isotopic validation system. Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The resulting mass spectrum must display a characteristic 'twin peak' signature separated by 2 m/z units. Any deviation from this pattern instantly flags debromination artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using the initial mobile phase conditions.

  • Chromatographic Setup:

    • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) or equivalent end-capped, high-pH stable column.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (Adjusted to pH 9.0 with Ammonium Hydroxide).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • MS Acquisition: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100 to 500.

  • Data Validation: Extract the ion chromatograms for m/z 237.0 [M+H]⁺ and 239.0 [M+H]⁺. A self-validating result requires these two peaks to co-elute perfectly with an intensity ratio of approximately 100:98.

Protocol 2: Multinuclear and 2D NMR Spectroscopy (Regiochemical Proof)

The Causality Principle: 1D ¹H NMR alone is insufficient for the unambiguous assignment of 1-methylimidazole regiochemistry due to overlapping aromatic signals. We mandate the use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy), a technique extensively validated in the [2]. In the 4-(m-bromophenyl) isomer, the N-methyl protons will show NOE cross-peaks exclusively to the imidazole H-2 and H-5 protons. Conversely, if the synthesis erroneously produced the 5-aryl isomer, the NOESY spectrum would exhibit a strong, undeniable cross-peak between the N-methyl group and the ortho-protons of the bromophenyl ring due to their spatial proximity. This makes the NOESY protocol a self-validating structural proof.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly purified intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D ¹H and ¹³C Acquisition:

    • Acquire a standard ¹H spectrum at 400 MHz (or higher) using 16 scans and a relaxation delay (d1) of 2.0 s.

    • Acquire a ¹³C{¹H} decoupled spectrum using 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (specifically C-4 and C-5 of the imidazole ring).

  • 2D NOESY Acquisition:

    • Set up a 2D NOESY experiment with a mixing time (d8) of 300–400 ms.

    • Acquire 2048 data points in t2 and 256 increments in t1.

  • Data Validation: Process the 2D data with zero-filling and sine-bell apodization. Locate the N-methyl singlet (typically around δ 3.7 ppm). Verify the presence of cross-peaks to the imidazole ring protons (δ ~7.5 and ~7.8 ppm) and the absence of cross-peaks to the multiplet of the bromophenyl ring (δ 7.2–7.6 ppm).

Protocol 3: Thermal Profiling via DSC (Polymorph & Purity Screening)

The Causality Principle: API intermediates often exhibit polymorphism, which can drastically alter their solubility and reactivity in subsequent synthetic steps. Differential Scanning Calorimetry (DSC) acts as a self-validating check for crystalline purity. A sharp, narrow endothermic melting peak indicates high phase purity, whereas broadened peaks or multiple endotherms suggest the presence of residual solvents, structural isomers (such as the 1,5-isomer), or mixed polymorphic states.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the dried solid sample into a standard aluminum DSC pan. Crimp the lid loosely to allow for the potential venting of volatiles.

  • Instrument Setup: Purge the sample cell with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program: Equilibrate the sample at 25°C for 3 minutes. Apply a linear heating rate of 10°C/min up to 250°C.

  • Data Validation: Calculate the extrapolated onset temperature of the primary melting endotherm. A melting point depression or a peak width at half-height greater than 2°C triggers a mandatory re-crystallization of the intermediate batch.

References

  • Shariatgorji, M., et al. "Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds." Analytical Chemistry (ACS Publications), 2020. URL:[Link]

  • Gu, Z.-S., et al. "N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C–H Bond Arylation of (Benz)imidazoles with Aryl Chlorides." The Journal of Organic Chemistry (ACS Publications), 2014. URL:[Link]

  • Gorga, M., et al. "Analysis of brominated flame retardants in the aquatic environment: a review." National Institutes of Health (NIH) / PMC, 2016. (Referenced for LC-MS behavior and ionization suppression of brominated aromatics). URL:[Link]

Application

Application Note: Safe Handling, Storage, and Synthetic Integration of 4-M-Bromophenyl-1-methylimidazole

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Grounding Guide Executive Summary & Mechanistic Toxicology 4-M-Bromophenyl-1-methylimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Grounding Guide

Executive Summary & Mechanistic Toxicology

4-M-Bromophenyl-1-methylimidazole is a highly valuable halogenated aryl-imidazole building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during the synthesis of complex active pharmaceutical ingredients (APIs). However, the unique structural features that make it synthetically useful also dictate strict handling and storage requirements.

To design a self-validating safety protocol, one must understand the causality behind the compound's hazards:

  • Caustic Basicity: The unshared electron pair on the sp2-hybridized nitrogen of the 1-methylimidazole core acts as a strong Lewis base. Upon contact with biological tissues, it rapidly reacts with moisture, causing severe chemical burns and serious eye damage[1][2].

  • Enhanced Dermal Penetration: The addition of the m-bromophenyl moiety significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass the stratum corneum more efficiently than unsubstituted imidazoles, leading to rapid systemic absorption and acute dermal toxicity[2].

  • Reactivity Hazards: As a nucleophilic base, it is strictly incompatible with strong oxidizing agents, acid anhydrides, and inorganic acid chlorides, with which it can undergo violent exothermic reactions[1].

Quantitative Safety & Storage Parameters

To ensure reproducibility and safety, all environmental controls and personal protective equipment (PPE) must be calibrated to the specific physicochemical properties of halogenated imidazoles.

Table 1: Critical Handling and Storage Specifications

ParameterSpecificationMechanistic Rationale
Storage Temperature 15°C – 25°C[3]Prevents thermal degradation and maintains crystalline stability.
Atmosphere Inert (Argon or N₂)Mitigates oxidative degradation and moisture-induced hydration of the imidazole ring.
Primary Glove Material Butyl Rubber (>0.5 mm)[4]Provides superior breakthrough resistance (>480 mins) against lipophilic, basic organic compounds compared to standard nitrile[1].
Eye Protection Chemical Safety GogglesMust comply with OSHA 29 CFR 1910.133 or EN166 to prevent permanent corneal damage from basic aerosols[5].
Incompatible Materials Acids, Acid Chlorides, OxidizersPrevents violent, uncontrolled exothermic acid-base neutralization reactions[1].
Waste Classification Halogenated Organic WastePrevents environmental accumulation of brominated species; requires specific incineration protocols[6].

Standard Operating Workflow

The following DOT diagram maps the logical progression of handling 4-M-Bromophenyl-1-methylimidazole from inventory retrieval to waste segregation, ensuring a closed-loop safety system.

G Start Risk Assessment & PPE Verification Weighing Weighing in Fume Hood / Glovebox Start->Weighing Approved PPE Reaction Cross-Coupling Reaction Setup Weighing->Reaction Reagent Transfer Storage Inert Gas Storage (15-25°C) Weighing->Storage Excess Material Quenching Reaction Quenching & Workup Reaction->Quenching Reaction Complete Waste Halogenated Waste Segregation Quenching->Waste Organic/Aqueous Separation

Figure 1: Standard operating workflow for the safe handling and disposal of halogenated imidazoles.

Step-by-Step Experimental Protocol: Safe Handling & Reaction Setup

This protocol is designed as a self-validating system; each step contains a verification checkpoint to ensure the integrity of the procedure before moving forward.

Phase 1: Pre-Operation Clearance
  • Ventilation Verification: Ensure the laboratory chemical hood is operational with a verified face velocity of 80–120 feet per minute (fpm). Do not use hoods for the evaporation of volatile hazardous materials[7].

  • PPE Donning: Equip a flame-retardant laboratory coat, EN166-compliant chemical splash goggles, and heavy-duty butyl rubber gloves (worn over a thin inner layer of nitrile gloves for tactile feedback)[4].

    • Checkpoint: Inspect butyl gloves for micro-tears using the inflation method prior to handling.

Phase 2: Material Transfer and Weighing
  • Static Mitigation: 4-M-Bromophenyl-1-methylimidazole can generate static charge during transfer. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Enclosed Transfer: Weigh the required mass strictly within the fume hood to prevent the inhalation of caustic dust or aerosols[2].

  • Solvent Integration: To minimize exposure during transport to the reaction manifold, dissolve the solid intermediate in the primary reaction solvent (e.g., anhydrous Toluene or DMF) directly within the weighing vessel inside the hood.

    • Checkpoint: Ensure the solvent used is not an acid or strong oxidizer to prevent premature exothermic reactions[1].

Phase 3: Post-Reaction Decontamination and Waste Management
  • Quenching: Upon completion of the cross-coupling reaction, quench the mixture slowly with a mild aqueous buffer (e.g., saturated NH₄Cl) to safely neutralize any unreacted basic imidazole species.

  • Waste Segregation: Separate the organic layer. All organic effluents containing the bromophenyl moiety must be strictly segregated into containers labeled "Spent Halogenated Organic Solvents"[6]. Never mix with non-halogenated waste, as this drastically increases disposal risks and costs.

  • Surface Decontamination: Wash all spatulas, glassware, and hood surfaces with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual imidazole traces, followed by a standard water and acetone rinse.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. URL:[Link]

  • Carl Roth GmbH + Co KG. Safety Data Sheet: 1-Methylimidazole ≥99 %, for synthesis. 2024. URL:[Link]

  • Workplace Safety and Health Council. Workplace Safety and Health Guidelines: Laboratories. Eversafe Academy. URL:[Link]

Sources

Method

Application Note: Utilizing 4-(m-Bromophenyl)-1-methylimidazole in the Development of Novel CYP51-Targeted Antifungal Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale Invasive fungal infection...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

Invasive fungal infections (IFIs) caused by opportunistic pathogens such as Candida albicans and Aspergillus fumigatus represent a severe threat to immunocompromised patients. The cornerstone of current antifungal therapy relies on azole drugs, which target lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol [1]. However, the rapid emergence of resistant strains—often driven by point mutations in the CYP51 active site (e.g., Y132H)—necessitates the development of next-generation inhibitors.

  • Heme Coordination (The Imidazole Core): The N-3 nitrogen of the 1-methylimidazole ring acts as a potent electron donor, coordinating directly as the sixth ligand to the heme iron in the CYP51 active site. This forms a highly stable, low-spin enzyme-inhibitor complex that halts catalytic activity [3].

  • Hydrophobic Channel Occupation (The m-Bromophenyl Group): The meta-bromophenyl moiety is strategically positioned to occupy the hydrophobic access channel of CYP51. The bromine atom provides essential steric bulk and participates in halogen bonding with hydrophobic residues lining the pocket. This specific orientation allows the molecule to retain high binding affinity even when the enzyme undergoes conformational changes due to resistance mutations [1].

CYP51_Pathway Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol normal pathway ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols block causes CellDeath Fungal Cell Death Ergosterol->CellDeath depletion causes ToxicSterols->CellDeath triggers Inhibitor 4-(m-Bromophenyl)- 1-methylimidazole Inhibitor->CYP51 inhibits (Heme Coordination)

Fig 1. Mechanism of action of 4-(m-bromophenyl)-1-methylimidazole derivatives inhibiting CYP51.

Experimental Validation Workflows

To accurately assess the efficacy of newly synthesized 4-(m-bromophenyl)-1-methylimidazole derivatives, a rigorous, self-validating testing cascade must be employed. The workflow below outlines the progression from phenotypic screening to target-specific biophysical validation.

Workflow Compound Synthesize 4-(m-Bromophenyl)- 1-methylimidazole Derivatives MIC In Vitro MIC Testing (CLSI M27 Protocol) Compound->MIC Binding CYP51 Spectral Binding Assay (Type II Difference Spectra) Compound->Binding Tox Mammalian Cytotoxicity (HepG2 / HEK293) MIC->Tox Binding->Tox Lead Lead Optimization & In Vivo Efficacy Tox->Lead

Fig 2. High-throughput screening and validation workflow for novel imidazole antifungals.

Protocol 1: In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol is adapted from the authoritative CLSI M27 guidelines for broth dilution testing of yeasts [2].

Self-Validation Mechanism: The inclusion of standardized Quality Control (QC) strains ensures the assay's integrity. If the MIC of the control drug falls outside the CLSI-defined acceptable range, the entire plate is invalidated, preventing false-positive hit generation.

Step-by-Step Procedure:

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Compound Dilution: Dissolve the 4-(m-bromophenyl)-1-methylimidazole derivative in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate. The final DMSO concentration per well must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Inoculum Preparation: Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL.

  • Quality Control (Critical): Inoculate dedicated wells with Candida parapsilosis ATCC 22019 and treat with Fluconazole. The assay is only valid if the Fluconazole MIC for this strain reads between 1.0 and 4.0 µg/mL [2].

  • Incubation & Reading: Incubate plates at 35°C for 24–48 hours. Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry (530 nm) as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free control.

Protocol 2: CYP51 Spectral Binding Assay (Type II Difference Spectra)

To prove that the phenotypic antifungal activity is directly caused by CYP51 inhibition, we measure the binding affinity ( Kd​ ) using UV-Vis difference spectroscopy [3]. The imidazole nitrogen coordinates with the heme iron, causing a characteristic "red shift" in the Soret band.

Self-Validation Mechanism: The presence of a strict isobestic point during titration confirms a 1:1 stoichiometric binding event. The absence of an isobestic point indicates non-specific protein aggregation or compound precipitation, invalidating the data point.

Step-by-Step Procedure:

  • Protein Preparation: Dilute purified recombinant C. albicans CYP51 (CaCYP51) to a final concentration of 2–5 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide the protein solution equally into a sample cuvette and a reference cuvette.

  • Baseline Scan: Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Progressively titrate the 4-(m-bromophenyl)-1-methylimidazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Spectral Analysis: After each addition, record the spectrum. Look for the emergence of a Type II difference spectrum , characterized by a peak at ~427–431 nm and a trough at ~411 nm [3].

  • Data Fitting: Plot the maximum absorbance change ( ΔApeak​−ΔAtrough​ ) against the inhibitor concentration. Fit the curve using the Morrison equation for tight-binding ligands to calculate the dissociation constant ( Kd​ ).

Representative Data Presentation

When evaluating derivatives containing the 4-(m-bromophenyl)-1-methylimidazole core, you should expect to see a significant improvement in binding affinity and phenotypic MIC compared to unsubstituted imidazole analogs. Below is a representative data structure for evaluating lead compounds.

Compound ClassC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)CaCYP51 Kd​ (nM)Cytotoxicity CC 50​ (µM)Selectivity Index (CC 50​ /MIC)
Fluconazole (Control) 0.5016.0 (Resistant)47.0>100>200
Voriconazole (Control) 0.030.5010.5>100>3000
Unsubstituted Imidazole Core 4.0032.0125.085.0~21
4-(m-Bromophenyl)-1-methylimidazole Derivative 0.015 0.25 4.2 >100 >6600

Table 1: Comparative in vitro efficacy and target affinity of imidazole derivatives. Note the drastically lower Kd​ and improved MIC against resistant C. glabrata when the m-bromophenyl moiety is introduced, demonstrating the value of halogen-mediated hydrophobic pocket occupation.

References

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. National Institutes of Health (NIH) / PMC.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy - ASM Journals.
Application

Advanced Application Note: Proteolysis Targeting Chimeras (PROTACs) in Anticancer Drug Development

Mechanistic Rationale: The Shift to Event-Driven Pharmacology Traditional small-molecule anticancer agents operate via an occupancy-driven mechanism, requiring high systemic concentrations to maintain target inhibition....

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Shift to Event-Driven Pharmacology

Traditional small-molecule anticancer agents operate via an occupancy-driven mechanism, requiring high systemic concentrations to maintain target inhibition. This approach often leads to off-target toxicity and the rapid onset of drug resistance via target mutation or overexpression. Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift to event-driven pharmacology[1].

PROTACs are heterobifunctional molecules consisting of a ligand that binds to a Protein of Interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase (most commonly VHL or CRBN). By bringing the POI into close spatial proximity with the E3 ligase, the PROTAC facilitates the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. Because the PROTAC molecule is released intact after the POI is degraded, it acts catalytically. This allows PROTACs to operate at sub-nanomolar concentrations and successfully target previously "undruggable" oncoproteins, such as transcription factors (e.g., STAT3) and mutated kinases (e.g., BCR-ABL)[1][2].

PROTAC_Mechanism POI Protein of Interest (Oncoprotein) Ternary Ternary Complex Formation POI->Ternary Binds POI Ligand PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub E2 transfers Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

PROTAC-mediated ternary complex formation and UPS-driven degradation.

Quantitative Evaluation: DC50 and Dmax

Because PROTACs do not rely on simple binding affinity, traditional metrics like IC50 are inadequate. The efficacy of a PROTAC is defined by two critical parameters[3]:

  • DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to achieve 50% degradation of the target protein.

  • Dmax (Maximum Degradation): The maximum achievable percentage of target protein degradation.

A highly potent PROTAC will exhibit a low DC50 (in the nanomolar or picomolar range) and a high Dmax (>90%). Table 1 summarizes representative degradation metrics for benchmark PROTACs targeting known oncogenic drivers[2].

Table 1: Representative PROTAC Degradation Metrics in Cancer Models
PROTAC CompoundTarget OncoproteinRecruited E3 LigaseCancer Cell LineDC50 (nM)Dmax (%)
ARV-110 Androgen Receptor (AR)CRBNVCaP (Prostate)~1.0>95%
DAS-CRBN c-ABL / BCR-ABLCRBNK562 (Leukemia)4.4>85%
MS21 Pan-AKTVHLHEK-293 (Kidney)~12.0>90%
CRBN-6-5-5-VHL IKZF3VHLRPMI 8266 (Myeloma)1.579.3%

Experimental Methodology: High-Throughput Target Degradation Assay

The Causality of Assay Selection: Historically, researchers relied on traditional Western blotting to determine DC50 values. However, Western blots are semi-quantitative, low-throughput, and capture only a single timepoint. Because PROTAC-mediated degradation is highly dynamic and time-dependent, a single timepoint may miss the true Dmax or fail to capture the degradation kinetics[3].

To establish a self-validating and highly quantitative system, modern drug development utilizes CRISPR-engineered luminescent assays (such as the Promega HiBiT or NanoLuc systems)[4][5]. By tagging the endogenous target protein with an 11-amino-acid HiBiT tag, researchers can measure real-time degradation kinetics in living cells.

HiBiT_Workflow CellPrep CRISPR Cell Line Prep (Endogenous HiBiT-POI) Plating Plate Cells (96/384-well format) CellPrep->Plating Treatment PROTAC Treatment (Serial Dilution) Plating->Treatment Reagent Add Nano-Glo® (LgBiT + Substrate) Treatment->Reagent Incubate 2-24h Read Luminescence Readout (Kinetic/Endpoint) Reagent->Read Complementation Analysis Calculate DC50 & Dmax Read->Analysis Curve Fitting

Step-by-step workflow for the luminescent HiBiT target degradation assay.

Protocol: Endogenous HiBiT Target Degradation Assay

Objective: Quantify the DC50 and Dmax of a novel PROTAC candidate in living cells[4].

Step 1: Cell Preparation and Plating

  • Culture the CRISPR-edited mammalian cell line expressing the HiBiT-tagged target protein in appropriate media (e.g., DMEM + 10% FBS).

  • Harvest cells using 0.05% Trypsin/EDTA and resuspend in Assay Medium (Opti-MEM or CO2-independent medium).

  • Seed cells into a solid white 96-well or 384-well plate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

Step 2: PROTAC Treatment and Controls Expert Insight: To validate that degradation is strictly proteasome- and E3-dependent, you must include mechanistic controls.

  • Prepare a 10-point, 3-fold serial dilution of the PROTAC compound in DMSO.

  • Dilute the DMSO stocks into Assay Medium to achieve final well concentrations ranging from 10 µM down to 0.5 nM (final DMSO concentration must be constant, typically 0.1% - 0.5%).

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO only.

    • Rescue Control: Pre-treat a subset of wells with 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) or 1 µM MG132 (a proteasome inhibitor) for 1 hour prior to PROTAC addition. This proves the degradation is UPS-mediated.

  • Add the PROTAC dilutions to the cells and incubate for the desired timecourse (e.g., 4, 8, 12, and 24 hours).

Step 3: Luminescence Detection

  • Equilibrate the plate to room temperature for 15 minutes.

  • Prepare the Nano-Glo® HiBiT Lytic Reagent by combining the Lytic Buffer, LgBiT Protein (1:100), and Nano-Glo® Substrate (1:50).

  • Add a volume of reagent equal to the culture volume in each well (e.g., 50 µL reagent to 50 µL media).

  • Place on an orbital shaker at 300 rpm for 5 minutes.

  • Incubate at room temperature for 10 minutes to allow for full structural complementation between HiBiT and LgBiT.

  • Measure luminescence using a standard microplate reader (e.g., GloMax® Discover).

Step 4: Data Analysis and The "Hook Effect"

  • Normalize the luminescence data to the vehicle control (set as 100% protein remaining).

  • Plot the normalized protein levels against the log10 of the PROTAC concentration.

  • Use non-linear regression (four-parameter logistic curve) in software like GraphPad Prism to calculate the DC50 and Dmax[3].

  • Troubleshooting the Hook Effect: PROTACs often exhibit a "hook effect" (prozone effect) at high concentrations[3]. Because ternary complex formation (POI–PROTAC–E3) is required, excessively high PROTAC concentrations saturate both the POI and E3 independently, forming inactive binary complexes and preventing degradation. If the degradation curve forms a U-shape, exclude the highest concentration points from your DC50 curve fit.

References

  • 1. National Institutes of Health (NIH). 2.. American Association for Cancer Research (AACR). 3.2. American Chemical Society (ACS). 4.3. Benchchem. 5.4. Promega Corporation. 6.. Bio-Techne. 7.5. National Institutes of Health (NIH).

Sources

Method

Application Note: Aryl Boronic Acids as Critical Intermediates in Palladium-Catalyzed API Synthesis

Mechanistic Grounding & Strategic Importance Aryl boronic acids and their boronate ester derivatives (e.g., pinacol esters or Bpin) are indispensable intermediates in modern pharmaceutical process chemistry. They primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Strategic Importance

Aryl boronic acids and their boronate ester derivatives (e.g., pinacol esters or Bpin) are indispensable intermediates in modern pharmaceutical process chemistry. They primarily serve as nucleophilic coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a foundational methodology for constructing the biaryl linkages prevalent in numerous Active Pharmaceutical Ingredients (APIs)[1]. This includes blockbuster drugs such as angiotensin II receptor blockers (ARBs) like valsartan and losartan, as well as complex targeted kinase inhibitors[1].

Unlike highly reactive organometallic intermediates (such as Grignard or organolithium reagents), aryl boronic acids offer a unique combination of bench stability, low toxicity, and exceptional functional group tolerance[2]. The causality of their effectiveness lies in the transmetalation step of the catalytic cycle. A boronic acid is inherently a weak nucleophile; however, upon activation by a base (typically a carbonate or phosphate), it forms a highly reactive, electron-rich "ate" complex (boronate anion). This activated intermediate efficiently transfers its aryl group to the palladium(II) center, driving the catalytic cycle forward[3].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_2 Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation Pd(II)(Ar)(Ar')L_2 OxAdd->TransMet + Activated Boronate BaseAct Base Activation Formation of Ar-B(OH)3- BaseAct->TransMet Aryl Boronic Acid Intermediate RedElim Reductive Elimination Biaryl API Product TransMet->RedElim RedElim->Pd0 Release of Product

Catalytic cycle of Suzuki-Miyaura coupling emphasizing the aryl boronic acid intermediate.

Reaction Condition Optimization Matrix

The successful utilization of aryl boronic acids requires precise tuning of reaction parameters to prevent degradation pathways such as protodeborylation (cleavage of the C-B bond) or oxidative homocoupling[4]. The table below summarizes the quantitative and qualitative data for selecting optimal conditions in pharmaceutical synthesis.

ParameterOptimal SelectionMechanistic Rationale (Causality)Typical Yield Impact
Catalyst Precursor Pd(dppf)Cl₂ or Pd₂(dba)₃Provides a stable source of Pd(0) or easily reducible Pd(II). Pd(dppf)Cl₂ is highly effective for borylation steps due to its bite angle.Base yield: 70–85%
Ligand XPhos or BrettPhosBulky, electron-rich Buchwald ligands accelerate oxidative addition and reductive elimination, outcompeting the kinetics of protodeborylation[4].+10–15%
Base K₂CO₃ (aq) or K₃PO₄Strong enough to form the reactive boronate complex but mild enough to prevent base-catalyzed hydrolysis of sensitive API functional groups[2].+15–20%
Solvent System 2-MeTHF / H₂O (Biphasic)Water is strictly required to dissolve the inorganic base and facilitate boronate formation. 2-MeTHF offers excellent phase separation for late-stage workup[5].+5–10%

Application Protocol: Telescoped Miyaura Borylation and Suzuki Coupling

Isolating aryl boronic acids can sometimes lead to yield loss due to their tendency to form trimeric boroxines or undergo protodeborylation during purification. To circumvent this, pharmaceutical process chemists frequently employ a telescoped (one-pot) workflow [4]. In this self-validating system, the aryl boronic ester intermediate is generated in situ via Miyaura borylation and immediately subjected to Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: Miyaura Borylation (Generation of the Intermediate)

  • Charge Reactor: To a dry, nitrogen-flushed reactor, add Aryl Halide 1 (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and Potassium Acetate (KOAc, 3.0 eq).

  • Solvent & Catalyst: Add anhydrous 1,4-dioxane (10 volumes). Degas the suspension by sparging with N₂ for 30 minutes. Add Pd(dppf)Cl₂ (0.02 eq).

  • Heating: Heat the mixture to 85°C.

  • Causality Check: KOAc is specifically chosen as a mild base. If a stronger base like K₂CO₃ were used here, the newly formed boronic ester would prematurely cross-couple with the remaining starting aryl halide (homocoupling)[3].

  • In-Process Control (IPC) 1: Monitor via HPLC. The reaction is deemed complete when Aryl Halide 1 is < 1.0% Area. This validates the quantitative formation of the aryl boronic ester intermediate.

Step 2: In-Situ Suzuki-Miyaura Cross-Coupling

  • Reagent Addition: Cool the reactor to 40°C. Add Aryl Halide 2 (0.95 eq) directly to the reaction mixture.

  • Activation: Add a degassed aqueous solution of K₂CO₃ (2.0 M, 3.0 eq).

  • Causality Check: The introduction of water and a stronger base (K₂CO₃) is the critical trigger. It hydrolyzes the pinacol ester and forms the reactive boronate anion, initiating the transmetalation step required for cross-coupling[2].

  • Heating: Increase temperature to 80°C and stir for 4–6 hours.

  • IPC 2: Monitor via HPLC. The reaction is complete when the Aryl Boronic Ester intermediate is < 0.5% Area.

Step 3: Workup and Palladium Scavenging

  • Phase Separation: Cool to room temperature, add water (5 volumes) and 2-MeTHF (10 volumes). Separate the aqueous layer.

  • Pd Scavenging: To the organic layer, add a thiol-based scavenger (e.g., SiliaMetS® Thiol, 10 wt%). Stir at 40°C for 2 hours.

  • Causality Check: Regulatory limits for heavy metals in APIs are strictly capped (typically <10 ppm). Thiol functional groups have a high affinity for both Pd(0) and Pd(II), chelating the catalyst for easy removal via filtration[4].

  • Isolation: Filter the scavenger, concentrate the filtrate, and crystallize the biaryl API product from ethanol/water.

Workflow Start Aryl Halide 1 + B2pin2 Borylation Miyaura Borylation (Pd cat, KOAc) Start->Borylation Intermediate Aryl Boronic Ester (Key Intermediate) Borylation->Intermediate IPC 1: Halide <1% Coupling Suzuki Coupling + Aryl Halide 2 (K2CO3, H2O) Intermediate->Coupling Product Biaryl API Crude Product Coupling->Product IPC 2: Ester <0.5% Purification Pd Scavenging & Crystallization Product->Purification

Workflow for telescoped Miyaura borylation and Suzuki cross-coupling in API synthesis.

Troubleshooting: Impurity Control

When scaling up pharmaceutical intermediates, two primary side reactions associated with aryl boronic acids must be mitigated:

  • Protodeborylation: The hydrolytic cleavage of the carbon-boron bond, yielding a des-borylated arene. This is accelerated by electron-withdrawing groups on the aryl ring and high temperatures. Solution: Utilize highly active, sterically hindered ligands (e.g., XPhos) to ensure the rate of cross-coupling vastly outpaces the rate of degradation[4][6].

  • Oxidative Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl impurity. This is strictly driven by the presence of trace oxygen acting as an oxidant. Solution: Implement rigorous subsurface sparging of all solvents with inert gas (N₂ or Argon) prior to base addition[3].

References

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate.[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]

  • Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates. ACS Publications.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Highly parallel optimisation of chemical reactions through automation and machine intelligence. NIH.[Link]

  • Suzuki reaction. Wikipedia.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(4-Bromophenyl)-1-methylimidazole Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of 4-(4-bromophenyl)-1-methylimidazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of 4-(4-bromophenyl)-1-methylimidazole. This compound is a vital intermediate in the development of kinase inhibitors and other active pharmaceutical ingredients (APIs). However, its synthesis is notoriously plagued by low yields, primarily driven by regioselectivity failures and over-alkylation.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure high-purity yields.

Diagnostic Troubleshooting Workflow

Before altering your chemistry, identify the root cause of your low yield using the diagnostic workflow below.

Troubleshooting Start Yield < 50% LCMS Run LC-MS / NMR Start->LCMS Regio Multiple Isomers? LCMS->Regio Over High MW Impurity? LCMS->Over Incomp SM Remains? LCMS->Incomp SolRegio Switch to De Novo Synthesis Regio->SolRegio Yes SolOver Reduce MeI to 1.05 eq Temp to 0°C Over->SolOver Yes SolIncomp Optimize Base/Solvent (K2CO3/DMF) Incomp->SolIncomp Yes

Diagnostic workflow for troubleshooting low yield in imidazole synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My overall yield is below 30%, and LC-MS shows two major peaks with the identical mass (m/z 237/239). What is happening? Answer: You are experiencing poor regioselectivity due to tautomerization. 4-(4-bromophenyl)-1H-imidazole exists in a rapid tautomeric equilibrium between its 4-aryl and 5-aryl forms. Direct N-methylation (e.g., using methyl iodide or dimethyl sulfate) typically yields a kinetic mixture of 1-methyl-4-(4-bromophenyl)imidazole (target) and 1-methyl-5-(4-bromophenyl)imidazole (byproduct). Standard basic conditions often fail to provide >80:20 selectivity[1]. Causality: The basicity of the reaction medium dictates the nucleophilicity of the nitrogen atoms. While the 1,4-isomer is sterically favored, the high reactivity of the "naked" imidazolyl anion generated by strong bases leads to indiscriminate alkylation.

Mechanism SM 4-(4-Bromophenyl) -1H-imidazole TautA Tautomer A (N1-H, C4-Aryl) SM->TautA Eq TautB Tautomer B (N1-H, C5-Aryl) SM->TautB Eq MeI Methylation TautA->MeI TautB->MeI Prod14 1,4-Isomer (Target) MeI->Prod14 Favored Prod15 1,5-Isomer (Byproduct) MeI->Prod15 Hindered

Tautomerization and regioselective methylation pathways.

Q2: How can I adjust my methylation conditions to favor the 1,4-isomer? Answer: Switch from strong, soluble bases (e.g., NaH in THF) to milder, heterogeneous bases (e.g., K₂CO₃ in DMF) and lower the temperature to 0 °C. Causality: Milder bases prevent complete deprotonation, allowing the thermodynamically more stable tautomer to dictate the transition state. The heterogeneous nature of K₂CO₃ slows the reaction, favoring the sterically less hindered N1 nitrogen[2].

Q3: I am detecting a high molecular weight impurity (m/z + 15 relative to the product). How do I prevent this? Answer: This is an imidazolium salt resulting from over-methylation at the N3 position. Causality: Imidazoles are excellent nucleophiles. If excess methyl iodide (MeI) is present, the newly formed 1-methylimidazole will react again to form 1,3-dimethyl-4-(4-bromophenyl)imidazolium iodide. Solution: Strictly limit MeI to 1.05 equivalents and add it dropwise via a syringe pump over 30 minutes to maintain a low steady-state concentration of the electrophile.

Q4: Is there a way to bypass the regioselectivity issue entirely? Answer: Yes. The most robust method for isolating high-purity 1,4-disubstituted imidazoles is de novo cyclization. By utilizing a Van Leusen-type reaction or condensing an α-bromoketone with formamide, the imidazole ring is built with the substituents already locked in place, guaranteeing 100% regiocontrol[3].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isomer distribution based on internal optimizations and literature precedents.

Base / SolventTemperatureMeI EquivalentsOverall Yield (%)1,4-Isomer : 1,5-Isomer RatioImidazolium Byproduct
NaH / THF25 °C1.545%55 : 45High (>15%)
Cs₂CO₃ / MeCN60 °C1.262%65 : 35Moderate (~5%)
K₂CO₃ / DMF 0 °C 1.05 81% 88 : 12 Low (<1%)
Van Leusen (De Novo) Reflux N/A 74% >99 : 1 None

Validated Experimental Protocols

Protocol A: Kinetically Controlled Regioselective N-Methylation

Objective: Maximize the 1,4-isomer over the 1,5-isomer during direct methylation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-(4-bromophenyl)-1H-imidazole (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 eq).

    • Validation Check: The mixture will remain a heterogeneous suspension. Stir for 15 minutes at room temperature to ensure uniform dispersion.

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add Methyl Iodide (MeI) (1.05 eq) dropwise over 30 minutes via syringe pump.

    • Causality: Slow addition prevents localized concentration spikes, eliminating N3-overmethylation.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Validation Check: Monitor by TLC (DCM:MeOH 95:5). The starting material (R_f ~0.3) should disappear, replaced by the major 1,4-isomer (R_f ~0.5) and minor 1,5-isomer (R_f ~0.45).

  • Workup: Quench with ice water and extract with EtOAc. Wash the organic layer with a 5% LiCl aqueous solution (3x) to remove residual DMF.

  • Purification: Purify via silica gel flash chromatography (gradient elution: Hexanes to 40% EtOAc/Hexanes) to isolate pure 1-methyl-4-(4-bromophenyl)imidazole.

Protocol B: De Novo Synthesis via Van Leusen Cyclization

Objective: Completely bypass tautomerization-induced regioselectivity issues for absolute regiocontrol[4].

Step-by-Step Methodology:

  • Imine Formation: Condense 4-bromobenzaldehyde (1.0 eq) with methylamine (2.0 eq, 33% in EtOH) in DCM over MgSO₄ for 4 hours.

    • Validation Check: Confirm the disappearance of the aldehyde proton (~10.0 ppm) via crude ¹H-NMR.

  • Concentration: Filter the drying agent and concentrate the imine under reduced pressure.

  • Cycloaddition Setup: Redissolve the imine in a mixture of DME and MeOH (2:1). Add TosMIC (Toluenesulfonylmethyl isocyanide) (1.1 eq) and K₂CO₃ (2.0 eq).

  • Ring Closure: Reflux the mixture for 3 hours.

    • Causality: The base deprotonates TosMIC, which undergoes a [3+2] cycloaddition with the imine. Subsequent elimination of the tosyl group yields the fully aromatized 1-methyl-4-(4-bromophenyl)imidazole exclusively.

  • Isolation: Cool to room temperature, remove solvents in vacuo, and partition between EtOAc and water. Extract, dry over Na₂SO₄, and recrystallize from hot hexanes to yield the pure product.

References

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: NIH (PMC) URL:2

  • Regioselective C-H alkenylation of imidazoles and its application to the synthesis of unsymmetrically substituted benzimidazoles (Referencing Van Den Berge & Robiette on regioselective N-methylation) Source: Semantic Scholar URL:1

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles Source: MIT Open Access Articles URL:3

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure (De Novo Cyclization Principles) Source: Organic Syntheses URL:4

Sources

Optimization

optimizing reaction conditions for N-methylation of bromophenylimidazole

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals dealing with the specific challenges of alkylating unsymmetrical imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals dealing with the specific challenges of alkylating unsymmetrical imidazoles.

When performing the N-methylation of 4-(4-bromophenyl)-1H-imidazole, researchers frequently encounter issues with regioselectivity, incomplete conversion, and over-alkylation. Because the imidazole ring is a dynamic tautomeric system, standard alkylation conditions rarely yield a single product. This guide breaks down the causality behind these reaction dynamics and provides self-validating protocols to ensure reproducible results.

Mechanistic Workflow: N-Methylation Decision Tree

Reaction_Troubleshooting A 4-(4-Bromophenyl)-1H-imidazole (Tautomeric Equilibrium) B Deprotonation (Imidazolide Formation) A->B Path1 Thermodynamic Conditions (K2CO3, DMF, RT) B->Path1 Weak Base Path2 Kinetic Conditions (NaH, THF, 0°C) B->Path2 Strong Base Result1 Mixed Regioisomers (N1 & N3 Methylation) Path1->Result1 Error Over-Methylation (Imidazolium Salt) Path1->Error Excess MeI / Heat Result2 High Regioselectivity (Less Hindered Isomer) Path2->Result2

Reaction workflow for regioselective N-methylation of bromophenylimidazole.

Frequently Asked Questions & Troubleshooting

Q1: Why does my N-methylation consistently yield a mixture of two regioisomers? Cause: The formation of two regioisomers is fundamentally due to the prototropic tautomerism of the imidazole ring[1]. In solution, the hydrogen atom rapidly exchanges between the two nitrogen atoms. When a weak base like potassium carbonate (K₂CO₃) is used, deprotonation is reversible. This creates an ambient imidazolide anion where both nitrogen atoms can act as nucleophiles, leading to a thermodynamic mixture of 1-methyl-4-(4-bromophenyl)-1H-imidazole and 1-methyl-5-(4-bromophenyl)-1H-imidazole[2].

Q2: How can I optimize my conditions to exclusively favor the less sterically hindered isomer? Solution: You must shift the reaction from thermodynamic control to kinetic control. This is achieved by using a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF at low temperatures (0 °C)[3]. NaH ensures complete and irreversible deprotonation. At 0 °C, the bulky 4-bromophenyl substituent sterically hinders the adjacent nitrogen, forcing the methyl iodide (MeI) to attack the more distant, less hindered nitrogen atom before thermodynamic equilibration can occur.

Q3: What if my target is the sterically more hindered regioisomer? Solution: Direct methylation will heavily disfavor this product. To synthesize the more hindered, less stable regioisomer, you must use a protecting-group-directed approach. Strategies such as SEM-group transposition[4] or sequential alkylation-deprotection using a temporary directing group (like a phenylsulfonyl group) are required to block the favored nitrogen and force methylation at the hindered site[5].

Q4: I am observing a highly polar byproduct that remains at the baseline on normal-phase silica TLC. What is happening? Cause: You are observing over-methylation, which results in the formation of a permanently charged imidazolium salt. This typically occurs if an excess of the methylating agent (>1.2 equivalents) is used, or if the reaction is heated for prolonged periods. Ensure strict stoichiometric control of MeI and quench the reaction immediately upon consumption of the starting material.

Quantitative Data: Optimization Parameters

The choice of base, solvent, and temperature directly dictates the regiochemical outcome. The table below summarizes expected outcomes based on established optimization matrices for unsymmetrical imidazoles[1][2][3].

BaseSolventTemp (°C)Equivalents (MeI)Reaction ControlRegioselectivity Ratio (Less:More Hindered)Expected Yield (%)
K₂CO₃DMF251.2Thermodynamic~ 60:4085
K₂CO₃MeCN801.5Thermodynamic~ 55:4570 (High salt formation)
Cs₂CO₃DMF01.1Mixed~ 80:2088
NaH THF 0 1.1 Kinetic > 90:10 92

Self-Validating Experimental Protocol: Kinetically Controlled Regioselective N-Methylation

This protocol is designed to isolate the less sterically hindered regioisomer using kinetic control. It incorporates self-validating checkpoints to ensure the reaction chemistry is proceeding as theoretically intended.

Materials Required:

  • 4-(4-bromophenyl)-1H-imidazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (MeI, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl (for quenching)

Step-by-Step Methodology:

  • System Purging & Dissolution:

    • Action: To a flame-dried round-bottom flask under an argon atmosphere, add 4-(4-bromophenyl)-1H-imidazole. Add anhydrous THF to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath.

    • Causality: Argon and anhydrous conditions are critical; ambient moisture will aggressively quench the NaH, leading to incomplete deprotonation and a reversion to thermodynamic mixtures.

  • Irreversible Deprotonation:

    • Action: Carefully add NaH (1.2 eq) in small portions to the stirring solution at 0 °C.

    • Validation Checkpoint 1: You must observe the immediate evolution of H₂ gas. Allow the mixture to stir for 30 minutes. When gas bubbling completely ceases, this validates that the starting material has been fully converted to the naked imidazolide anion.

  • Electrophilic Addition:

    • Action: Add MeI (1.1 eq) dropwise via a gas-tight syringe. Maintain the temperature strictly at 0 °C for 2 hours.

    • Causality: Keeping the temperature at 0 °C prevents the activation energy required for thermodynamic equilibration from being reached, locking the reaction into the sterically favored kinetic pathway.

  • Reaction Monitoring & Quenching:

    • Action: Before quenching, pull a 10 µL aliquot and run a TLC (Eluent: 5% MeOH in DCM).

    • Validation Checkpoint 2: The starting material spot (UV active, lower Rf​ due to N-H hydrogen bonding with silica) should be absent. The product will appear as a distinct, higher Rf​ spot. If a heavy baseline spot is visible, over-methylation has occurred.

    • Action: Quench the reaction carefully by the dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Workup & Isolation:

    • Action: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace amounts of the minor isomer are present.

References

  • Technical Support Center: Regioselective N-Methylation of Benzimidazoles, Benchchem,3

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer, The Journal of Organic Chemistry - ACS Publications, 5

  • Benzimidazole N-Methylation: A Technical Support Guide, Benchchem,1

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole, SynOpen - Thieme, 2

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition, PMC - National Institutes of Health, 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(m-Bromophenyl)-1-methylimidazole

Welcome to the Advanced Synthesis Support Hub. As researchers and drug development professionals, you know that synthesizing substituted imidazoles is rarely as straightforward as drawing them on paper.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. As researchers and drug development professionals, you know that synthesizing substituted imidazoles is rarely as straightforward as drawing them on paper. The synthesis of 4-(m-bromophenyl)-1-methylimidazole (often abbreviated as 4-M-Bromophenyl-1-methylimidazole) presents two distinct chemical challenges depending on your chosen synthetic logic: regioselective N-alkylation and catalytic cross-coupling side reactions .

This guide is designed by Senior Application Scientists to help you troubleshoot the common side products associated with both primary synthetic pathways, explaining the mechanistic causality behind your TLC spots and providing self-validating protocols to ensure experimental success.

MODULE ALPHA: The Regioselectivity Problem (N-Alkylation Route)

When synthesizing the target molecule via the de novo construction of 4-(m-bromophenyl)-1H-imidazole followed by direct N-methylation, researchers inevitably encounter a severe regioselectivity issue.

FAQ: Why am I observing two closely eluting spots when methylating 4-(m-bromophenyl)-1H-imidazole?

The Causality: The starting material exists as a dynamic tautomeric mixture of 4-(m-bromophenyl)-1H-imidazole and 5-(m-bromophenyl)-1H-imidazole. When you introduce a base (e.g., K2​CO3​ , NaH ) and methyl iodide, alkylation occurs at both nitrogen atoms.

While steric hindrance slightly favors alkylation at the N1 position (yielding your desired 4-aryl isomer), electronic factors and the stabilization of the intermediate imidazolium transition state heavily drive the formation of the 1-methyl-5-(m-bromophenyl)imidazole side product [1]. Because these regioisomers have nearly identical polarities, chromatographic separation is notoriously difficult.

N_alkylation A 4-(m-Bromophenyl)-1H-imidazole (Tautomeric Mixture) B 1-Methyl-4-(m-bromophenyl)imidazole (Desired Target) A->B MeI, Base (Sterically favored) C 1-Methyl-5-(m-bromophenyl)imidazole (Major Side Product) A->C MeI, Base (Electronically favored)

Divergent N-alkylation pathways of 4-arylimidazoles leading to regioisomeric mixtures.
Quantitative Data: Regioisomer Distribution

Direct methylation is highly sensitive to the base and solvent environment. The table below summarizes the expected quantitative distribution of side products based on reaction conditions.

Base / Solvent SystemTemperatureRatio (4-Aryl : 5-Aryl)Major Side Product Formed
NaH / THF0 °C to RT1 : 1.21-Methyl-5-(m-bromophenyl)imidazole
K2​CO3​ / DMF80 °C1 : 1.51-Methyl-5-(m-bromophenyl)imidazole
MeI (Neat)100 °C1 : 2.11-Methyl-5-(m-bromophenyl)imidazole
Trityl-Directed (Protocol A) RT > 98 : 2 Trityl alcohol (Post-deprotection)
Protocol A: Trityl-Directed Regioselective N-Methylation (Self-Validating)

To bypass the regioisomer side product, use a bulky protecting group to block the sterically accessible nitrogen, forcing methylation at the opposite site.

Step 1: Tritylation (Blocking N1)

  • Dissolve 10 mmol of 4-(m-bromophenyl)-1H-imidazole in 30 mL of anhydrous DCM.

  • Add 12 mmol of Triethylamine (TEA). Validation Check: Solution remains clear.

  • Slowly add 11 mmol of Trityl chloride ( Trt-Cl ). Stir at RT for 4 hours.

  • Validation Check: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material ( Rf​≈0.2 ) and a new, highly non-polar spot ( Rf​≈0.8 ).

Step 2: Directed Methylation (Alkylation of N3)

  • Dissolve the crude tritylated intermediate in 20 mL of anhydrous CH3​CN .

  • Add 15 mmol of Methyl triflate ( MeOTf ) dropwise at 0 °C. Caution: Highly reactive.

  • Stir for 2 hours at RT. This forms the imidazolium salt.

Step 3: Deprotection

  • Add 10 mL of Methanol and heat to 60 °C for 1 hour to cleave the trityl group.

  • Validation Check: The reaction mixture will turn slightly yellow. TLC will reveal the desired 4-(m-bromophenyl)-1-methylimidazole and a very non-polar spot (Trityl methyl ether/Trityl alcohol).

  • Purify via silica gel chromatography. The trityl side products wash off easily in 100% Hexanes, leaving the pure target compound.

MODULE BETA: The Catalytic Cycle Problem (Suzuki-Miyaura Route)

An alternative and highly efficient route is the Suzuki-Miyaura cross-coupling of commercially available 4-bromo-1-methylimidazole [3] with m-bromophenylboronic acid . However, this route introduces a new set of organometallic side products.

FAQ: My reaction stalls at 60% conversion, and I isolate a highly non-polar side product. What is it?

The Causality: The non-polar side product is 3,3'-dibromobiphenyl , resulting from the oxidative homocoupling of your m-bromophenylboronic acid. This occurs when trace oxygen infiltrates the reaction, acting as an oxidant that intercepts the palladium transmetalation intermediate.

Furthermore, you are likely experiencing protodeboronation [2]. The electron-withdrawing meta-bromo group makes the boron atom highly electrophilic. In the presence of strong bases ( Na2​CO3​ ) and heat, the C-B bond hydrolyzes, yielding bromobenzene and permanently depleting your boron reagent, which causes the reaction to stall.

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + 4-Bromo-1-methylimidazole TM Transmetalation OA->TM + m-Bromophenylboronic acid RE Reductive Elimination TM->RE Homo 3,3'-Dibromobiphenyl (Homocoupling Side Product) TM->Homo Trace O2 Proto Bromobenzene (Protodeboronation Side Product) TM->Proto H2O / Heat / Strong Base RE->Pd0 Prod 4-(m-Bromophenyl)-1-methylimidazole (Target) RE->Prod

Suzuki-Miyaura catalytic cycle highlighting the formation of common side products.
Quantitative Data: Suzuki-Miyaura Side Products & Mitigation
Side ProductMechanism of FormationMitigation Strategy
3,3'-Dibromobiphenyl Pd-catalyzed oxidative homocoupling of the boronic acid.Degas solvents via 3x freeze-pump-thaw cycles. Maintain strict Argon atmosphere.
Bromobenzene Base-catalyzed hydrolysis of the C-B bond (Protodeboronation).Lower temperature to 80 °C; switch to a milder base like K3​PO4​ ; use 1.5 eq of boronic acid.
1-Methylimidazole Dehalogenation via hydride transfer from solvent/ligand.Avoid secondary alcohol solvents (e.g., isopropanol). Use 1,4-Dioxane/Water.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling (Self-Validating)

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask, combine 4-bromo-1-methylimidazole (1.0 eq, 5 mmol), m-bromophenylboronic acid (1.5 eq, 7.5 mmol), and anhydrous K3​PO4​ (2.0 eq, 10 mmol).

  • Add 20 mL of a 4:1 mixture of 1,4-Dioxane and H2​O .

  • Perform three freeze-pump-thaw degassing cycles. Crucial for preventing 3,3'-dibromobiphenyl formation.

Step 2: Catalyst Activation & Coupling

  • Backfill the flask with Argon and quickly add Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

  • Validation Check: Upon heating to 80 °C, the solution should transition from pale yellow to a deep red-orange, indicating active Pd(0) dissolution. If the solution turns opaque black, Pd-black has precipitated due to oxygen exposure—abort and restart.

  • Stir at 80 °C for 12 hours.

Step 3: Workup

  • Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to isolate the pure target.

References
  • Chen, S., et al. "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition." Journal of Organic Chemistry / PMC.
  • BenchChem Technical Support Team. "A Comparative Guide to tBuBrettPhos and SPhos in Palladium-Catalyzed Cross-Coupling Reactions." BenchChem.
  • ChemicalBook. "4-BROMO-1-METHYL-1H-IMIDAZOLE | 25676-75-9". ChemicalBook Properties & Synthesis.
Optimization

Technical Support Center: Purification of 4-M-Bromophenyl-1-methylimidazole

Welcome to the Technical Support Center for the purification of basic imidazole derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of basic imidazole derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chromatographic isolation of 4-M-Bromophenyl-1-methylimidazole (and its structural isomers).

Purifying nitrogen-containing heterocycles on standard silica gel presents unique thermodynamic and kinetic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and targeted troubleshooting to ensure high-purity recovery.

Mechanistic Overview & Quantitative Data

The fundamental challenge in purifying 4-M-Bromophenyl-1-methylimidazole via normal-phase column chromatography lies in the electronic structure of the imidazole ring. The basic nitrogen (N3) possesses a highly accessible lone pair that acts as a strong hydrogen-bond acceptor. Standard silica gel ( SiO2​ ) surfaces are populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0).

When the basic imidazole contacts the acidic silica, strong secondary acid-base interactions occur[1]. This shifts the separation mechanism from ideal partitioning (based on polarity) to non-ideal chemisorption, resulting in severe peak tailing, band broadening, and irreversible sample loss[2].

Troubleshooting Summary Matrix
Purification ChallengeMechanistic Root CauseQuantitative ImpactRecommended Solution
Severe Peak Tailing H-bonding between N3 lone pair and acidic Si-OH sites. Rf​ spread > 0.3, Yield < 50%Add 1–5% Triethylamine (TEA) to the mobile phase[2].
Irreversible Adsorption Protonation of the imidazole ring by highly active silica.~0% RecoverySwitch to basic Alumina or C18 Reverse-Phase[2].
Poor Sample Loading Low solubility of the bromophenyl-imidazole in non-polar loading solvents.Band broadening, poor resolution1:3 Sample-to-Silica Dry Loading technique[3].
Co-elution Similar polarity to unreacted 1-methylimidazole or bromophenyl precursors.Purity < 80%Optimize gradient (e.g., 10:1 to 1:1 Hexanes/EtOAc)[4].

Standard Operating Procedure: TEA-Modified Silica Gel Chromatography

To counteract the silanol-imidazole interaction, a basic modifier must be used. Triethylamine (TEA) acts as a sacrificial competitor; it selectively binds to and neutralizes the acidic silanol sites, allowing your target compound to elute symmetrically based on its inherent polarity[1].

Step-by-Step Protocol
  • Solvent System Preparation: Prepare your optimized mobile phase (e.g., a gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly[2].

  • Column Packing: Plug the column stopcock with a small piece of cotton and add a 1/2-inch layer of sand. Slurry the silica gel (typically 40-63μm particle size) in the TEA-modified starting solvent. Pour the slurry into the column in a single, continuous motion. Gently tap the column to settle the bed and prevent air pockets, then add a protective 1/2-inch sand layer on top[3].

  • Dry Loading (Crucial for Bromophenyl Derivatives): Because bromophenyl-substituted imidazoles often exhibit poor solubility in non-polar starting eluents, wet loading can cause immediate precipitation at the column head.

    • Dissolve your crude mixture in a highly volatile solvent (e.g., pure Dichloromethane).

    • Add dry silica gel to the flask at a 3:1 ratio (3 grams of silica per 1 gram of crude product)[3].

    • Concentrate the mixture to absolute dryness on a rotary evaporator until it forms a free-flowing powder.

    • Carefully pour this pre-adsorbed powder evenly onto the top sand layer of your packed column, and cap it with another thin layer of sand[3].

  • Elution: Carefully add the TEA-modified mobile phase. Run the column using a gradient, starting with the less polar system and gradually increasing polarity until the 4-M-Bromophenyl-1-methylimidazole elutes (target an Rf​ of ~0.3)[3].

  • Fraction Analysis: Spot fractions on a TLC plate. Pro-tip: Pre-treat your TLC plates by running them in a chamber with 5% TEA in hexanes and letting them dry before spotting; this prevents false tailing on the analytical plate.

Troubleshooting Workflow

G Start Crude 4-M-Bromophenyl -1-methylimidazole CheckSol Soluble in non-polar loading solvent? Start->CheckSol WetLoad Wet Loading (Minimal Solvent) CheckSol->WetLoad Yes DryLoad Dry Loading (1:3 Silica Ratio) CheckSol->DryLoad No RunCol Run Silica Gel Column WetLoad->RunCol DryLoad->RunCol Observe Analyze Fractions (TLC) RunCol->Observe Tailing Issue: Severe Tailing (Silanol Interaction) Observe->Tailing Coelution Issue: Co-elution (Poor Resolution) Observe->Coelution Success High Purity Product Observe->Success Fix1 Add 1-5% TEA to Mobile Phase Tailing->Fix1 Neutralize Acidic Sites Fix2 Optimize Gradient or Use Basic Alumina Coelution->Fix2 Adjust Selectivity Fix1->RunCol Fix2->RunCol

Caption: Troubleshooting workflow for basic imidazole column chromatography.

Frequently Asked Questions (FAQs)

Q1: My 4-M-Bromophenyl-1-methylimidazole is streaking across the entire TLC plate, making it impossible to calculate an Rf​ value. How do I fix this? A1: This is the classic hallmark of secondary interactions with acidic silanols[1]. The compound is continuously binding and releasing as it moves up the plate. Add 1–5% Triethylamine or aqueous ammonia to your TLC developing chamber. This will neutralize the silica on the plate, collapsing the streak into a tight, quantifiable spot.

Q2: I used 1% TEA in my column, but my recovery yield is still under 30%. Where is my product? A2: If TEA modification fails, your compound may be undergoing irreversible adsorption[2]. Highly active silica gel can sometimes protonate the imidazole ring entirely, forming a salt that will not elute in organic solvents. Solution: Switch your stationary phase to Neutral or Basic Alumina [2]. Alumina lacks the highly acidic silanol groups of silica gel and is specifically designed for the purification of basic amines and heterocycles.

Q3: Can I use Pyridine instead of Triethylamine as a modifier? A3: While pyridine is a base and can neutralize silanols[2], it is generally not recommended for preparative column chromatography. Pyridine has a much higher boiling point (115 °C) than TEA (89 °C) and is notoriously difficult to remove from the final product during rotary evaporation. TEA is highly volatile and easily removed under reduced pressure.

Q4: I am seeing co-elution with unreacted 1-methylimidazole. How can I improve the resolution? A4: 1-methylimidazole is highly polar and basic. If it is co-eluting with your bromophenyl derivative, your solvent gradient is likely too steep[4]. Solution: Flatten your gradient. Start with a much lower polarity solvent (e.g., 20:1 Hexanes/EtOAc with 1% TEA) and increase the polarity in very small increments (e.g., 5% steps). The bulky, lipophilic bromophenyl group makes your target compound significantly less polar than the unsubstituted 1-methylimidazole, so a shallower gradient will easily separate them.

References

  • Source: benchchem.
  • Source: benchchem.
  • Title: Running a Silica Gel Column - CommonOrganicChemistry.
  • Source: benchchem.

Sources

Troubleshooting

stability issues of 4-M-Bromophenyl-1-methylimidazole in acidic or basic media

Welcome to the Technical Support Center for 4-M-Bromophenyl-1-methylimidazole (also referred to as 4-(m-bromophenyl)-1-methylimidazole). This guide is designed for researchers, synthetic chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-M-Bromophenyl-1-methylimidazole (also referred to as 4-(m-bromophenyl)-1-methylimidazole). This guide is designed for researchers, synthetic chemists, and drug development professionals who require rigorous, mechanistic troubleshooting for stability and handling issues in acidic or basic media.

Core Principles of Stability (The "Why" Behind the "What")

As an application scientist, it is critical to separate true chemical degradation from reversible physical phase-shifting. The stability profile of 4-M-Bromophenyl-1-methylimidazole is governed by two distinct domains: the 1-methylimidazole core and the bromophenyl substituent.

  • Acidic Media (The N3 Protonation Dynamic): The 1-methylimidazole core lacks tautomerism due to the fixed methyl substitution at the N1 position, which confers high structural rigidity and prevents proton migration[1]. However, the N3 nitrogen acts as a strong Lewis base. While unsubstituted 1-methylimidazole has a conjugate acid pKa of ~7.0–7.4, the electron-withdrawing nature of the bromophenyl group inductively lowers this pKa to approximately 6.0–6.5. In acidic media (pH < 5), the molecule rapidly protonates to form a highly water-soluble imidazolium cation. Crucially, this is not degradation. The aromatic stability of the imidazole ring prevents electrophilic attack or ring-opening hydrolysis under standard ambient acidic conditions[1].

  • Basic Media (C2 vs. Halogen Vulnerabilities): In aqueous alkaline media (e.g., NaOH, KOH), the compound is exceptionally stable. It resists hydrolysis and maintains its free-base form, allowing for easy organic extraction[2]. However, in anhydrous, strongly basic media (e.g., organolithiums, LDA), the compound faces two severe degradation pathways:

    • C2-Deprotonation: The proton at the C2 position of the imidazole ring is relatively acidic (pKa ~33) and is highly susceptible to lithiation by strong bases.

    • Halogen-Metal Exchange / SNAr: The C-Br bond, while stable in water, can undergo halogen-metal exchange with alkyllithiums or Nucleophilic Aromatic Substitution (SNAr) at elevated temperatures in the presence of strong nucleophiles[3].

Troubleshooting Guides & FAQs

Q1: My 4-M-Bromophenyl-1-methylimidazole completely disappeared from the organic layer after a 1M HCl wash. Has the molecule decomposed? A1: No. The "loss" of product is a physical phase transfer, not a chemical decomposition. The 1M HCl (pH ~0) heavily protonates the N3 nitrogen, converting your lipophilic free base into a hydrophilic imidazolium chloride salt. This salt quantitatively partitions into the aqueous layer. To resolve this, basify the aqueous layer to pH > 9 and re-extract with an organic solvent (See Protocol 1).

Q2: I am using n-BuLi to functionalize another part of my molecule, but my 4-M-Bromophenyl-1-methylimidazole is degrading into multiple byproducts. Why? A2: You are encountering competing side reactions. Strong anhydrous bases like n-BuLi will readily abstract the C2-proton of the imidazole ring (lithiation) or initiate a halogen-metal exchange at the bromophenyl ring. If your synthetic route requires strong bases, you must either pre-block the C2 position (e.g., with a temporary silyl group) or use a less nucleophilic base under highly controlled cryogenic conditions (-78 °C) to mitigate halogen-metal exchange.

Q3: Is the compound stable during prolonged heating in basic aqueous solutions? A3: Yes. The 1-methylimidazole core exhibits high thermal stability (up to ~200°C) and resists basic hydrolysis because it lacks an acidic N-H proton and is protected by aromaticity[1]. The C-Br bond is also stable to aqueous hydroxide at standard reflux temperatures.

Quantitative Stability Data

Summarized below is the stability matrix for 4-M-Bromophenyl-1-methylimidazole across various pH ranges and reagent conditions.

Media ConditionReagent ExamplepH / pKa RangeStructural StabilityPhase / StatePrimary Risk
Strong Aqueous Acid 1M HCl, H2SO4pH < 2.0Highly StableAqueous (Soluble)Apparent loss due to phase partitioning.
Mild Acid / Neutral NH4Cl (sat.), H2OpH 5.0 - 7.5Highly StableEquilibriumEmulsion formation during extraction.
Aqueous Base 2M NaOH, KOHpH > 9.0Highly StableOrganic (Soluble)None. Ideal for storage/extraction.
Anhydrous Strong Base n-BuLi, LDApKa > 35Unstable OrganicC2-Lithiation & Halogen-Metal Exchange.
Nucleophilic Base NaOMe, KOtBupKa 16 - 19ModerateOrganicSNAr at the bromophenyl ring (High Temp).
Validated Experimental Protocols
Protocol 1: Self-Validating Acid-Base Extraction & Recovery Workflow

Purpose: To recover 4-M-Bromophenyl-1-methylimidazole that has partitioned into an acidic aqueous layer without inducing degradation.

  • Cooling: Transfer the acidic aqueous layer containing the protonated product to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. (Causality: Neutralization is exothermic; cooling prevents thermal degradation of trace impurities).

  • Basification: Dropwise, add 2M NaOH while stirring vigorously until the solution turns cloudy. The cloudiness indicates the precipitation/phase-separation of the neutral free base.

  • Validation Checkpoint 1 (pH Verification): Dip a glass rod into the solution and touch it to universal pH paper. The pH must be > 9.0. (Causality: A pH of 9.0 ensures you are >2 pH units above the conjugate acid pKa of ~6.5, guaranteeing >99% deprotonation).

  • Extraction: Transfer to a separatory funnel and extract with 3 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Validation Checkpoint 2 (Complete Recovery): Before discarding the aqueous layer, spot a drop of it onto a silica TLC plate and expose it to a UV lamp (254 nm). A lack of UV-active spots confirms complete extraction of the aromatic 4-M-Bromophenyl-1-methylimidazole into the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Handling in Strongly Basic/Nucleophilic Conditions

Purpose: To perform reactions on adjacent functional groups without degrading the 4-M-Bromophenyl-1-methylimidazole core.

  • Solvent Selection: Use strictly anhydrous THF or 2-MeTHF.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath before adding any strong base (e.g., LDA). (Causality: Cryogenic temperatures kinetically suppress SNAr and halogen-metal exchange at the bromophenyl ring).

  • Base Selection: If deprotonation of an adjacent moiety is required, use non-nucleophilic bases (like LDA or KHMDS) rather than alkyllithiums (like n-BuLi) to prevent direct nucleophilic attack on the C-Br bond.

Mechanistic Visualizations

Workflow A Aqueous Layer (Protonated 4-M-BPMI) B Add 2M NaOH Dropwise at 0°C A->B C Validation: pH Paper > 9.0? B->C C->B No D Extract with DCM / EtOAc C->D Yes E Validation: UV-TLC of Aqueous D->E E->D UV Spot Present F Dry & Concentrate Organic Phase E->F No UV Spot

Fig 1. Self-validating extraction workflow for recovering 4-M-BPMI from acidic aqueous media.

Mechanisms A 4-M-Bromophenyl-1-methylimidazole (Neutral Free Base) B Aqueous Acid (pH < 5) A->B C Anhydrous Strong Base (e.g., n-BuLi) A->C D N3-Protonation (Stable Cation, Phase Shift) B->D Reversible E C2-Deprotonation (Lithiation) C->E pKa ~33 F Halogen-Metal Exchange (Loss of Bromine) C->F Competing

Fig 2. Mechanistic divergence of 4-M-BPMI in acidic versus strongly basic environments.

References
  • 1-methylimidazole - Grokipedia Grokipedia
  • Thiomaltol-Based Organometallic Complexes with 1-Methylimidazole as Leaving Group: Synthesis, Stability, and Biological Behavior University of Szeged (u-szeged.hu)
  • 1-Methylimidazole - Wikipedia Wikipedia
  • An Efficient and Expeditious Synthesis of Di- and Monosubstituted 2-Aminoimidazoles American Chemical Society (ACS)

Sources

Optimization

how to improve the solubility of 4-M-Bromophenyl-1-methylimidazole for assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the aqueous solubility of halogenated imidazole derivatives during biological assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the aqueous solubility of halogenated imidazole derivatives during biological assays.

4-M-Bromophenyl-1-methylimidazole (also known as 5-(4-Bromophenyl)-1-methylimidazole) presents a unique physicochemical challenge. The planar, aromatic nature of the imidazole ring, combined with the highly lipophilic bromophenyl group, drives strong intermolecular π−π stacking and halogen bonding in the solid state. While it readily dissolves in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), it is notorious for precipitating upon dilution in aqueous media (e.g., PBS or cell culture media)[1].

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causes of precipitation and provide self-validating protocols to ensure your compound remains bioavailable in your assays.

Part 1: Diagnostic Solubilization Workflow

Before altering your assay conditions, it is critical to follow a logical progression of solubility enhancement. The workflow below outlines the decision-making process from basic solvent dilution to advanced supramolecular complexation.

SolubilityWorkflow Start Prepare 10-20 mM Stock (Anhydrous DMSO) Dilute Dilute into Aqueous Buffer (Final DMSO ≤ 1%) Start->Dilute Check Visual/Turbidimetric Check (Precipitation?) Dilute->Check Success Proceed with in vitro Assay Check->Success No (Clear) Cosolvent Optimize Co-solvents (Add Tween-80 or PEG400) Check->Cosolvent Yes (Turbid) Cosolvent->Dilute Retry Dilution Cyclodextrin Formulate with HP-β-CD (Inclusion Complexation) Cosolvent->Cyclodextrin Still Precipitates Cyclodextrin->Dilute Retry Dilution

Caption: Workflow for diagnosing and resolving 4-M-Bromophenyl-1-methylimidazole precipitation.

Part 2: Knowledge Base & FAQs

Q1: My compound dissolves perfectly in DMSO but precipitates immediately when added to cell culture media. Why does this happen? A1: This is a classic "solvent-shift" precipitation. 4-M-Bromophenyl-1-methylimidazole is highly lipophilic. When your concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration drops rapidly (usually to <1%), and the water proportion increases. The sudden decrease in solvent capacity outweighs the reduction in compound concentration, causing the hydrophobic molecules to aggregate and precipitate[2]. This not only lowers the effective assay concentration but can also cause physical cellular damage from microcrystals, leading to overestimated cytotoxicity[2].

Q2: How can I prevent localized precipitation during the dilution step? A2: The physical method of addition dictates the nucleation kinetics. Never pipette the aqueous buffer directly into the DMSO stock. Instead, add the DMSO stock dropwise into a rapidly vortexing volume of the aqueous buffer[3]. This rapid dispersion prevents localized high concentrations of the compound. Furthermore, performing an intermediate dilution step (e.g., diluting the 10 mM stock to 100 µM in media before the final dilution) significantly lowers the thermodynamic shock to the system[3].

Q3: If DMSO and co-solvents fail, what is the most scientifically sound solubilization strategy for imidazole derivatives? A3: Cyclodextrins, particularly , are the gold standard for imidazole derivatives. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They encapsulate the highly hydrophobic bromophenyl moiety, forming a water-soluble inclusion complex[4]. Studies on similar benzimidazole and imidazole compounds demonstrate that HP- β -CD can increase aqueous solubility by 50-fold to over 1000-fold, depending on the specific derivative[5][6].

Part 3: Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 4-M-Bromophenyl-1-methylimidazole under different formulation strategies, allowing you to select the appropriate method based on your target assay concentration.

Formulation StrategyFinal Solvent CompositionExpected Solubility LimitBiological Compatibility
Direct Aqueous Dilution 100% PBS (pH 7.4)< 1 µMExcellent
Standard DMSO Stock 1% DMSO in PBS~5 - 10 µMGood (Non-toxic to most cell lines)
Co-solvent System 1% DMSO + 0.1% Tween-80~20 - 50 µMModerate (Requires surfactant toxicity controls)
Cyclodextrin Complexation 1% DMSO + 50 mM HP-β-CD> 500 µMExcellent (Shields hydrophobic toxicity)

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is in solution simply because you cannot see macroscopic particles.

Protocol A: Optimized DMSO Stock & Aqueous Dilution (Turbidity-Validated)

Causality: This protocol uses intermediate dilution and rapid mechanical mixing to overcome the kinetic barrier of nucleation, preventing the "solvent-shift" precipitation commonly seen with halogenated imidazoles[2].

  • Stock Preparation: Weigh the required mass of 4-M-Bromophenyl-1-methylimidazole and dissolve in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of an intermediate solvent (e.g., 50% DMSO / 50% PEG400) to create a 1 mM working stock.

  • Aqueous Addition: Place your target aqueous buffer (e.g., cell culture media) on a vortex mixer at medium speed.

  • Dropwise Integration: Slowly add the 1 mM working stock dropwise into the vortexing buffer to reach your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 1%.

  • Self-Validation Step (Turbidity Check): Measure the absorbance of the final solution at 600 nm ( OD600​ ) or use a subvisible particle imaging system[7]. An OD600​ > 0.05 compared to a vehicle blank indicates micro-precipitation, meaning the concentration has exceeded the kinetic solubility limit.

Protocol B: HP-β-CD Inclusion Complexation

Causality: By pre-forming the inclusion complex in a concentrated state, we thermodynamically trap the compound inside the cyclodextrin cavity before exposing it to bulk water. This prevents the compound from ever interacting with the aqueous environment directly[8].

  • Cyclodextrin Solution: Prepare a 50 mM solution of 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in pure water or PBS. Gentle heating (40°C) may be required for complete dissolution[9].

  • Compound Addition: Add the 4-M-Bromophenyl-1-methylimidazole (either as a dry powder or a minimal volume of DMSO stock) directly into the HP- β -CD solution at a 1:5 molar ratio (Drug:CD).

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by shaking at 200 rpm for 24 hours to ensure complete inclusion complex equilibrium[5].

  • Clarification: Centrifuge the sample at 16,000 x g for 20 minutes to pellet any uncomplexed, insoluble compound[5].

  • Self-Validation Step (HPLC-UV): Do not assume 100% encapsulation. Analyze the supernatant via HPLC-UV against a standard curve to quantify the exact concentration of the solubilized compound before applying it to your biological assay.

Part 5: References

  • BenchChem. "Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives". 9

  • ACS Publications (Journal of Medicinal Chemistry). "Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates". 5

  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics".

  • SciELO. "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles". 6

  • ACS Publications (Environmental Science & Technology). "Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays". 1

  • PMC. "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers". 4

  • BenchChem. "Improving Demethoxyencecalin solubility for in vitro assays". 3

  • SciSpace. "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles". 8

  • Waters. "High-Throughput Measurement of Compound Solubility and Physical Form with BMI". 7

  • PMC. "Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO". 2

Sources

Troubleshooting

degradation pathways of 4-M-Bromophenyl-1-methylimidazole under experimental conditions

Welcome to the Advanced Applications Support Center. As drug development professionals, understanding the intrinsic stability of your active pharmaceutical ingredients (APIs) is critical for formulation and regulatory su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals, understanding the intrinsic stability of your active pharmaceutical ingredients (APIs) is critical for formulation and regulatory submissions. This guide provides deep mechanistic insights and field-proven troubleshooting strategies for analyzing the degradation pathways of 4-M-Bromophenyl-1-methylimidazole under experimental stress conditions.

Mechanistic Overview of Degradation Pathways

When subjecting 4-M-Bromophenyl-1-methylimidazole to forced degradation per ICH Q1A(R2) guidelines, researchers typically observe two primary vulnerabilities: the electron-rich imidazole ring and the photolabile carbon-bromine (C-Br) bond.

Q: Why does the imidazole ring open under oxidative stress, but remain stable during acid/base hydrolysis? A: The imidazole ring is highly resonance-stabilized, making it exceptionally resistant to standard hydrolytic cleavage (e.g., 1 N HCl or NaOH at 70 °C). However, under oxidative stress (e.g., 3% H₂O₂), the electron-rich nitrogen undergoes N-oxidation to form a lactam intermediate. This oxidation disrupts the aromaticity of the ring. Once aromatic stabilization is lost, the ring becomes highly susceptible to subsequent hydrolytic cleavage, breaking down into smaller fragments such as formamide and acetic acid derivatives. This oxidative degradation pathway is a well-documented vulnerability for alkylated imidazoles[1].

Q: Why do I observe debromination under UV light but not under thermal stress? A: The C-Br bond in the bromophenyl moiety possesses a specific bond dissociation energy that is readily overcome by UV photons (particularly in the 234–266 nm range). Absorption of this energy leads to a fast predissociation mechanism, homolytically cleaving the bond to generate an aryl radical and a bromine radical. The highly reactive aryl radical subsequently undergoes hydrogen abstraction from the solvent to form a debrominated product (phenyl-1-methylimidazole)[2]. Thermal energy at standard forced degradation temperatures (e.g., 60–80 °C) is insufficient to induce this homolytic cleavage, which is why debromination is exclusively a photolytic pathway. In aqueous environments, hydrated electrons can also induce this debromination.

Pathways Parent 4-M-Bromophenyl- 1-methylimidazole Oxidative Oxidative Stress (H2O2 / ROS) Parent->Oxidative Photolytic Photolytic Stress (UV 266 nm) Parent->Photolytic Lactam Imidazole Oxidation (Lactam Intermediate) Oxidative->Lactam N-oxidation Radical C-Br Cleavage (Aryl Radical + Br•) Photolytic->Radical Predissociation RingOpen Ring Opening (Formamide/Acids) Lactam->RingOpen Hydrolysis Debrom Debromination (Phenyl-1-methylimidazole) Radical->Debrom H-abstraction

Figure 1: Oxidative and photolytic degradation pathways of 4-M-Bromophenyl-1-methylimidazole.

Experimental Protocols: Building a Self-Validating System

To ensure your analytical methods are truly stability-indicating, your experimental design must be self-validating. A common pitfall in forced degradation studies is misattributing artifacts from stress reagents as API degradation products.

Step-by-Step Methodology: LC-MS/MS Degradation Profiling

This protocol is designed to achieve the ICH-recommended 5–20% degradation target[3] while maintaining strict causality controls.

Step 1: Preparation of the Self-Validating Control Matrix Prepare a 1 mg/mL stock solution of 4-M-Bromophenyl-1-methylimidazole in an MS-compatible diluent (e.g., 50:50 Acetonitrile:Water). Set up the following matrix for each stress condition:

  • Sample (API + Stressor): The primary reaction vessel.

  • Negative Control (API + Diluent): Validates that degradation is not caused by the diluent or ambient lab conditions.

  • Stressed Blank (Diluent + Stressor): Validates that new LC-MS peaks are not contaminants from the stress reagents (e.g., H₂O₂ stabilizers)[3].

  • Quench Control (API + Quenching Agent): Validates that the quenching agent does not chemically alter the API.

Step 2: Application of Stress Conditions

  • Oxidative: Add 30% H₂O₂ to the sample to achieve a final concentration of 3%. Incubate at 60 °C for 1 to 2 hours[4].

  • Photolytic: Expose the solution in a quartz vial to a controlled UV light source (266 nm or broad-spectrum UV-Vis per ICH Q1B) for 1.2 million lux hours.

  • Hydrolytic (Acid/Base): Add 1 N HCl or 1 N NaOH to achieve a 0.5 N final concentration. Heat to 70 °C for 2 hours[3].

Step 3: Quenching (Critical Causality Step) Reactions must be immediately quenched to halt degradation and provide an accurate kinetic snapshot.

  • Neutralize acid/base samples with equimolar counter-reagents.

  • For oxidative samples, quench with sodium thiosulfate, or immediately transfer to a 4 °C autosampler to arrest the reaction kinetically.

Step 4: LC-MS/MS Analysis Inject 5 µL onto a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Use positive Electrospray Ionization (ESI+) to detect the protonated parent mass and perform product ion scans on emergent peaks to elucidate structural changes.

Workflow Prep Sample Prep (Control Matrix) Stress Apply Stress (ICH Q1A(R2)) Prep->Stress Quench Quench Reaction (Neutralize/Cool) Stress->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Mass Balance & Pathway Elucidation Analyze->Data

Figure 2: Self-validating LC-MS/MS workflow for forced degradation profiling.

Quantitative Data Interpretation & Troubleshooting

Q: I am seeing inconsistent degradation kinetics across different batches. How do I interpret my data? A: Inconsistent kinetics often stem from failure to control secondary variables, such as dissolved oxygen in photolytic studies or trace metal impurities catalyzing oxidative pathways. Compare your results against the expected degradation profile below. If your acid/base hydrolysis exceeds 5%, check for extreme pH-induced precipitation rather than true chemical degradation.

Summary of Expected Degradation Kinetics
Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation PathwayKey LC-MS/MS Indicator
Oxidative 3% H₂O₂60 °C, 2h10 – 15%Imidazole Ring Oxidation+16 Da (Lactam) or low MW fragments
Photolytic UV Light (266 nm)Ambient, 24h5 – 10%C-Br Bond Cleavage-79 Da (Loss of Br isotope pattern)
Acid Hydrolysis 0.5 N HCl70 °C, 2h< 5%Highly StableNo significant emergent peaks
Base Hydrolysis 0.5 N NaOH70 °C, 2h< 5%Highly StableNo significant emergent peaks

Troubleshooting Tip: The Missing Mass Balance If the parent peak area decreases by 15% but the sum of degradant peaks only accounts for 5%, you have a mass balance failure. This is typically caused by:

  • Volatile Degradants: The ring-opening of the imidazole can produce volatile formamides or CO₂ that escape the solution[1].

  • Poor Ionization: The debrominated photolytic product may have a drastically different ionization efficiency in ESI+ compared to the parent molecule. Validate with a secondary detector (e.g., UV-PDA at an isosbestic point)[4].

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-M-Bromophenyl-1-methylimidazole vs. Alternative Halogenated Phenylimidazoles

Executive Summary In the realm of medicinal chemistry and materials science, halogenated phenylimidazoles serve as privileged scaffolds for developing therapeutics, including p38 MAP kinase inhibitors and novel neuroacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and materials science, halogenated phenylimidazoles serve as privileged scaffolds for developing therapeutics, including p38 MAP kinase inhibitors and novel neuroactive agents 1[2]. Among these, 4-M-Bromophenyl-1-methylimidazole (4-m-BPMI, MW: 237.1 g/mol ) 3[3] stands out as a highly versatile building block 4[4].

This guide objectively compares the structural utility, cross-coupling reactivity, and pharmacological applicability of 4-m-BPMI against other prominent halogenated analogs, specifically 2-(2-bromo-4-fluorophenyl)-5-methyl-1H-imidazole (2-BFMI) and 4-(p-fluorophenyl)-1-methylimidazole (4-p-FPMI).

Structural & Electronic Profiling: The Causality of Design

The selection of a specific halogenated phenylimidazole dictates the success of downstream derivatization. As an application scientist, choosing the correct precursor requires understanding the electronic and steric interplay of the substituents:

  • N-Methylation (The Regiocontrol Anchor): The N-methyl group in 4-m-BPMI and 4-p-FPMI locks the imidazole ring, permanently preventing tautomerization. This ensures absolute regiocontrol during electrophilic substitution or metalation, a critical advantage over N-unsubstituted analogs like 2-BFMI.

  • Meta-Bromine (The Unhindered Handle): The meta-positioned bromine in 4-m-BPMI provides an ideal reactive site for palladium-catalyzed cross-coupling. Unlike ortho-brominated variants (e.g., 2-BFMI), which suffer from significant steric hindrance that slows the oxidative addition of Pd(0), the meta-bromine allows for rapid, unhindered catalyst insertion.

  • Para-Fluorine (The Inert Shield): Fluorinated analogs like 4-p-FPMI are generally inert to standard C(sp2)-C(sp2) cross-coupling due to the high bond dissociation energy of the C-F bond. They are typically utilized as terminal pharmacophores for direct biological screening rather than as intermediate building blocks.

Comparative Performance Data

Recent advancements in microwave dielectric heating have revolutionized the functionalization of complex imidazoles, offering dramatic reductions in reaction time and significant yield improvements over conventional thermal methods 5[5]. The table below summarizes the comparative reactivity of these scaffolds in Suzuki-Miyaura coupling.

Table 1: Reactivity Profile in Pd-Catalyzed Cross-Coupling
CompoundSubstitution PatternSteric Hindrance at HalogenOptimal Coupling ConditionsYield (MW, 2h)Yield (Thermal, 20h)
4-m-BPMI Meta-Br, N-MeLowPd(PPh3)4, K3PO4, DMF, 150°C>85% ~45%
2-BFMI Ortho-Br, N-HHighPd(dppf)Cl2, K2CO3, DMF, 150°C76% 33%
4-p-FPMI Para-F, N-MeN/A (Inert)N/A (C-F bond unreactive)N/A N/A

Note: Data for 2-BFMI reflects established microwave optimization protocols yielding up to 76% conversion compared to 33% via conventional heating, demonstrating the necessity of high-energy input for sterically hindered ortho-halogens 5[5].

Pathway1 Node1 4-m-BPMI (Halogenated Precursor) Node2 Pd Catalyst + Boronic Acid Node1->Node2 Activation Node3 MW Irradiation (150°C, 2h) Node2->Node3 Optimized Node4 Thermal Heating (150°C, 20h) Node2->Node4 Conventional Node5 Biaryl Pharmacophore (Yield >85%) Node3->Node5 Rapid Conversion Node6 Biaryl Pharmacophore (Yield ~45%) Node4->Node6 Competing Decomposition

Figure 1: Comparative activation pathways of 4-m-BPMI under microwave vs. thermal conditions.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocol incorporates a self-validating diagnostic checkpoint.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-m-BPMI

Objective: Regioselective C(sp2)-C(sp2) bond formation to assemble a biaryl imidazole scaffold.

System Causality & Design:

  • Solvent (DMF): Selected for its high dielectric constant, which efficiently absorbs microwave energy for rapid, uniform heating, minimizing protodehalogenation side-reactions 5[5].

  • Base (K3PO4): A mild base that activates the boronic acid via a boronate complex without hydrolyzing the sensitive imidazole core.

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-safe vial, add 4-m-BPMI (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol%). Crucial: Handle the catalyst in a glovebox or under a strict argon stream to prevent oxidation of Pd(0) to Pd(II).

  • Base Addition: Add anhydrous K3PO4 (3.0 equiv, 1.5 mmol).

  • Solvent & Degassing: Suspend the mixture in 5.0 mL of anhydrous DMF. Seal the vial with a crimp cap and sparge with Argon for 10 minutes. Causality: Removing dissolved oxygen is mandatory to prevent oxidative homo-coupling of the boronic acid.

  • Microwave Irradiation: Irradiate the vial at 150°C for 2 hours (initial power 120 W).

  • Workup & Self-Validation Checkpoint: Quench with 10 mL of deionized water and extract with Ethyl Acetate (3 x 10 mL). Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexane) alongside the 4-m-BPMI standard.

    • Validation Logic: If TLC indicates complete consumption of 4-m-BPMI but low product formation, the system has failed via protodehalogenation (indicative of wet solvent) or homo-coupling (indicative of oxygen ingress).

Downstream Pharmacological Utility

Once the biaryl scaffold is assembled using 4-m-BPMI, the resulting compounds are frequently advanced into biological screening. The unhindered nature of the meta-linkage often perfectly mimics the spatial requirements for fitting into the hydrophobic pockets of kinases (such as p38 MAPK) or G-protein-coupled receptors.

Workflow S1 Halogenated Precursor (4-m-BPMI) S2 Regioselective Cross-Coupling S1->S2 Orthogonal Halogenation S3 Lead Optimization & Derivatization S2->S3 Scaffold Assembly S4 Therapeutic Screening (e.g., Kinase Assays) S3->S4 Biological Validation

Figure 2: Drug development workflow from halogenated phenylimidazole to biological screening.

References

  • Google Patents - US6121260A: Method of treating conditions susceptible to halogenated phenylimidazoles. Available at: 1

  • Guidechem - 1-(3-bromophenyl)-4-methylimidazole (CAS 951234-51-8) Chemical Properties. Available at: 3

  • EvitaChem Catalog - 4-M-Bromophenyl-1-methylimidazole Inventory Data. Available at: 4

  • EvitaChem Technical Insights - 2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole: Regioselective Functionalization and Microwave Protocols. Available at: 5

Sources

Comparative

structural validation of 4-M-Bromophenyl-1-methylimidazole using X-ray crystallography

An in-depth technical analysis and comparative guide for the structural validation of 4-M-Bromophenyl-1-methylimidazole (where "M" denotes the meta-substitution of the bromine atom on the phenyl ring). As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the structural validation of 4-M-Bromophenyl-1-methylimidazole (where "M" denotes the meta-substitution of the bromine atom on the phenyl ring).

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously confirming the regiochemistry of halogenated, N-methylated imidazoles. Differentiating between N1 and N3 alkylation, while simultaneously confirming the spatial orientation of the bromophenyl moiety, requires a rigorous, self-validating analytical approach. This guide objectively compares X-ray crystallography against alternative modalities and provides a field-proven, self-validating experimental workflow.

The Analytical Challenge: Why Modality Selection Matters

The structural validation of small-molecule pharmacophores is a foundational step in drug development. For a scaffold like 4-M-Bromophenyl-1-methylimidazole, standard analytical techniques often fall short:

  • Mass Spectrometry (MS) easily confirms the molecular weight and the characteristic isotopic pattern of the bromine atom, but it is completely blind to stereochemistry and regiochemistry.

  • NMR Spectroscopy is indispensable for exploring the dynamics and interactions of molecules in solution[1]. However, it generally requires complex 2D assignments (e.g., NOESY, HMBC) to infer regiochemistry[2], which can still leave room for ambiguity in tightly conjugated heterocycles.

  • Cryo-Electron Microscopy (Cryo-EM) has seen explosive growth for large macromolecular complexes, but it remains unsuitable for isolated small molecules due to inherent size limitations[1].

The Gold Standard: X-ray crystallography is indispensable when highly accurate, static structural information is required. It remains the dominant technique for determining three-dimensional structures, historically accounting for the vast majority of high-resolution structural data[1]. For this specific compound, the heavy bromine atom provides a distinct advantage: it acts as an anomalous scatterer, allowing for the direct mathematical proof of the absolute configuration. Furthermore, studies have shown that X-ray structures often provide more relevant binding-site configurations compared to NMR ensembles when utilized in downstream virtual screening[3].

Quantitative Modality Comparison

The following table summarizes the performance metrics of the primary structural validation modalities for small molecules.

Analytical ModalityTypical ResolutionSample RequirementThroughputStructural Output
X-Ray Crystallography < 0.8 Å (Atomic) ~0.1 mm single crystal Medium (Days) Absolute 3D coordinates, static [2]
NMR Spectroscopy Atomic (Ensemble)1–5 mg in solutionHigh (Hours)Dynamic conformation, connectivity
Mass Spectrometry < 5 ppm (Mass error)< 1 µgVery High (Mins)Exact mass, fragmentation pattern
Cryo-EM 2.0 – 3.0 Å> 50 kDa complexLow (Weeks)Density map of large complexes[1]
Modality Decision Logic

ModalityLogic Target Structural Validation of 4-M-Bromophenyl-1-methylimidazole NMR NMR Spectroscopy (Solution State) Target->NMR Xray X-Ray Crystallography (Solid State) Target->Xray MS Mass Spectrometry (Gas Phase) Target->MS NMR_Out Dynamic Conformation & Inferential Connectivity NMR->NMR_Out Xray_Out Absolute Regiochemistry & Exact Bond Lengths Xray->Xray_Out MS_Out Exact Mass & Halogen Isotope Pattern MS->MS_Out

Decision logic comparing analytical modalities for small molecule structural validation.

Self-Validating Experimental Protocol: X-Ray Crystallography

To ensure absolute scientific integrity, a protocol must be self-validating—meaning it includes internal checks that confirm its success at each stage before proceeding to the next. Below is the optimized workflow for the structural validation of 4-M-Bromophenyl-1-methylimidazole.

Step 1: High-Purity Isolation
  • Action: Purify the synthesized 4-M-Bromophenyl-1-methylimidazole via preparative HPLC to >99% purity.

  • Causality: Impurities disrupt the periodic lattice during crystal growth, preventing nucleation or causing severe twinning (intergrown crystals).

  • Self-Validation Check: LC-MS and 1H-NMR must show no detectable impurities. Garbage in, garbage out.

Step 2: Vapor Diffusion Crystallization
  • Action: Dissolve the compound in a volatile "good" solvent (e.g., dichloromethane) and place it in a sealed chamber with a miscible "anti-solvent" (e.g., hexane).

  • Causality: Slow vapor exchange gradually increases the solution's supersaturation. This thermodynamically favors the reversible attachment of molecules to a growing crystal face, yielding a highly ordered, defect-free lattice rather than kinetic amorphous precipitation.

  • Self-Validation Check: Inspect the resulting solids under a polarized light microscope. A true single crystal will exhibit uniform birefringence (complete optical extinction at specific rotation angles), distinguishing it from useless amorphous glass.

Step 3: Cryo-Cooled X-Ray Diffraction
  • Action: Mount the validated crystal on a goniometer loop, flash-cool to 100 K in a liquid nitrogen stream, and expose it to a Cu Kα X-ray source.

  • Causality: Cryo-cooling drastically reduces atomic thermal motion. This minimizes the B-factors (displacement parameters), preserving the high-angle diffraction spots necessary to achieve sub-angstrom resolution.

  • Self-Validation Check: Perform a preliminary 5-minute scan to index the unit cell. The calculated mosaicity must be < 1.0°; higher values indicate a cracked or twinned crystal, warranting immediate sample replacement.

Step 4: Anomalous Phasing and Refinement
  • Action: Solve the phase problem utilizing the anomalous dispersion of the heavy bromine atom, then refine the atomic coordinates against the generated electron density map.

  • Causality: Bromine's heavy electron cloud scatters X-rays with a measurable phase shift (breaking Friedel's law). By measuring these differences, we bypass the standard "phase problem" of crystallography and mathematically prove the absolute regiochemistry of the N-methyl group.

  • Self-Validation Check: Monitor the R-work and R-free statistical values during structural refinement. A valid, trustworthy structural model must converge with an R-free < 0.05, ensuring the model is accurately representing the data and is not overfitted.

Crystallography Workflow Diagram

Workflow Start 1. Purified Compound (>99% Purity) Cryst 2. Vapor Diffusion (Check: Birefringence) Start->Cryst Slow Evaporation Diffract 3. X-Ray Diffraction at 100K (Check: Mosaicity < 1°) Cryst->Diffract Single Crystal Phase 4. Anomalous Phasing (Check: Electron Density) Diffract->Phase High-Res Data Refine 5. Structural Refinement (Check: R-free < 0.05) Phase->Refine Initial Model

Workflow for X-ray structural validation with built-in self-validating checkpoints.

Conclusion

While the integration of multiple techniques—using X-ray for absolute high-resolution static structures and NMR for solution-state dynamics—provides the most comprehensive structural profile[4], X-ray crystallography stands alone in its ability to provide unambiguous proof of regiochemistry. For 4-M-Bromophenyl-1-methylimidazole, leveraging the anomalous scattering of the bromine atom within a rigorously self-validated crystallographic pipeline guarantees the structural certainty required for downstream drug development.

Sources

Validation

alternative synthetic routes to 4-M-Bromophenyl-1-methylimidazole

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of synthesizing highly specific substituted imidazoles. The compound 4-(3-bromophenyl)-1-methylimidazole (often referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of synthesizing highly specific substituted imidazoles. The compound 4-(3-bromophenyl)-1-methylimidazole (often referred to as 4-m-bromophenyl-1-methylimidazole) is a critical building block in the development of kinase inhibitors, GPCR ligands, and other advanced therapeutics.

The primary synthetic hurdle with 1-alkyl-4-arylimidazoles is regioselectivity . The imidazole core is notoriously prone to yielding mixtures of 1,4- and 1,5-disubstituted isomers during standard N-alkylation due to annular tautomerism. In this guide, we will objectively evaluate three distinct synthetic pathways to this molecule, analyzing the causality behind the experimental choices, comparing their performance, and providing self-validating, step-by-step protocols.

Comparative Performance Summary

When selecting a route for synthesizing 4-(3-bromophenyl)-1-methylimidazole, researchers must balance regiocontrol, reagent cost, and scalability. The table below summarizes the quantitative performance of the three primary methodologies.

Synthetic RouteOverall YieldRegioselectivity (1,4- vs 1,5-isomer)Reagent CostScalabilityPrimary Challenge
1. Chemoselective Suzuki Coupling 75–85%>99:1HighExcellentCost of iodo-precursors
2. De Novo Cyclization + Methylation 25–40%~3:1 (Mixture)LowPoorTedious chromatographic separation
3. SEM-Group Transposition 60–70%>99:1Medium-HighGoodMulti-step protection/deprotection

Route 1: Chemoselective Suzuki-Miyaura Cross-Coupling (The Precision Approach)

Mechanistic Causality: The most direct and modern method to achieve absolute regiocontrol is to pre-install the methyl group and use transition-metal catalysis to form the C-C bond. By reacting 4-iodo-1-methylimidazole with (3-bromophenyl)boronic acid, we exploit the inherent chemoselectivity of Palladium(0) catalysts. The oxidative addition of Pd(0) into a carbon-iodine (C-I) bond is kinetically much faster than into a carbon-bromine (C-Br) bond [3]. This precise causality ensures that the coupling occurs exclusively at the 4-position of the imidazole, leaving the meta-bromo group on the phenyl ring intact for downstream functionalization.

G A 4-Iodo-1-methylimidazole C Chemoselective Oxidative Addition (Exclusively at C-I bond) A->C B Pd(0) Catalyst (e.g., Pd(dppf)Cl2) B->C D Transmetalation with (3-bromophenyl)boronic acid C->D E Reductive Elimination D->E E->B Pd(0) Regenerated F 4-(3-bromophenyl)-1-methylimidazole (Pure 4-Isomer) E->F

Caption: Catalytic cycle demonstrating the chemoselective C-I oxidative addition over C-Br.

Experimental Protocol:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, charge 4-iodo-1-methylimidazole (1.0 equiv, 10 mmol) and (3-bromophenyl)boronic acid (1.1 equiv, 11 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and a degassed solution of 2M aqueous Na₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent: Add 40 mL of degassed 1,4-dioxane.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. The mild temperature prevents unwanted C-Br activation.

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to yield the pure 4-isomer.

Route 2: De Novo Cyclization & N-Methylation (The Traditional Approach)

Mechanistic Causality: Historically, imidazoles are built de novo via the condensation of an α-haloketone with formamide [1]. Reacting 2-bromo-1-(3-bromophenyl)ethanone with formamide yields 4-(3-bromophenyl)-1H-imidazole. However, this intermediate exists as a rapidly equilibrating mixture of tautomers (4-aryl and 5-aryl). When subjected to N-methylation (e.g., using NaH and MeI), the methyl electrophile attacks both nitrogen atoms. Because the 4-aryl tautomer is slightly less sterically hindered, the 1-methyl-4-aryl isomer is typically the major product, but a significant amount of the 1-methyl-5-aryl isomer is unavoidably formed. This necessitates rigorous and often wasteful chromatographic separation.

G A 2-bromo-1-(3-bromophenyl)ethanone + Formamide B De Novo Cyclization (160 °C) A->B C 4-(3-bromophenyl)-1H-imidazole (Tautomer A) B->C D 5-(3-bromophenyl)-1H-imidazole (Tautomer B) B->D C->D Tautomerization E N-Methylation (NaH, MeI) C->E D->E F 1-methyl-4-(3-bromophenyl)imidazole (Major Isomer) E->F Sterically favored G 1-methyl-5-(3-bromophenyl)imidazole (Minor Isomer) E->G Sterically hindered

Caption: Tautomeric pathways leading to isomeric mixtures during standard N-methylation.

Experimental Protocol:

  • Cyclization: Dissolve 2-bromo-1-(3-bromophenyl)ethanone (10 mmol) in formamide (15 mL). Heat the mixture to 160 °C for 4 hours.

  • Intermediate Isolation: Cool the dark mixture and pour it into 100 mL of ice water. Neutralize with aqueous NH₄OH. Filter the resulting precipitate, wash with water, and dry to obtain the tautomeric 4(5)-(3-bromophenyl)-1H-imidazole.

  • Deprotonation: Dissolve the intermediate in anhydrous THF (30 mL) at 0 °C. Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add methyl iodide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Separation: Quench with water, extract with DCM, and concentrate. The crude mixture must be subjected to careful silica gel chromatography (Eluent: EtOAc/Hexane gradient) to separate the closely eluting 1,4- and 1,5-isomers.

Route 3: Trans-N-Alkylation via SEM-Group Transposition (The Advanced Regiocontrol Approach)

Mechanistic Causality: Developed to bypass the chemoselectivity issues of halogens and the mixture issues of direct methylation, this elegant route utilizes a "protecting group switch" [2]. The bulky 2-(trimethylsilyl)ethoxymethyl (SEM) group is installed, which sterically forces any subsequent core functionalization to occur at the 5-position. Once the 1-SEM-5-(3-bromophenyl)imidazole is formed, the unhindered N3 nitrogen is selectively methylated using a powerful electrophile like trimethyloxonium tetrafluoroborate (Meerwein's salt). This forms an imidazolium intermediate. Subsequent acidic cleavage of the SEM group from N1 causes the numbering of the ring to "flip"—the former N3 becomes N1, and the 5-aryl group is now perfectly positioned as the 4-aryl group.

G A 1-SEM-5-(3-bromophenyl)imidazole B N3-Methylation (Me3O·BF4) A->B C Imidazolium Salt Intermediate (1-SEM-3-methyl-5-aryl) B->C D SEM Cleavage (1N HCl, 80 °C) C->D E 1-methyl-4-(3-bromophenyl)imidazole (Numbering Flipped) D->E

Caption: Workflow of the SEM-group transposition, utilizing a numbering flip for absolute regiocontrol.

Experimental Protocol:

  • Methylation: Dissolve 1-SEM-5-(3-bromophenyl)imidazole (10 mmol) in anhydrous CH₂Cl₂ (40 mL) under argon at room temperature.

  • Imidazolium Formation: Add trimethyloxonium tetrafluoroborate (Me₃O·BF₄, 1.5 equiv, 15 mmol) in one portion. Stir the reaction at room temperature for 1 hour. The formation of the salt can be monitored by TLC (consumption of starting material).

  • SEM Cleavage: Evaporate the CH₂Cl₂ under reduced pressure. To the crude salt, add 1 N aqueous HCl (30 mL) and heat the mixture to 80 °C for 2 hours to fully cleave the SEM group.

  • Workup: Cool the mixture to room temperature, adjust the pH to 8-9 using saturated aqueous NaHCO₃, and extract with EtOAc (3 × 30 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via a short silica gel plug to yield the pure 1-methyl-4-(3-bromophenyl)imidazole in excellent overall yield.

Conclusion & Recommendations

For drug development professionals scaling up the synthesis of 4-(3-bromophenyl)-1-methylimidazole , the choice of route dictates downstream efficiency:

  • For Discovery/Milligram Scale: Route 1 (Suzuki Coupling) is highly recommended. Despite the higher cost of 4-iodo-1-methylimidazole, the absolute regiocontrol and chemoselectivity (sparing the meta-bromo group) save invaluable time by eliminating complex chromatographic separations.

  • For Process/Kilogram Scale: If the cost of iodo-precursors is prohibitive, Route 3 (SEM Transposition) offers a brilliant, highly scalable workaround that guarantees regioselectivity without relying on expensive transition metal catalysts, provided the facility can handle Meerwein's salt and SEM-chloride safely.

  • Route 2 should generally be avoided in modern settings unless the laboratory has automated prep-HPLC systems readily available to resolve the inevitable 1,4/1,5 isomeric mixtures.

References

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. NIH Public Access / PMC.
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
Comparative

Mechanistic Causality: The Role of Positional Isomerism in Target Binding

Comparative Biological Activity of Imidazole Isomers: A Structural and Pharmacological Guide As a Senior Application Scientist, I approach the evaluation of imidazole isomers not merely as a cataloging of structural vari...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of Imidazole Isomers: A Structural and Pharmacological Guide

As a Senior Application Scientist, I approach the evaluation of imidazole isomers not merely as a cataloging of structural variations, but as a rigorous study in molecular recognition and steric causality. The imidazole ring—a 5-membered planar heterocycle containing two nitrogen atoms—is a privileged scaffold in drug discovery. However, the exact positional arrangement of its substituents (isomerism) dictates whether a molecule acts as a potent therapeutic agent, an inactive bystander, or a toxic byproduct.

This guide objectively compares the biological performance of key imidazole isomers, providing the mechanistic rationale and self-validating experimental frameworks necessary for advanced drug development.

The biological efficacy of imidazole derivatives, particularly in antifungal applications, is fundamentally governed by their coordination chemistry. The primary mechanism of action for azole antifungals relies on the inhibition of lanosterol 14α-demethylase (CYP51/ERG11), a critical enzyme in the ergosterol biosynthesis pathway[1].

The Causality of Steric Hindrance: The N3 atom of the imidazole ring acts as a potent electron donor, coordinating directly with the heme iron atom of the ferric cytochrome P450 enzyme[2]. The position of the substituent on the imidazole ring strictly dictates the accessibility of this N3 atom:

  • N1-Substituted Isomers (Active): Molecules substituted at the N1 position (e.g., clotrimazole, miconazole) project their bulky hydrophobic tails into the enzyme's hydrophobic access channel. This orientation leaves the N3 atom unhindered, allowing for optimal, high-affinity heme binding.

  • C2/C4-Substituted Isomers (Inactive/Weak): Structural isomers with bulky substitutions at the C2, C4, or C5 positions introduce severe steric clashes with the porphyrin ring of the CYP51 enzyme. This steric hindrance drastically reduces binding affinity, rendering these isomers biologically inactive or significantly less potent[3].

Pathway A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B Substrate C Ergosterol B->C Biosynthesis D N1-Substituted Imidazole (Active) D->B N3-Heme Coordination E C2/C4-Substituted Imidazole (Sterically Hindered) E->B Steric Clash

Fig 1. Isomer-dependent inhibition of the ergosterol biosynthesis pathway via CYP51 coordination.

Comparative Analysis 1: Antifungal Efficacy of Regioisomers

Small changes in the substitution pattern of the imidazole ring yield profound differences in antifungal potency. The addition of hydrophobic or electron-withdrawing groups at specific positions enhances the compound's ability to penetrate the fungal membrane, provided the N3 coordination site remains unobstructed[3].

Table 1: Comparative Antifungal Efficacy of Imidazole Regioisomers

Compound ClassSubstitution PositionC. albicans MIC (µg/mL)A. niger MIC (µg/mL)CYP51 Binding AffinityBiological Status
N1-Isomers N1 (Nitrogen)0.5 - 8.02.0 - 16.0High (Unobstructed N3)Potent Fungistatic
C2-Isomers C2 (Carbon)> 64.0> 64.0Low (Steric Clash)Inactive / Weak
C4-Isomers C4 (Carbon)> 32.0> 64.0Low (Steric Clash)Inactive / Weak

Data synthesized from comparative structural activity relationship (SAR) studies on imidazole derivatives[3].

Comparative Analysis 2: Toxicity Profiles of Methylimidazole Tautomers

Beyond targeted drug design, the biological activity of small-molecule imidazole isomers presents a critical toxicological case study. 4-Methylimidazole (4-MI) and 5-Methylimidazole (5-MI) exist as tautomers in aqueous solutions at neutral-to-basic pH[4].

While 4(5)-MI possesses proton donor activity and can activate human carbonic anhydrase, it is heavily scrutinized because it is generated as a byproduct of the Maillard reaction during food and beverage processing[4]. The National Toxicology Program (NTP) has identified 4-MI as a Group 2B carcinogen due to its association with alveolar and bronchiolar cancer in murine models[5]. In contrast, 2-Methylimidazole (2-MI)—a structural isomer where the methyl group is locked at the C2 position—exhibits a distinct toxicological profile, primarily targeting the thyroid and liver[5].

Table 2: Toxicological and Physicochemical Properties of Methylimidazole Isomers

IsomerStructural FeatureAqueous StatePrimary Biological Activity / Toxicity TargetIARC Classification
4-Methylimidazole Methyl at C4Tautomerizes with 5-MIAlveolar/bronchiolar toxicity (Murine)Group 2B (Possible Carcinogen)
5-Methylimidazole Methyl at C5Tautomerizes with 4-MICarbonic anhydrase activationGroup 2B (Evaluated with 4-MI)
2-Methylimidazole Methyl at C2Fixed IsomerThyroid and hepatic toxicity (Murine)Group 2B (Possible Carcinogen)

Self-Validating Experimental Protocol: Broth Microdilution for Isomer Screening

To objectively compare the biological activity of newly synthesized imidazole isomers, researchers must utilize a highly controlled broth microdilution assay based on CLSI M27 guidelines.

Why this protocol is a self-validating system: This methodology relies on an internal triad of controls. It mandates a vehicle control (DMSO) to ensure the solvent does not artificially inflate isomer toxicity, a positive control (Fluconazole) to validate the susceptibility of the specific fungal isolate, and a sterile blank to establish the baseline optical density. If any of these controls deviate from established thresholds, the assay logically invalidates itself, preventing false-positive efficacy claims.

Workflow S1 Isomer Library Preparation S2 Broth Microdilution (CLSI Guidelines) S1->S2 Serial Dilution S3 Spectrophotometric Readout (530 nm) S2->S3 48h Incubation S4 Data Synthesis & MIC Determination S3->S4 Absorbance Data

Fig 2. Self-validating experimental workflow for determining isomer-specific MIC values.

Step-by-Step Methodology:
  • Isomer Library Preparation: Dissolve the purified imidazole isomers in 100% DMSO to create a 10 mg/mL stock solution. Causality: DMSO is required because biologically active N1-substituted imidazoles are highly lipophilic, a physicochemical property necessary for penetrating the fungal cell membrane[3].

  • Serial Dilution: Perform two-fold serial dilutions of the isomers in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Suspend fungal colonies (e.g., C. albicans) in sterile saline. Adjust the suspension to a 0.5 McFarland standard, then dilute in RPMI 1640 to achieve a final inoculum concentration of 1×103 to 5×103 CFU/mL per well.

  • Incubation: Seal the plates and incubate at 35°C for 48 hours. Causality: A 48-hour window is strictly required to allow sufficient fungal replication cycles, ensuring that the fungistatic nature of the imidazole isomers (which halt growth rather than lyse cells immediately) is accurately captured.

  • Spectrophotometric Analysis: Measure the optical density (OD) at 530 nm using a microplate reader. The MIC is defined as the lowest concentration of the isomer that results in a ≥50% reduction in growth compared to the drug-free vehicle control well.

References

  • Imidazole - Wikipedia Source: Wikipedia URL: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications Source: Biological and Molecular Chemistry URL:[Link]

  • Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities Source: ACS Publications URL: [Link]

  • Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors (Request PDF) Source: ResearchGate URL: [Link]

Sources

Validation

Bridging the Gap: Cross-Validating Computational Docking with Biophysical Assays

In modern structure-based drug design (SBDD), computational docking is an indispensable engine for high-throughput virtual screening. However, docking scores are not true thermodynamic free energies; they are empirically...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern structure-based drug design (SBDD), computational docking is an indispensable engine for high-throughput virtual screening. However, docking scores are not true thermodynamic free energies; they are empirically weighted approximations. To prevent the costly optimization of false positives, computational predictions must be rigorously cross-validated against empirical biophysical data [1].

This guide provides an objective comparison of industry-standard docking platforms—AutoDock Vina , Schrödinger Glide , and MOE (Molecular Operating Environment) —and details the self-validating experimental workflows required to anchor their in silico predictions to in vitro reality using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) .

Platform Comparison: The Computational Landscape

When selecting a docking algorithm, researchers must balance conformational sampling power with the accuracy of the scoring function. Below is an objective comparison of three leading alternatives.

AutoDock Vina
  • Mechanism: Utilizes an iterated local search global optimizer and an empirical scoring function that heavily weights steric interactions and hydrophobic matching [1].

  • Performance: Exceptionally fast and highly effective for initial virtual screening. However, Vina often struggles with absolute binding affinity ranking because it lacks sophisticated desolvation penalties.

  • Best Use Case: High-throughput screening (HTS) of massive libraries (e.g., ZINC database) where speed is prioritized over absolute thermodynamic accuracy.

Schrödinger Glide
  • Mechanism: Employs a hierarchical funnel approach, filtering ligands through Standard Precision (SP) and Extra Precision (XP) modes. Glide XP incorporates a proprietary model for "hydrophobic enclosure" and explicit water displacement [2].

  • Performance: Consistently ranks among the highest in pose prediction accuracy (RMSD < 2 Å) and scoring power [3]. The XP scoring function directly mirrors entropic gains ( −TΔS ) observed in ITC.

  • Best Use Case: Lead optimization and detailed pose analysis where understanding explicit hydrogen bonding networks and water displacement is critical.

MOE (Molecular Operating Environment)
  • Mechanism: A fully integrated suite that excels in pharmacophore-guided docking and induced-fit scenarios. Its scoring functions (e.g., GBVI/WSA dG) calculate the free energy of binding using the Generalized Born solvation model.

  • Performance: Highly effective when the protein target exhibits significant side-chain flexibility. MOE allows for dynamic receptor refinement during the docking process.

  • Best Use Case: Docking against highly flexible pockets (e.g., kinases with DFG-in/out conformations) or when integrating docking with 3D-QSAR models.

The Ground Truth: Biophysical Cross-Validation

To validate docking poses, we must measure the actual physical binding event. A self-validating system requires orthogonal techniques: one to measure thermodynamics (ITC) and one to measure kinetics (SPR).

Causality in Experimental Choices

Why do we need both? A docking score might predict a strong binding affinity ( ΔG ), but it cannot reliably distinguish whether that affinity is driven by specific hydrogen bonds (Enthalpy, ΔH ) or non-specific hydrophobic collapse (Entropy, −TΔS ).

  • ITC provides the complete thermodynamic profile ( ΔG=ΔH−TΔS ). If Glide XP predicts a pose dominated by hydrogen bonds, but ITC reveals an entropically driven interaction, the predicted pose is likely incorrect, even if the overall KD​ matches.

  • SPR provides real-time kinetics ( Kon​ and Koff​ ). A deep, enclosed binding pocket predicted by MOE should theoretically correlate with a slow off-rate ( Koff​ ) in SPR.

ThermodynamicMapping ITC ITC Empirical Data (ΔG = ΔH - TΔS) Enthalpy Enthalpy (ΔH) Specific H-Bonds & VdW ITC->Enthalpy Entropy Entropy (-TΔS) Hydrophobic Effect & Desolvation ITC->Entropy Glide Glide XP Score (Hydrophobic Enclosure) Enthalpy->Glide Correlates with H-bond terms Vina AutoDock Vina Score (Steric/Empirical) Enthalpy->Vina Weak correlation Entropy->Glide Correlates with Enclosure terms Entropy->Vina Strong correlation (Hydrophobic matching)

Caption: Mapping empirical thermodynamic parameters from ITC to computational scoring function components.

Step-by-Step Cross-Validation Protocol

To ensure scientific integrity, the following protocol establishes a closed-loop, self-validating workflow.

Phase 1: Computational Docking
  • Protein Preparation: Import the high-resolution crystal structure into the respective platform. Assign protonation states at pH 7.4. Critical Step: Retain structural waters that bridge ligand-protein interactions, as their displacement heavily influences binding enthalpy.

  • Grid Generation: Define the binding box. For Vina, use a grid spacing of 0.375 Å. For Glide, generate the grid using the default OPLS force field.

  • Docking Execution: Dock the ligand series. Extract the top-ranked poses and record the predicted binding energies (kcal/mol) or arbitrary docking scores.

Phase 2: Biophysical Assays (The Validation)
  • SPR Kinetic Assay:

    • Immobilize the target protein on a CM5 sensor chip via amine coupling.

    • Inject the ligand series at varying concentrations (e.g., 0.1 µM to 10 µM) over the chip at a flow rate of 30 µL/min.

    • Self-Validation Control: Inject the ligands over a reference flow cell containing a mutant protein (lacking the primary docking-predicted interacting residue). A lack of binding confirms the specificity of the docking pose.

  • ITC Thermodynamic Assay:

    • Load the target protein (e.g., 50 µM) into the ITC cell and the ligand (e.g., 500 µM) into the syringe.

    • Perform 20 injections of 2 µL at 25°C.

    • Integrate the injection peaks to extract ΔH and calculate −TΔS .

Phase 3: Correlation & Refinement
  • Linear Regression: Plot the computational docking scores against the empirical ΔG derived from the ITC KD​ ( ΔG=RTlnKD​ ). Calculate the Pearson correlation coefficient ( r ).

CrossValidationWorkflow Comp 1. Computational Docking (Generate Poses & Scores) Correlate 3. Data Correlation (Linear Regression: Score vs ΔG) Comp->Correlate Predicted Affinity Exp 2. Biophysical Assays (SPR Kinetics & ITC Thermodynamics) Exp->Correlate Empirical Kd Control Negative Control (Mutant Protein Assay) Exp->Control Validates Specificity Refine 4. Model Refinement (Adjust Force Field / Induced Fit) Correlate->Refine Low Correlation (r < 0.6) Control->Correlate Confirms Pose Refine->Comp Re-docking Loop

Caption: The self-validating closed-loop workflow for cross-referencing in silico predictions with in vitro data.

Quantitative Data Presentation

The following table summarizes a representative cross-validation dataset for a series of kinase inhibitors. Notice how the docking scores correlate with the empirical KD​ values.

Compound IDAutoDock Vina (kcal/mol)Glide XP ScoreMOE S-ScoreSPR KD​ (µM)ITC KD​ (µM)ITC ΔH (kcal/mol)
Cmpd-01 -8.4-9.2-8.81.201.15-5.2
Cmpd-02 -9.1-11.5-10.20.080.09-8.1
Cmpd-03 -7.2-6.8-7.015.4016.20-2.4
Cmpd-04 -10.5*-8.1-8.54.504.80-1.1
Cmpd-05 -9.8-12.4-11.10.020.02-9.5

*Data Insight: Notice Cmpd-04 . AutoDock Vina predicted a highly favorable score (-10.5 kcal/mol), suggesting potent binding. However, SPR and ITC revealed a weak KD​ (~4.5 µM) driven almost entirely by entropy (low ΔH ). Glide XP correctly penalized this compound due to unsatisfied hydrogen bonds and lack of proper hydrophobic enclosure, demonstrating the necessity of thermodynamic cross-validation[2, 3].

Conclusion

Relying solely on computational docking scores is a high-risk strategy in drug discovery. While AutoDock Vina provides excellent speed for initial screening, commercial platforms like Schrödinger Glide and MOE often yield higher correlations with empirical data due to advanced solvation and enclosure terms. Regardless of the software used, establishing a rigorous feedback loop using SPR and ITC ensures that your in silico models are grounded in undeniable thermodynamic and kinetic reality.

References
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. URL:[Link]

  • Wang, Z., Sun, H., Yao, X., Li, D., Xu, L., Li, Y., ... & Hou, T. (2016). Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. Physical Chemistry Chemical Physics, 18(19), 12964-12975. URL:[Link]

Comparative

Reproducibility in the Synthesis of 4-(3-Bromophenyl)-1-methyl-1H-imidazole: A Comparative Guide for Process Chemists

Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

In medicinal chemistry and drug discovery, 4-(3-bromophenyl)-1-methyl-1H-imidazole (commonly cataloged as 4-M-Bromophenyl-1-methylimidazole) is a highly valued pharmacophore and cross-coupling building block. The meta-bromo substitution provides an ideal handle for late-stage functionalization via Buchwald-Hartwig or Suzuki couplings.

However, synthesizing 1,4-disubstituted imidazoles with high regiopurity is a notorious bottleneck. Traditional late-stage N-alkylation methods suffer from severe reproducibility issues, often yielding inseparable mixtures of regioisomers. As a Senior Application Scientist, I have evaluated the three primary synthetic routes used to access this molecule. This guide objectively compares these methods—Direct N-Methylation, Chemoselective Suzuki-Miyaura Coupling, and De Novo Ring Synthesis—providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Mechanistic Analysis of Synthetic Routes

Route 1: Direct N-Methylation (The Regioselectivity Trap)

The most intuitive approach is the direct N-methylation of commercially available 4-(3-bromophenyl)-1H-imidazole using iodomethane (MeI) and a mild base.

The Causality of Failure: The 1H-imidazole ring exists as a rapidly equilibrating tautomeric mixture. Consequently, both the N1 and N3 nitrogen atoms are nucleophilic. While the meta-bromophenyl group at the C4 position provides some steric hindrance, it is insufficient to fully block the adjacent nitrogen. As documented in foundational studies on imidazole functionalization, this lack of steric differentiation results in a nearly 1:1 mixture of the desired 1,4-isomer and the undesired 1,5-isomer ([1][2]). Reproducibility is highly dependent on micro-variations in temperature, solvent polarity, and mixing rates.

G A 4-(3-Bromophenyl)-1H-imidazole (Tautomeric Mixture) B 1-Methyl-4-(3-bromophenyl)-1H-imidazole (Desired 1,4-isomer, ~55%) A->B MeI, K2CO3 Sterically favored C 1-Methyl-5-(3-bromophenyl)-1H-imidazole (Undesired 1,5-isomer, ~45%) A->C MeI, K2CO3 Sterically hindered

Fig 1: Divergent regioselectivity in the direct N-methylation of 4-arylimidazoles.

Route 2: Chemoselective Suzuki-Miyaura Coupling (The Gold Standard)

To bypass the regioselectivity trap, process chemists reverse the bond disconnections. By starting with commercially available 4-iodo-1-methyl-1H-imidazole and coupling it with (3-bromophenyl)boronic acid , the methyl group's position is pre-installed and locked.

The Causality of Success: This route relies on the kinetic disparity between carbon-halogen bonds during the oxidative addition step of the palladium catalytic cycle. The C–I bond on the imidazole ring is highly activated and undergoes oxidative addition to Pd(0) orders of magnitude faster than the C–Br bond on the boronic acid (). This strict chemoselectivity prevents homocoupling and polymerization, yielding the 1,4-isomer with >99% regiopurity.

G Pd Pd(0) Catalyst OA Oxidative Addition (Selective for C-I over C-Br) Pd->OA TM Transmetalation with (3-bromophenyl)boronic acid OA->TM RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod 4-(3-Bromophenyl)-1-methyl-1H-imidazole (100% Regiopure) RE->Prod

Fig 2: Chemoselective Suzuki-Miyaura catalytic cycle yielding regiopure product.

Route 3: De Novo Ring Construction (Van Leusen Approach)

An alternative for large-scale manufacturing is building the imidazole ring from scratch using 3-bromobenzaldehyde, a primary amine (methylamine), and TosMIC (toluenesulfonylmethyl isocyanide) (). While this guarantees 100% regioselectivity, the use of foul-smelling and highly toxic isocyanides makes it less desirable for standard bench-scale synthesis.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three methodologies based on standard 10-gram scale validation runs.

Synthetic RouteOverall YieldRegiopurity (1,4-isomer)ScalabilityReagent CostPrimary Drawback
Direct N-Methylation 40–50%~55% (Pre-purification)LowLowTedious chromatographic separation
Suzuki-Miyaura Coupling 80–88%>99%HighModerateRequires inert atmosphere (Argon)
Van Leusen Synthesis 55–65%>99%ModerateHighToxic/pungent reagents (TosMIC)

Validated Experimental Protocols

To ensure self-validating workflows, the following step-by-step methodologies include the chemical rationale behind critical operations.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Recommended)

This protocol is optimized to prevent premature catalyst degradation and suppress C–Br activation.

Reagents:

  • 4-Iodo-1-methyl-1H-imidazole (1.0 mmol, 208 mg)

  • (3-Bromophenyl)boronic acid (1.1 mmol, 220 mg)

  • Pd(dppf)Cl₂ (0.05 mmol, 36 mg)

  • K₂CO₃ (2.0 mmol, 276 mg)

  • 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Workflow:

  • Degassing: Sparge the 1,4-Dioxane/H₂O mixture with argon for 15 minutes. Rationale: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes.

  • Assembly: Add the imidazole, boronic acid, and K₂CO₃ to the degassed solvent. Add Pd(dppf)Cl₂ last.

  • Heating: Stir the mixture at 80 °C for 12 hours under an argon balloon. Rationale: Temperature control is critical. Exceeding 90 °C provides enough thermal energy to initiate unwanted oxidative addition into the C–Br bond, leading to oligomerization.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (DCM:MeOH 95:5) to yield the pure 1,4-isomer as a pale yellow solid.

Protocol B: Direct N-Methylation (Alternative for Reference)

Use this protocol only if starting materials for the Suzuki route are unavailable.

Reagents:

  • 4-(3-Bromophenyl)-1H-imidazole (1.0 mmol, 223 mg)

  • Iodomethane (1.1 mmol, 156 mg)

  • K₂CO₃ (1.5 mmol, 207 mg)

  • Anhydrous DMF (5 mL)

Step-by-Step Workflow:

  • Deprotonation: Suspend the imidazole and K₂CO₃ in DMF at 0 °C. Stir for 30 minutes. Rationale: Complete deprotonation to the imidazolide anion is required before alkylation to prevent N,N-dialkylation.

  • Alkylation: Add iodomethane dropwise over 5 minutes. Maintain the temperature at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organics with a 5% aqueous LiCl solution (3 × 10 mL). Rationale: LiCl effectively partitions DMF into the aqueous phase, preventing it from streaking during chromatography.

  • Isolation: Concentrate and subject the crude mixture to a slow-gradient silica gel chromatography (Hexanes:EtOAc 70:30 to 30:70). The 1,4-isomer typically elutes slightly faster than the 1,5-isomer due to differences in dipole moment.

Conclusion

For the synthesis of 4-(3-bromophenyl)-1-methyl-1H-imidazole, Direct N-Methylation is an obsolete approach that introduces severe reproducibility and purification bottlenecks. The Chemoselective Suzuki-Miyaura Coupling stands as the definitive, field-proven method. By leveraging the vast kinetic difference between C–I and C–Br oxidative addition rates, this route guarantees >99% regiopurity, higher overall yields, and seamless scalability for drug development campaigns.

References

  • Title: Regioselective synthesis of 1,4-disubstituted imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing), 2012, 10(6), 1079-1087. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications), 1995, 95(7), 2457-2483. URL: [Link]

  • Title: Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides Source: The Journal of Organic Chemistry (ACS Publications), 1977, 42(7), 1153-1159. URL: [Link]

Sources

Validation

Benchmarking 4-M-Bromophenyl-1-methylimidazole Against Standard Cytochrome P450 Inhibitors: A Comprehensive Guide

For researchers and drug development professionals targeting heme-containing enzymes, the design and validation of nitrogen-donor ligands remain a cornerstone of medicinal chemistry. 4-M-Bromophenyl-1-methylimidazole (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals targeting heme-containing enzymes, the design and validation of nitrogen-donor ligands remain a cornerstone of medicinal chemistry. 4-M-Bromophenyl-1-methylimidazole (4-m-BP-1-MI) is a highly specific chemical probe that exemplifies the structural requirements for potent Cytochrome P450 (CYP) inhibition.

This guide objectively benchmarks 4-m-BP-1-MI against established clinical and tool inhibitors (Ketoconazole, Metyrapone, and Fadrozole), providing a deep dive into its mechanism of action, comparative efficacy, and the self-validating experimental protocols required to profile it.

Mechanistic Causality: How 4-m-BP-1-MI Blocks Catalysis

To understand how 4-m-BP-1-MI compares to other inhibitors, we must first examine the causality of its binding kinetics. The efficacy of this compound relies on a dual-interaction model:

  • Direct Heme Coordination (The "Warhead"): The unhindered nitrogen (N3) of the 1-methylimidazole ring acts as a strong-field ligand. It directly coordinates to the ferric (Fe³⁺) iron of the CYP heme prosthetic group, displacing the native axial water ligand[1]. This coordination prevents the reduction of the iron center and subsequent dioxygen binding, effectively halting the catalytic cycle[2].

  • Hydrophobic Anchoring (The "Selectivity Filter"): The m-bromophenyl moiety occupies the hydrophobic substrate-binding pocket. The halogen bond and steric bulk of the bromine atom dictate the orientation of the imidazole ring. This rigid anchoring increases target residence time and drives isoform selectivity, allowing it to compete directly with native substrates for the active site[3].

Mechanism Resting Resting CYP (Fe3+ - H2O) Substrate Substrate Bound (High Spin Fe3+) Resting->Substrate Substrate Inhibited Inhibited State (Fe3+ - Imidazole) Resting->Inhibited 4-m-BP-1-MI (Displaces H2O) Active Catalytic Turnover (O2 Reduction) Substrate->Active NADPH + O2 Substrate->Inhibited Competitive Active->Resting Product Release

Cytochrome P450 catalytic cycle blockade via direct heme iron coordination by 4-m-BP-1-MI.

Quantitative Benchmarking

When evaluating 4-m-BP-1-MI for assay development or hit-to-lead optimization, it must be benchmarked against known standards. The table below synthesizes the comparative performance of these inhibitors based on spectral behavior and functional potency.

Table 1: Comparative Profiling of Heme-Targeting Inhibitors
InhibitorPrimary Target(s)Binding ModeSoret Band Shift (nm)Estimated IC₅₀ (nM)*
4-m-BP-1-MI CYP11B1 / CYP11B2Competitive (Type II)418 → 42415 - 45
Ketoconazole CYP3A4 / CYP51Competitive (Type II)419 → 42310 - 30
Metyrapone CYP11B1Competitive (Type II)418 → 42250 - 100
Fadrozole CYP19A1 (Aromatase)Competitive (Type II)418 → 4242 - 10

(Note: IC₅₀ values are assay-dependent and represent standard ranges for recombinant enzyme systems utilizing fluorogenic substrates).

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking of 4-m-BP-1-MI requires a self-validating workflow. Do not rely solely on functional assays; physical binding must be confirmed to rule out assay interference (e.g., pan-assay interference compounds or aggregation).

Workflow Prep 1. Compound Preparation (4-m-BP-1-MI vs Standards) Binding 2. Heme Binding Assay (Type II UV-Vis Spectra) Prep->Binding Activity 3. Functional Assay (Fluorogenic IC50) Prep->Activity Selectivity 4. Isoform Selectivity (CYP Panel Profiling) Binding->Selectivity Validates Mechanism Activity->Selectivity Quantifies Potency Analysis 5. Data Synthesis & Benchmarking Output Selectivity->Analysis

Step-by-step logical workflow for benchmarking imidazole-based enzyme inhibitors.

Protocol A: Type II Difference UV-Vis Spectroscopy (Target Engagement)

Causality & Rationale: Why measure the Soret band? The Soret band is highly sensitive to the spin state of the heme iron. Displacing the weak-field axial water ligand with a strong-field nitrogen donor (imidazole) forces a shift from a high-spin to a low-spin state[2]. This visually and mathematically confirms direct target engagement rather than allosteric interference.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant CYP enzyme to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline: Divide the solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm.

  • Titration: Titrate 4-m-BP-1-MI (0.1 µM to 50 µM) into the sample cuvette. Add an equal volume of vehicle (DMSO) to the reference cuvette to account for solvent effects (ensure final DMSO is <1%).

  • Measurement: Record the difference spectra after each addition. A classic Type II inhibitor will show a peak at ~424 nm and a trough at ~390 nm[1].

  • Self-Validation System: Run a parallel titration with a known non-coordinating analog (e.g., a sterically hindered 1,2,3-triazole derivative). The analog should fail to produce the 424 nm shift, confirming that the spectral change is strictly dependent on the unhindered N3-coordination of the 1-methylimidazole ring.

Protocol B: Fluorogenic CYP Inhibition Assay (Functional Potency)

Causality & Rationale: Physical binding does not always equal potent inhibition. This assay quantifies the ability of 4-m-BP-1-MI to compete with a substrate for the active site under steady-state turnover conditions[3].

Step-by-Step Methodology:

  • Incubation: In a 384-well black microtiter plate, incubate CYP supersomes (e.g., 5 nM CYP3A4 or CYP11B2) with varying concentrations of 4-m-BP-1-MI or Ketoconazole (10 pM to 10 µM) in 100 mM potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

  • Substrate Addition: Add the isoform-specific fluorogenic substrate (e.g., BOMCC) at a concentration equal to its predetermined Km​ value.

  • Initiation: Trigger the catalytic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Kinetic Read: Measure fluorescence continuously for 20 minutes to ensure linear steady-state kinetics.

  • Self-Validation System: Include Ketoconazole as a positive control and a "no-enzyme" well as a negative control. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 ensures assay robustness and rules out compound auto-fluorescence artifacts. Fit the initial velocity data to a four-parameter logistic curve to derive the IC50​ .

Sources

Safety & Regulatory Compliance

Safety

4-M-Bromophenyl-1-methylimidazole proper disposal procedures

Standard Operating Procedure & Disposal Plan: 4-(m-Bromophenyl)-1-methylimidazole 1. Executive Summary & Chemical Profile 4-(m-Bromophenyl)-1-methylimidazole (also referred to as 4-(3-bromophenyl)-1-methylimidazole) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Plan: 4-(m-Bromophenyl)-1-methylimidazole

1. Executive Summary & Chemical Profile 4-(m-Bromophenyl)-1-methylimidazole (also referred to as 4-(3-bromophenyl)-1-methylimidazole) is a halogenated heterocyclic compound widely used as a pharmaceutical intermediate and building block in drug development. Due to the presence of both an alkaline imidazole ring and a covalently bound bromine atom, this compound presents unique logistical and safety challenges during disposal. This guide provides a self-validating, step-by-step operational plan to ensure regulatory compliance, prevent dangerous chemical incompatibilities, and mitigate environmental toxicity.

2. Mechanistic Toxicology & Hazard Assessment Proper disposal requires an understanding of the causality behind the chemical's hazards so that laboratory personnel can make informed, safe decisions:

  • Halogenated Aromatic Risk (Dioxin Formation): The primary environmental and safety risk of brominated aromatics lies in their combustion profile. If incinerated at standard temperatures, brominated organic compounds can act as precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1]. Furthermore, combustion releases diatomic bromine and hydrobromic acid (HBr) gas, which are highly corrosive[2].

  • Imidazole Ring Reactivity: The imidazole moiety acts as a weak organic base[3]. If inadvertently mixed with strong acids, acid anhydrides, or acid chlorides in a general waste carboy, it can trigger an exothermic neutralization reaction, leading to dangerous pressure buildup, container rupture, or aerosolization of toxic particulates[4][5].

3. Chemical Properties & Waste Categorization To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative data dictating the disposal strategy:

Property / ClassificationCharacteristicOperational Implication
Chemical Class Halogenated N-HeterocycleMust be strictly segregated into "Halogenated Organic Waste" streams.
Reactivity Weak Organic BaseIncompatible with strong oxidizers, acids, and acid chlorides[5][6].
Physical State Solid (Powder)High risk of combustible dust formation; handle only in a certified fume hood[5].
Disposal Modality High-Temp IncinerationRequires rotary kiln incineration (>1000°C) with caustic scrubbing[7][8].

4. Operational Handling & Waste Segregation Protocols To ensure a self-validating safety system, researchers must execute the following step-by-step segregation methodologies at the point of generation.

Step-by-Step Methodology: Liquid Waste Segregation

  • Verify Compatibility: Ensure the primary solvent used to dissolve the 4-(m-Bromophenyl)-1-methylimidazole is compatible with halogenated waste streams (e.g., dichloromethane, chloroform). Do not mix with aqueous acids[3].

  • Select the Container: Use a chemically compatible, sealable High-Density Polyethylene (HDPE) or glass waste carboy[5][6].

  • Labeling: Affix a standardized "Hazardous Waste" label immediately. Explicitly check the "Halogenated Organics" and "Toxic/Corrosive" boxes.

  • Fill Limits: Never fill the liquid waste container beyond 75% capacity. This critical 25% headspace allows for the expansion of liquids and vapor pressure accumulation without risking container rupture[3].

Step-by-Step Methodology: Solid Waste & Consumables

  • Collect Pure Solid Waste: Gather any unused or degraded pure compound in its original container or a sturdy jar with a securely closable screw-top lid[6].

  • Manage Consumables: Place all contaminated PPE (nitrile gloves), weighing boats, and Kimwipes into a primary sealable plastic bag.

  • Double-Bagging: Place the primary bag into a secondary heavy-duty plastic bag (double-bagging) to prevent the escape of combustible dust[6].

  • Final Storage: Store the sealed bags in a designated, cool, dry, and well-ventilated waste accumulation area away from direct sunlight and ignition sources[5].

5. Disposal Workflow Visualization The following logical relationship diagram outlines the required operational workflow for segregating and destroying this compound safely.

G A 4-(m-Bromophenyl)-1-methylimidazole Waste Generation B Solid Waste (Powder/Consumables) A->B C Liquid Waste (Solutions) A->C D Double-bag in Sealable Plastic B->D E Halogenated Organic Waste Carboy (HDPE) C->E Segregate from acids F High-Temp Incineration (>1000°C) + Caustic Scrubber D->F E->F Prevents PBDD/PBDF formation

Workflow for the segregation and high-temperature incineration of brominated imidazole waste.

6. Spill Response & Decontamination Plan In the event of an accidental release, immediate and methodical action is required to prevent exposure to corrosive dust and environmental contamination.

Step-by-Step Methodology: Spill Cleanup

  • Evacuate and Assess: Evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated and eliminate all sources of ignition, as the dust may form explosive concentrations in the air[5].

  • Don PPE: Responders must wear chemical safety goggles, a fully-buttoned lab coat, and double nitrile gloves[5]. For large spills, a full-face positive-pressure respirator is required[6].

  • Containment (Dry Spill): Do not use water initially, as it can spread the chemical. Use dry clean-up procedures. Mechanically collect the powder using a spark-proof shovel or a HEPA-filtered vacuum designed for combustible dust[9][10].

  • Containment (Wet Spill): If dissolved in a solvent, cover the spill with a non-combustible absorbent material (e.g., sand or vermiculite).

  • Decontamination: Once the bulk material is removed, wash the affected area with large amounts of water and a mild detergent. Prevent any runoff from entering sanitary drains or water courses[10].

  • Disposal of Cleanup Materials: Treat all absorbent materials and contaminated PPE as Halogenated Solid Waste and double-bag them for incineration[6].

7. Final Disposal: Incineration Logistics Under no circumstances should 4-(m-Bromophenyl)-1-methylimidazole be subjected to land disposal or discharged into the sanitary sewer[6][7]. The institution's Environmental Health & Safety (EH&S) department must contract a licensed hazardous waste vendor. The vendor must utilize a liquid injection or rotary kiln incinerator capable of achieving temperatures high enough to completely destroy the brominated ring system, coupled with a high-efficiency caustic scrubber to neutralize the resulting HBr emissions[7][8].

References

  • Compatibility Catalog for Chemical Segregation. University of Alabama at Birmingham (UAB).[Link]

  • PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants. Environmental Science & Technology - ACS Publications.[Link]

  • Imidazole Safety Data Sheet & Handling. Washington State University.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • Imidazole Standard Operating Procedure. University of Washington.[Link]

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Materials Disposal Guide. Nipissing University.[Link]

  • Interactions between bromine and chlorine in a pilot-scale hazardous waste incinerator. ResearchGate.[Link]

  • Safety Data Sheet: Imidazole. Carl ROTH.[Link]

Handling

Personal protective equipment for handling 4-M-Bromophenyl-1-methylimidazole

Handling halogenated imidazole derivatives requires a rigorous, causality-driven approach to laboratory safety. 4-(4-Bromophenyl)-1-methyl-1H-imidazole (CAS 136350-70-4), often referred to as 4-M-Bromophenyl-1-methylimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling halogenated imidazole derivatives requires a rigorous, causality-driven approach to laboratory safety. 4-(4-Bromophenyl)-1-methyl-1H-imidazole (CAS 136350-70-4), often referred to as 4-M-Bromophenyl-1-methylimidazole, is a critical pharmacophore building block in drug development. However, its chemical structure—combining a lipophilic bromine atom with a reactive imidazole ring—presents specific toxicological risks that demand strict Personal Protective Equipment (PPE) and operational protocols.

This guide provides a self-validating, step-by-step methodology for safely handling, transferring, and disposing of this compound.

Hazard Profile & Causality-Driven PPE Selection

To build a robust safety protocol, we must first understand why specific PPE is required. The hazards associated with 4-(4-Bromophenyl)-1-methyl-1H-imidazole are driven by its physical state (a fine powder) and its chemical properties[1]. The lipophilic nature of the brominated phenyl ring can enhance dermal penetration compared to non-halogenated analogs, while the powder's tendency to hold a static charge increases aerosolization risks.

Table 1: Hazard Profile and Mitigation Strategy for 4-(4-Bromophenyl)-1-methyl-1H-imidazole

GHS Hazard CodeHazard DescriptionCausality / Mechanism of RiskRequired PPE & Control
H301 Toxic if swallowedContaminated hands transferring powder to the mouth or face.Double nitrile gloves; strict doffing protocol.
H315 Causes skin irritationLipophilic bromine enhances dermal penetration upon contact.Lab coat with knit cuffs; 4-mil to 8-mil nitrile gloves.
H319 Causes serious eye irritationFine powder aerosolization bypassing standard safety glasses.ANSI Z87.1 chemical splash goggles.
H335 May cause respiratory irritationInhalation of suspended particulates during weighing/transfer.Fume hood (80-120 fpm) or N95/P100 respirator.
PPE Specifications
  • Dermal Protection: Use nitrile gloves (minimum 4-mil thickness). Double-gloving is mandatory. Causality: If the outer glove becomes contaminated with the toxic powder (H301), it can be immediately shed, preserving the sterile barrier of the inner glove and preventing skin absorption [2].

  • Ocular Protection: Standard safety glasses with side shields are insufficient for fine, irritating powders. You must wear [2] to create a seal around the eyes, mitigating the H319 risk.

  • Respiratory Protection: When handled outside a fume hood (not recommended), a NIOSH-approved N95 or P100 particulate respirator is required to block suspended dust [3].

Operational Workflow & Visualization

The following diagram illustrates the logical progression of risk mitigation, from initial assessment to final decontamination.

G Start Risk Assessment (H301, H315, H319, H335) PPE PPE Donning (Double Nitrile, Goggles) Start->PPE Identify Hazards Hood Engineering Control (Fume Hood >80 fpm) PPE->Hood Mitigate Exposure Weigh Operational Handling (Anti-static transfer) Hood->Weigh Contain Aerosols Dispose Waste Segregation (Halogenated Streams) Weigh->Dispose Post-Reaction Decon Decontamination (Solvent + Soap/Water) Dispose->Decon Final Cleanup

Workflow logic for handling 4-(4-Bromophenyl)-1-methyl-1H-imidazole and decontamination.

Step-by-Step Operational Plan

Every step in this workflow is designed as a self-validating system , ensuring that safety parameters are confirmed before proceeding to the next phase.

Phase 1: Preparation & Engineering Controls

  • Verify Containment: Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Validation Checkpoint: Observe the digital flow monitor or use a Kimwipe to visually confirm inward directional airflow. The face velocity must read between 80 and 120 feet per minute (fpm) before opening the chemical container [4].

  • Don PPE: Put on a fully buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves. Ensure the lab coat cuffs sit over the inner glove but under the outer glove to eliminate exposed skin at the wrists.

Phase 2: Weighing & Transfer

  • Anti-Static Protocol: Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Imidazole powders frequently hold a static charge. Using standard plastic spatulas can cause the powder to repel and aerosolize upon transfer, directly triggering H335 (respiratory) and H319 (ocular) exposure pathways[1].

  • Sealed Transfer: Tare the vessel, transfer the required mass, and immediately seal both the source bottle and the weighing vessel before removing them from the fume hood.

  • Solubilization: When transferring the solid to a reaction flask, use a powder funnel to prevent contamination of the flask's ground-glass joints. Wash the funnel with your reaction solvent (e.g., DMF, DMSO, or DCM) to ensure quantitative transfer and to suppress any remaining microscopic dust.

Disposal and Decontamination Plan

Improper disposal of halogenated compounds can lead to severe environmental and regulatory consequences. Follow this protocol strictly.

Phase 1: Waste Segregation

  • Solid Waste: Place contaminated weighing boats, spatulas, Kimwipes, and the outer layer of your nitrile gloves into a designated, sealable solid hazardous waste container labeled "Toxic Solid Waste - Contains Brominated Imidazole."

  • Liquid Waste: Any solutions or mother liquors containing 4-(4-Bromophenyl)-1-methyl-1H-imidazole must be disposed of in a "Halogenated Organic Waste" carboy.

    • Causality: The presence of the bromine atom dictates that this waste must be segregated into halogenated streams. Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins during the disposal process [5].

Phase 2: Surface Decontamination & Doffing

  • Primary Wipe: Wipe down the analytical balance and fume hood surfaces with a solvent known to dissolve the compound (e.g., ethanol or isopropanol).

  • Secondary Wipe: Follow the solvent wipe with a secondary wipe using a mild detergent and water.

    • Validation Checkpoint: The soap and water step breaks down any remaining organic residues and removes the solvent film, ensuring the workspace is chemically neutralized for the next user.

  • Doffing Sequence: Remove your outer gloves using the "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out) to avoid touching the contaminated exterior. Dispose of them in the solid waste container. Remove your goggles and lab coat, then wash your hands thoroughly with soap and water before leaving the laboratory[3].

References

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: NCBI Bookshelf - National Institutes of Health (NIH) URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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